Dibromochloroacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromo-2-chloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2ClO2/c3-2(4,5)1(6)7/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZDDMGNCJJAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3031151 | |
| Record name | Dibromochloroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3031151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5278-95-5 | |
| Record name | Dibromochloroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5278-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromochloroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005278955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromochloroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3031151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromochloroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBROMOCHLOROACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMD03B602V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIBROMOCHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7621 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties and Structure of Dibromochloroacetic Acid
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of this compound. It is intended for use by professionals in research, science, and drug development who require detailed technical information on this compound.
Chemical Identity and Structure
This compound (DBCA) is a halogenated acetic acid derivative. Its structure consists of an acetic acid backbone with two bromine atoms and one chlorine atom substituted at the alpha-carbon position.[1]
The structural representation and key identifiers are provided below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2,2-dibromo-2-chloroacetic acid[2][3][4] |
| CAS Number | 5278-95-5[1][2][7] |
| Molecular Formula | C₂HBr₂ClO₂[1][2][5][7][8][9] |
| InChI | InChI=1S/C2HBr2ClO2/c3-2(4,5)1(6)7/h(H,6,7)[1][2][8][10] |
| InChIKey | UCZDDMGNCJJAHK-UHFFFAOYSA-N[8][10] |
| SMILES | C(=O)(C(Cl)(Br)Br)O[1][8][10] |
| PubChem CID | 115266[2] |
Physicochemical Properties
This compound is typically a white to off-white solid at room temperature.[1][6][11] The strong electron-withdrawing effects of the three halogen atoms result in a very low pKa, making it a strong acid.[1] A summary of its key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 252.29 g/mol | [1][2][5][7] |
| Physical Appearance | White to Off-White solid | [1][6][11] |
| Melting Point | 99-102 °C | [1][5][6][11] |
| Boiling Point | 217.7 ± 35.0 °C (Predicted) | [1][6][11] |
| Density | 2.684 ± 0.06 g/cm³ (Predicted) | [1][6][11] |
| pKa | 0.13 ± 0.10 (Predicted) | [1][6][11] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol (B129727), soluble in water. | [1][6][8][11] |
Synthesis, Formation, and Chemical Reactivity
Formation as a Disinfection Byproduct
This compound is not known to occur naturally.[12] It is primarily encountered as a disinfection byproduct (DBP) in drinking water.[1] Its formation occurs when chlorine-based disinfectants react with natural organic matter (NOM) in source waters that contain bromide ions.[1][13] The presence of bromide leads to the formation of mixed bromo- and chloro-haloacetic acids.[13]
Caption: Formation of this compound as a Disinfection Byproduct.
Chemical Synthesis and Reactivity
In a laboratory setting, this compound can be synthesized, for instance, through the bromination of chloroacetic acid.[12] As a halogenated carboxylic acid, it can undergo various chemical reactions, including nucleophilic substitutions at the alpha-carbon and esterification at the carboxyl group, making it a useful intermediate in organic synthesis.[8] Upon heating, it decomposes to emit toxic vapors, including hydrogen bromide and hydrogen chloride.[2]
Biological Activity and Toxicology
This compound belongs to the haloacetic acid (HAA) class of compounds, which are recognized as potentially carcinogenic.[2]
-
Hepatocarcinogenicity : Studies in rodents have shown that HAAs, including this compound, are hepatocarcinogenic.[2]
-
Mechanism of Action : The carcinogenic effects of HAAs are believed to stem from multiple mechanisms.[2] Brominated HAAs, in particular, are noted for their ability to induce oxidative stress and are more potent than their chlorinated counterparts in causing point mutations.[2][14] The overall carcinogenic mechanism is complex and may involve differing effects on cell signaling pathways that regulate cell division and death.[2]
-
Toxicokinetics : Following oral or intravenous administration in rats, this compound exhibits a bi-exponential decline in blood concentration.[2] The urinary excretion of di-halogenated acetic acids like DBCA is generally low.[2]
Experimental Protocols
The analysis of this compound in environmental samples, particularly drinking water, is well-established. Standard methods have been developed by the U.S. Environmental Protection Agency (EPA).
EPA Method 552.2: Determination of Haloacetic Acids in Drinking Water
This method is commonly used for the detection of this compound and other haloacetic acids.
Methodology:
-
Extraction : A water sample is passed through a miniature anion exchange resin column to extract the organic acids.
-
Elution & Esterification : The acids are eluted from the resin with a small volume of methanol containing sulfuric acid. This acidic methanol solution simultaneously converts the acids to their methyl esters (e.g., methyl dibromochloroacetate). This derivatization step is crucial as it makes the compounds more volatile and suitable for gas chromatography.
-
Neutralization & Extraction : The acidic methanol eluate is neutralized with a saturated solution of sodium bicarbonate. The methyl esters are then extracted from the aqueous solution into a small volume of a non-polar solvent, typically methyl tert-butyl ether (MTBE).
-
Analysis : The MTBE extract is injected into a gas chromatograph (GC) equipped with an electron capture detector (ECD) for separation and quantification. The ECD is highly sensitive to halogenated compounds.
Detection Limit : The method detection limit for this compound using EPA Method 552.2 is approximately 0.468 µg/L.[2] A more recent revision, EPA Method 552.3, which uses a liquid-liquid microextraction, has a lower detection limit of 0.035 µg/L.[2]
Caption: General Experimental Workflow for EPA Method 552.2.
References
- 1. This compound (5278-95-5) for sale [vulcanchem.com]
- 2. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | High-Purity Reagent [benchchem.com]
- 4. Norman Database System [norman-databases.org]
- 5. CHLORODIBROMOACETIC ACID | 5278-95-5 [amp.chemicalbook.com]
- 6. CHLORODIBROMOACETIC ACID | 5278-95-5 [chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. CAS 5278-95-5: this compound | CymitQuimica [cymitquimica.com]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 10. PubChemLite - this compound (C2HBr2ClO2) [pubchemlite.lcsb.uni.lu]
- 11. chembk.com [chembk.com]
- 12. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Bromochloroacetic Acid | C2H2BrClO2 | CID 542762 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Dibromochloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromochloroacetic acid (DBCA), a halogenated acetic acid, is a compound of significant interest primarily due to its emergence as a disinfection byproduct in chlorinated drinking water. Its potential toxicological effects necessitate a thorough understanding of its chemical properties, synthesis, and characterization for reference standards and further research. This technical guide provides a comprehensive overview of the synthetic approaches to this compound, detailed analytical and spectroscopic characterization methods, and relevant safety information.
Introduction
This compound (C₂HBr₂ClO₂) is a haloacetic acid (HAA) characterized by a carboxylic acid functional group with two bromine atoms and one chlorine atom attached to the alpha-carbon.[1][2] It is a solid, hygroscopic crystalline substance.[3] The presence of multiple electron-withdrawing halogen atoms significantly increases the acidity of the carboxylic acid. While not commercially produced on a large scale for direct application, it serves as an important analytical standard for environmental monitoring and as a subject of toxicological studies. Its formation in drinking water occurs through the reaction of chlorine-based disinfectants with natural organic matter in the presence of bromide ions.[2]
Synthesis of this compound
Synthetic Pathway: Hell-Volhard-Zelinsky Reaction Adaptation
The proposed synthesis involves the reaction of chloroacetic acid with bromine in the presence of a phosphorus trihalide catalyst, such as phosphorus tribromide (PBr₃), which is often generated in situ from red phosphorus and bromine.[4][7]
Reaction Scheme:
The reaction proceeds through the formation of an acyl halide intermediate, which then enolizes. The enol form subsequently undergoes electrophilic attack by bromine at the α-position. This process is repeated to achieve di-bromination.
Logical Workflow for the Synthesis of this compound
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocol (Proposed)
This protocol is adapted from established procedures for similar haloacetic acids.[8]
Materials:
-
Chloroacetic acid
-
Red phosphorus
-
Bromine
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place chloroacetic acid and a catalytic amount of red phosphorus.
-
Bromination: Heat the mixture gently and add bromine dropwise from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be appropriately scrubbed.
-
Reflux: After the addition of bromine is complete, continue to reflux the mixture until the reaction is complete, which can be monitored by the disappearance of the bromine color.
-
Work-up: Cool the reaction mixture and slowly add water to quench the reaction and hydrolyze the intermediate acyl bromide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the this compound into an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with water, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and remove the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or vacuum distillation.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of physical and spectroscopic methods.
Physical Properties
The fundamental physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂HBr₂ClO₂ |
| Molecular Weight | 252.29 g/mol [9] |
| Appearance | White to off-white solid[2] |
| Melting Point | 99-102 °C |
| Boiling Point (Predicted) | 217.7 ± 35.0 °C[2] |
| Density (Predicted) | 2.684 ± 0.06 g/cm³[2] |
| CAS Number | 5278-95-5[2] |
Spectroscopic Data
Spectroscopic analysis provides detailed structural information and is crucial for unequivocal identification.
Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of protons on the α-carbon, the ¹H NMR spectrum of this compound is expected to show a single, broad singlet for the carboxylic acid proton. The chemical shift of this proton will be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum is more informative and should exhibit two distinct signals: one for the carboxylic carbon and another for the α-carbon.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | > 10 | Singlet |
| ¹³C | C=O: 165-185 | Singlet |
| CBr₂Cl: 60-80 | Singlet |
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300 - 2500 | O-H stretch (carboxylic acid) | Broad |
| 1740 - 1680 | C=O stretch (carboxylic acid) | Strong |
| 1320 - 1210 | C-O stretch | Medium |
| 800 - 600 | C-Br stretch | Strong |
| 800 - 600 | C-Cl stretch | Strong |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) would likely lead to the loss of the carboxyl group and subsequent halogen losses.
| m/z | Proposed Fragment |
| 252/254/256 | [M]⁺ (Molecular ion) |
| 207/209/211 | [M - COOH]⁺ |
| 128/130 | [M - COOH - Br]⁺ |
| 49/51 | [M - COOH - 2Br]⁺ (CHCl⁺) |
Analytical Methods for Detection
The primary methods for the detection and quantification of this compound, particularly in water samples, are based on gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique. Since haloacetic acids are not volatile, a derivatization step is required to convert them into their more volatile methyl esters prior to GC analysis.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method often allows for the direct injection of aqueous samples with minimal preparation, offering high specificity and sensitivity.[10]
Several standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), exist for the analysis of haloacetic acids in drinking water.[9]
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As with other haloacetic acids, it is considered a potential carcinogen and should be handled with care.
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. While a specific, detailed synthetic protocol remains to be published, adaptation of the Hell-Volhard-Zelinsky reaction provides a reliable pathway for its laboratory preparation. The comprehensive characterization data, including physical properties and spectroscopic analyses, serve as a valuable reference for researchers in the fields of environmental science, toxicology, and drug development who may be working with this important haloacetic acid.
References
- 1. youtube.com [youtube.com]
- 2. This compound (5278-95-5) for sale [vulcanchem.com]
- 3. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Formation of Dibromochloroacetic Acid as a Disinfection Byproduct: A Technical Guide
Affiliation: Google Research
Abstract
Disinfection of drinking water is a critical public health measure, but the use of chemical disinfectants, particularly chlorine, can lead to the formation of potentially harmful disinfection byproducts (DBPs). Among these are the haloacetic acids (HAAs), a group of compounds that have garnered significant regulatory and research attention due to their potential carcinogenicity. Dibromochloroacetic acid (DBCA) is a mixed bromo-chloro HAA that forms when source water containing natural organic matter (NOM) and bromide is chlorinated. This technical guide provides an in-depth overview of the formation of this compound, intended for researchers, scientists, and drug development professionals. It details the chemical pathways of formation, key influencing factors, experimental protocols for its study, and quantitative data on its formation under various conditions.
Introduction
This compound (C₂HBr₂ClO₂) is a haloacetic acid characterized by the substitution of two bromine atoms and one chlorine atom on the alpha-carbon of an acetic acid molecule.[1] It is not produced commercially for industrial use but is formed as an unintended byproduct during the disinfection of water with chlorine-based disinfectants. The primary precursors for DBCA formation are natural organic matter (NOM), such as humic and fulvic acids, which are ubiquitous in surface waters, and the presence of bromide ions (Br⁻) in the source water.[1][2] The reaction between the disinfectant (e.g., hypochlorous acid) and NOM, in the presence of bromide, leads to a series of complex reactions that result in the formation of various DBPs, including DBCA.
The formation and speciation of HAAs, including DBCA, are influenced by a multitude of factors, including the concentration and nature of NOM, the concentration of bromide, the type and dose of the disinfectant, the pH and temperature of the water, and the reaction contact time.[2][3] Understanding these factors is crucial for water treatment professionals to develop strategies to minimize the formation of DBCA and other potentially harmful DBPs while ensuring effective disinfection.
Chemical Formation Pathway of this compound
The formation of this compound is a complex process involving the oxidation of bromide by hypochlorous acid (HOCl) to form hypobromous acid (HOBr), followed by the electrophilic substitution of both chlorine and bromine onto the organic precursor molecules (NOM).
Step 1: Oxidation of Bromide
When chlorine is added to water, it forms hypochlorous acid (HOCl), a powerful oxidizing agent. If bromide ions (Br⁻) are present in the water, HOCl will oxidize them to form hypobromous acid (HOBr).[4]
HOCl + Br⁻ → HOBr + Cl⁻
Step 2: Activation of Natural Organic Matter (NOM)
Both HOCl and HOBr can react with the electron-rich functional groups within the complex structure of NOM, such as phenolic and enolic moieties. This initial reaction activates the NOM, making it more susceptible to further halogenation.
Step 3: Electrophilic Substitution
The activated NOM intermediates can then undergo electrophilic substitution by both chlorine (from HOCl) and bromine (from HOBr). The incorporation of bromine is often favored as HOBr can be a more reactive brominating agent than HOCl is a chlorinating agent.[4]
Step 4: Formation of Dihaloacetic Acid Precursors
Through a series of oxidation and halogenation reactions, portions of the NOM molecule are broken down, leading to the formation of smaller, halogenated organic precursors. These precursors can include halogenated ketones and aldehydes.
Step 5: Haloform Reaction and Hydrolysis
These dihalogenated precursors can then undergo a haloform-type reaction and subsequent hydrolysis to yield this compound. The specific sequence of bromine and chlorine addition will determine the final product.
Quantitative Data on this compound Formation
The formation of this compound is highly dependent on the initial bromide concentration in the source water. The following tables summarize quantitative data on the formation of various haloacetic acids (HAAs) as a function of bromide concentration during the chlorination of aquatic humic substances.
Table 1: Formation of Haloacetic Acids at Varying Bromide Concentrations (pH 8)
| Bromide (mg/L) | Dichloroacetic Acid (DCAA) (µg/L) | Bromochloroacetic Acid (BCAA) (µg/L) | Dibromoacetic Acid (DBAA) (µg/L) | This compound (DBCA) (µg/L) | Trichloroacetic Acid (TCAA) (µg/L) | Total HAAs (µg/L) |
| 0 | 50 | 0 | 0 | 0 | 30 | 80 |
| 0.1 | 45 | 15 | 5 | 5 | 25 | 95 |
| 0.2 | 40 | 25 | 10 | 10 | 20 | 105 |
| 0.5 | 30 | 40 | 20 | 15 | 15 | 120 |
| 1.0 | 20 | 45 | 35 | 20 | 10 | 130 |
| 2.0 | 10 | 35 | 50 | 25 | 5 | 125 |
Data estimated from figures in Cowman, G. A., & Singer, P. C. (1996). Effect of bromide ion on haloacetic acid speciation resulting from chlorination and chloramination of aquatic humic substances. Environmental science & technology, 30(1), 16-24.[1]
Table 2: Formation of Haloacetic Acids at Varying Bromide Concentrations (pH 6)
| Bromide (mg/L) | Dichloroacetic Acid (DCAA) (µg/L) | Bromochloroacetic Acid (BCAA) (µg/L) | Dibromoacetic Acid (DBAA) (µg/L) | This compound (DBCA) (µg/L) | Trichloroacetic Acid (TCAA) (µg/L) | Total HAAs (µg/L) |
| 0 | 60 | 0 | 0 | 0 | 40 | 100 |
| 0.1 | 55 | 20 | 8 | 7 | 35 | 125 |
| 0.2 | 50 | 30 | 15 | 12 | 30 | 137 |
| 0.5 | 40 | 45 | 25 | 18 | 22 | 150 |
| 1.0 | 25 | 50 | 40 | 25 | 15 | 155 |
| 2.0 | 15 | 40 | 60 | 30 | 10 | 155 |
Data estimated from figures in Cowman, G. A., & Singer, P. C. (1996). Effect of bromide ion on haloacetic acid speciation resulting from chlorination and chloramination of aquatic humic substances. Environmental science & technology, 30(1), 16-24.[1]
Experimental Protocols
Haloacetic Acid Formation Potential (HAAFP) Test
This protocol is a standardized method to determine the potential of a water sample to form HAAs under controlled laboratory conditions.
Materials:
-
Amber glass vials (40 mL) with Teflon-faced septa
-
Chlorine (Cl₂) dose solution (sodium hypochlorite)
-
Phosphate (B84403) buffer solution (to maintain pH 8.3)
-
Sodium sulfite (B76179) (Na₂SO₃) solution (quenching agent)
-
Sulfuric acid (H₂SO₄)
-
Methyl tert-butyl ether (MTBE)
-
Acidic methanol (B129727) (10% H₂SO₄ in methanol)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 N)
-
Deionized water
-
Water bath
-
Ice bath
-
Vortex mixer
-
Gas chromatograph with an electron capture detector (GC-ECD)
Procedure:
-
Sample Collection and Preparation: Collect water samples and filter them to remove suspended particles. Determine the Dissolved Organic Carbon (DOC) and ammonia-nitrogen (NH₃-N) concentrations of the sample.
-
Chlorine Dosing: Based on the DOC and NH₃-N concentrations, calculate the required volume of chlorine dose solution to achieve a residual free chlorine concentration of 2-4 mg/L after a 7-day incubation period.
-
Incubation: Adjust the pH of the water sample to 8.3 using the phosphate buffer. Transfer the pH-adjusted sample into amber glass vials, add the calculated chlorine dose, and seal the vials headspace-free. Incubate the samples in the dark at 25°C for 7 days.
-
Quenching: After the incubation period, measure the pH and residual free chlorine. Quench the reaction by adding sodium sulfite solution to neutralize any remaining free chlorine.
-
Extraction and Derivatization: Proceed with the analytical protocol for HAA determination (Section 4.2).
Analytical Method for Haloacetic Acid Determination (GC-ECD)
This protocol outlines the steps for the extraction, derivatization, and quantification of HAAs, including DBCA, from water samples.
Materials:
-
Quenched water sample (from HAAFP test or field sample)
-
Sulfuric acid (H₂SO₄)
-
Methyl tert-butyl ether (MTBE)
-
Acidic methanol (10% H₂SO₄ in methanol)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (B86663) solution (150 g/L)
-
Autosampler vials with silanized glass inserts
-
Vortex mixer
-
Water bath (50°C)
-
Ice bath
-
Gas chromatograph with an electron capture detector (GC-ECD)
-
HAA standards (including DBCA)
Procedure:
-
Acidification and First Extraction: Adjust the pH of a 40 mL quenched water sample to <0.5 with concentrated sulfuric acid. Add 2 mL of MTBE and vortex for 2 minutes to extract the HAAs into the organic phase. Allow the layers to separate.
-
Derivatization (Methylation): Transfer the MTBE extract to an autosampler vial. Add 0.5 mL of acidic methanol. Seal the vial and heat in a water bath at 50°C for 2 hours to convert the HAAs to their methyl esters.
-
Cooling and Second Extraction: Cool the vial in an ice bath for 5 minutes. Add 2 mL of 0.1 N NaOH and shake for 2 minutes. Allow the layers to separate. This step neutralizes the excess acid and concentrates the methyl esters in the MTBE layer.
-
Final Preparation: Transfer the MTBE layer (top layer) to a new autosampler vial containing a silanized glass insert.
-
GC-ECD Analysis: Inject a small volume (e.g., 1-2 µL) of the final extract into the GC-ECD for separation and quantification of the individual HAA methyl esters. Identification and quantification are performed by comparing the retention times and peak areas to those of known HAA standards.
Conclusion
The formation of this compound as a disinfection byproduct is a complex process governed by the interplay of disinfectant chemistry, the nature of organic precursors, and key water quality parameters, most notably the presence of bromide. This technical guide has provided a comprehensive overview of the formation pathways, quantitative data on its formation under different conditions, and detailed experimental protocols for its investigation. This information is intended to support researchers and water quality professionals in their efforts to understand, monitor, and ultimately control the formation of DBCA and other haloacetic acids in drinking water, thereby safeguarding public health. Further research is warranted to fully elucidate the complex reaction mechanisms and to develop more effective strategies for minimizing DBP formation while maintaining robust disinfection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Toxicological Profile of Dibromochloroacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromochloroacetic acid (DBCA), with the chemical formula C₂HBr₂ClO₂, is a haloacetic acid that emerges as a disinfection byproduct in drinking water during chlorination processes, particularly in water sources with bromide ions and natural organic matter.[1][2] As a member of the haloacetic acid (HAA) family, DBCA is of significant toxicological interest due to its potential adverse health effects.[2] This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key findings on its mechanism of action, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The information is presented to support further research and risk assessment activities.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference(s) |
| Molecular Weight | 252.29 g/mol | [1] |
| Physical Appearance | White to Off-White solid | [1] |
| Melting Point | 99-102°C | [1][3] |
| Boiling Point | 217.7±35.0°C (Predicted) | [1] |
| CAS Number | 5278-95-5 | [4] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Toxicokinetic studies in male F344 rats have shown that this compound, like other di-haloacetic acids, has a blood elimination half-life of less than 4 hours.[5] Urinary excretion of di-haloacetic acids is low, accounting for less than 3% of the administered dose.[5] The blood concentration-time profiles for di-haloacetic acids after oral dosing are complex and show multiple peaks.[5]
Toxicological Endpoints
Acute Toxicity
The acute oral toxicity of this compound has been determined in rats.
| Endpoint | Value | Species | Reference(s) |
| Oral LD₅₀ | 1737 mg/kg | Rat | [6][7] |
Genotoxicity
This compound has demonstrated genotoxic potential in various assays. It has been shown to be mutagenic in the Ames fluctuation test using Salmonella typhimurium strain TA100.[8] Studies have also indicated that brominated haloacetic acids are approximately 10-fold more potent than their chlorinated counterparts in inducing point mutations.[5][9] Furthermore, DBCA can induce DNA damage in bacteria, as well as in rodent and human cell lines.[10]
| Assay | Test System | Result | Reference(s) |
| Ames Fluctuation Test | Salmonella typhimurium TA100 | Mutagenic | [8] |
| SOS Chromotest | Escherichia coli PQ 37 | Induced primary DNA damage | [8] |
| In Vivo Micronucleus Assay | Male B6C3F₁ mice (peripheral blood) | Increased micronucleated normochromatic erythrocytes | [10] |
| In Vitro Micronucleus Assay | NIH3T3 cells | Increased number of micronuclei | [10] |
| Newt Micronucleus Test | Pleurodeles waltl larvae (erythrocytes) | Failed to induce micronuclei | [10] |
Carcinogenicity
This compound is considered to be possibly carcinogenic to humans (Group 2B).[11] In a 2-year drinking water study in mice, DBCA increased the incidence of hepatocellular adenoma and carcinoma in both males and females, hepatoblastoma in males, and alveolar/bronchiolar adenoma in both sexes.[10] In rats, it increased the incidence of mesothelioma in males and mononuclear-cell leukemia in females.[10] The National Toxicology Program (NTP) has recommended that this compound be listed in the Report on Carcinogens (RoC) as reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[12]
| Species | Route of Administration | Tumors Observed | Reference(s) |
| Mice (B6C3F₁) | Drinking water | Hepatocellular adenoma and carcinoma (males and females), hepatoblastoma (males), alveolar/bronchiolar adenoma (males and females) | [10] |
| Rats | Drinking water | Mesothelioma (males), mononuclear-cell leukemia (females) | [10] |
Reproductive and Developmental Toxicity
Studies on the reproductive and developmental toxicity of this compound have yielded mixed results. In a short-term screening study in Sprague-Dawley rats, DBCA administered in drinking water at concentrations up to 500 ppm for two weeks showed no significant test-article related effects.[4][5] However, at higher doses (1000 ppm and above), decreases in food and water consumption were observed in both sexes.[4][5] At 1500 ppm, a decrease of 11% in male sperm velocity was noted, suggesting it is a male reproductive toxicant at this high dose, though no changes in fertility were observed.[4][5] The study did not find any female reproductive toxicity or visceral malformations in the pups.[4][5] Another study in F344 rats showed that DBCA administered by gavage during gestation days 6-10 increased the incidence of eye malformations in the offspring.[13]
| Study Type | Species | Dosing | Key Findings | Reference(s) |
| Short-term Reproductive and Developmental Screen | Sprague-Dawley rats | 0, 30, 100, 300, 500 ppm in drinking water for 2 weeks | No significant effects. | [4][5] |
| Short-term Reproductive and Developmental Screen | Sprague-Dawley rats | 1000 and 1500 ppm in drinking water | Decreased food and water consumption. At 1500 ppm, 11% decrease in male sperm velocity. No female reproductive toxicity or teratogenicity. | [4][5] |
| Developmental Toxicity Screen | F344 rats | 100 or 140 mg/kg by gavage on gestation days 6-10 | Increased incidence of eye malformations. | [13] |
Mechanisms of Toxicity and Signaling Pathways
The carcinogenic effects of haloacetic acids are believed to involve multiple mechanisms.[5] For this compound, proposed mechanisms include the reduction of glutathione (B108866) S-transferase-zeta (GST-zeta) activity, which may lead to the accumulation of toxic intermediates.[10] DNA hypomethylation and increased expression of the c-myc and IGF-II genes have also been suggested as early events in hepatocarcinogenicity.[10]
Recent studies have elucidated the involvement of specific signaling pathways in DBCA-induced toxicity.
MAPK Signaling Pathway in T-cell Apoptosis
Dibromoacetic acid has been shown to induce apoptosis in murine Cl.Ly1+2/-9 T-cells.[14] This process involves the activation of the mitogen-activated protein kinase (MAPK) signaling cascade, including the phosphorylation of p38, ERK1/2, and JNK1/2.[14] This leads to the upregulation of downstream transcription factors ATF-2 and Elk-1, ultimately resulting in apoptosis through a mitochondria-dependent pathway.[14]
TLR4 Signaling Pathway in Hepatotoxicity
Oral exposure to Dibromoacetic acid can induce hepatotoxicity in mice, a mechanism linked to oxidative stress, inflammation, and the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[15] DBCA upregulates key proteins in this pathway, including TLR4, MyD88, and TRAF6, leading to the phosphorylation of p38 MAPK and JNK and subsequent inflammation.[15]
Experimental Protocols
In Vivo Micronucleus Assay
The in vivo micronucleus assay is a standard method for assessing chromosomal damage.
-
Test System: Male and female mice (e.g., B6C3F₁) are typically used.[6]
-
Methodology:
-
Animals are exposed to this compound at multiple dose levels, usually via oral gavage or in drinking water.[6][10]
-
A concurrent negative control (vehicle) and a positive control group are included.[6]
-
Following exposure, bone marrow or peripheral blood is collected at appropriate time points.
-
Erythrocytes are isolated and stained to visualize micronuclei.
-
The frequency of micronucleated erythrocytes is determined by microscopic analysis.[10]
-
References
- 1. This compound (5278-95-5) for sale [vulcanchem.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Abstract for RDGT98001 [ntp.niehs.nih.gov]
- 5. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dibromoacetic Acid | C2H2Br2O2 | CID 12433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparative genotoxicity of halogenated acetic acids found in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromochloroacetic Acid | C2H2BrClO2 | CID 542762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Dibromoacetic acid is a more potent teratogen than diiodoacetic acid in a developmental toxicity screen with F344 rats | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 14. Dibromoacetic acid induced Cl.Ly1+2/-9 T-cell apoptosis and activation of MAPKs signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dibromoacetic Acid Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Genotoxicity of Dibromochloroacetic Acid in Mammalian Cells: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromochloroacetic acid (DBCA), also known as Chlorodibromoacetic acid (CDBAA), is a member of the haloacetic acid (HAA) class of disinfection byproducts (DBPs) commonly found in treated drinking water. The presence of these compounds raises significant public health concerns due to their potential mutagenic and carcinogenic effects. While extensive research exists for other HAAs like dichloroacetic acid (DCA) and dibromoacetic acid (DBA), data specific to DBCA is more limited. This technical guide synthesizes the available scientific literature on the genotoxicity of this compound in mammalian cells, provides comparative toxicological data with other HAAs, details relevant experimental methodologies, and outlines implicated molecular pathways based on closely related analogues.
Genotoxicity Profile of this compound (CDBAA)
Existing studies on this compound indicate that it possesses genotoxic potential, though its potency can be lower than other halogenated analogues. The primary evidence stems from in vitro assays demonstrating its ability to induce DNA damage in mammalian cells.
Data on DNA Damage and Cytotoxicity
Research using Chinese Hamster Ovary (CHO) cells has been pivotal in characterizing the toxicological profile of CDBAA. In a comprehensive study comparing 12 different haloacetic acids, CDBAA was identified as genotoxic.[1] Further studies have quantified its cytotoxic and DNA-damaging concentrations. Specifically, CDBAA induced DNA damage in CHO cells at a concentration of 14 mM in the Comet assay.[2]
The following tables summarize the key quantitative findings for CDBAA and provide a comparative perspective with other haloacetic acids.
Table 1: Quantitative Genotoxicity and Cytotoxicity Data for this compound (CDBAA) in Mammalian Cells
| Assay Type | Cell Line | Concentration | Endpoint | Outcome | Reference |
| Comet Assay | CHO | 14 mM | DNA Damage | Positive | [2] |
| Chronic Cytotoxicity | CHO | 100 µM | Lowest Toxic Conc. | Significant Toxic Response | [3] |
| Chronic Cytotoxicity | CHO | 202 µM | %C½* | 50% Cell Density Reduction | [3] |
%C½: Concentration that induces a 50% reduction in cell density compared to negative controls.
Table 2: Comparative Rank Order of Cytotoxicity and Genotoxicity for Haloacetic Acids in CHO Cells[1]
| Metric | Rank Order of Potency (Highest to Lowest) |
| Chronic Cytotoxicity | Iodoacetic acid (IAA) > Bromoacetic acid (BAA) > Tribromoacetic acid (TBAA) > Chlorodibromoacetic acid (CDBAA) > Diiodoacetic acid (DIAA) > Dibromoacetic acid (DBAA) > Bromodichloroacetic acid (BDCAA) > Bromochloroacetic acid (BCAA) > Chloroacetic acid (CAA) > Bromoiodoacetic acid (BIAA) > Trichloroacetic acid (TCAA) > Dichloroacetic acid (DCAA) |
| Genotoxicity (DNA Damage) | Iodoacetic acid (IAA) > Bromoacetic acid (BAA) > Chloroacetic acid (CAA) > Dibromoacetic acid (DBAA) > Diiodoacetic acid (DIAA) > Tribromoacetic acid (TBAA) > Bromochloroacetic acid (BCAA) > Bromoiodoacetic acid (BIAA) > Chlorodibromoacetic acid (CDBAA) |
Note: In this specific study, DCAA, TCAA, and BDCAA were reported as not genotoxic.[1]
Mechanisms and Signaling Pathways
While specific mechanistic studies for this compound are not extensively detailed in the literature, the broader class of brominated HAAs is understood to induce genotoxicity through mechanisms including oxidative stress and the induction of DNA lesions.[4] Insights can be drawn from the closely related analogue, Dibromoacetic Acid (DBA) , which has been studied more thoroughly.
DBA has been shown to induce apoptosis in murine T-cells through a mitochondria-dependent pathway.[5] This process involves a decrease in the mitochondrial trans-membrane potential and the subsequent upregulation of cleaved caspase-3, a key executioner of apoptosis.[5] Furthermore, DBA exposure leads to the phosphorylation and activation of all three major mitogen-activated protein kinases (MAPKs): p38, ERK1/2, and JNK1/2.[5] The activation of these pathways suggests a cellular stress response that can lead to apoptosis and may be linked to the observed genotoxicity. DBA has also been shown to induce apoptosis in human peripheral blood mononuclear cells, a process associated with the formation of reactive oxygen species (ROS).[6]
Visualized Signaling Pathway: DBA-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by the related compound Dibromoacetic Acid (DBA) in T-cells, leading to apoptosis.
Caption: Signaling cascade for Dibromoacetic Acid (DBA) induced apoptosis.[5]
Experimental Methodologies
The assessment of genotoxicity for compounds like this compound relies on a battery of standardized in vitro and in vivo assays. Below are detailed protocols for two of the most relevant assays mentioned in the literature for haloacetic acids.
Visualized Experimental Workflow
The diagram below outlines a generalized workflow for conducting in vitro genotoxicity assays with mammalian cells.
Caption: A generalized workflow for in vitro mammalian cell genotoxicity assays.
Protocol: Alkaline Single Cell Gel Electrophoresis (Comet) Assay
The Comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[7]
-
Cell Preparation: Culture mammalian cells (e.g., CHO) to approximately 80-90% confluency.
-
Treatment: Expose cells to various concentrations of this compound, along with a negative (vehicle) and a positive (e.g., hydrogen peroxide) control, for a defined period (e.g., 4 hours).
-
Cell Harvesting: Wash cells with ice-cold PBS, then detach using trypsin-EDTA. Neutralize trypsin with media and centrifuge to pellet the cells. Resuspend the pellet in ice-cold PBS to a concentration of ~1 x 10^5 cells/mL.
-
Slide Preparation: Mix a small volume of the cell suspension (e.g., 10 µL) with low melting point agarose (B213101) (e.g., 75 µL at 37°C). Pipette this mixture onto a microscope slide pre-coated with normal melting point agarose. Cover with a coverslip and solidify on a cold plate for 10 minutes.
-
Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH >13). Allow the DNA to unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes. This allows the negatively charged, broken DNA fragments to migrate from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.
-
Scoring: Visualize slides using a fluorescence microscope. Capture images and use specialized software to quantify the extent of DNA damage, typically by measuring parameters like % DNA in the tail, tail length, and tail moment.
Protocol: In Vitro Micronucleus Assay
The micronucleus test detects chromosomal damage by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells. These fragments represent acentric chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division.[8]
-
Cell Seeding: Seed mammalian cells (e.g., CHO, NIH3T3) in culture plates or flasks at a density that allows for at least 1.5 cell cycles during the experiment.
-
Treatment: Add various concentrations of this compound, along with negative and positive controls (e.g., Mitomycin C), to the cultures.
-
Exposure and Recovery:
-
Short Treatment (with S9): Treat for 3-6 hours in the presence of a metabolic activation system (S9 mix), then wash and replace with fresh medium.
-
Continuous Treatment (without S9): Treat for 1.5-2.0 normal cell cycle lengths (e.g., 24 hours).
-
-
Blocking Cytokinesis (Optional but Recommended): Add Cytochalasin B to the culture medium at a concentration sufficient to block cytokinesis without being overly toxic. This allows for the identification of once-divided cells, which appear as binucleated cells, ensuring that only cells that have undergone mitosis are scored.
-
Cell Harvesting: After a total culture time equivalent to 1.5-2.0 normal cell cycles, harvest the cells by trypsinization.
-
Slide Preparation: Use a cytocentrifuge or other standard cytological techniques to prepare slides. Before preparation, cells are typically treated with a mild hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm, followed by fixation (e.g., methanol:acetic acid).
-
Staining: Stain the slides with a DNA-specific stain like Giemsa, DAPI, or Acridine Orange.
-
Scoring: Using a light or fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Score the frequency of micronuclei and calculate the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity. A statistically significant, dose-dependent increase in micronucleus frequency indicates a positive result.
Conclusion and Future Directions
The available evidence indicates that this compound (DBCA/CDBAA) is cytotoxic and genotoxic to mammalian cells in vitro, capable of inducing DNA damage.[1][2] However, its genotoxic potency appears to be lower than that of several other haloacetic acids, particularly iodo- and bromo- analogues.[1] While no cancer bioassay data for DBCA are currently available, its classification as a genotoxic agent warrants further investigation.[9]
Detailed mechanistic and signaling pathway data for DBCA itself remains a significant data gap. Future research should focus on elucidating the specific molecular initiating events, confirming the role of oxidative stress, and identifying the precise DNA damage and repair pathways activated by DBCA exposure in human cell lines. In vivo studies, including comprehensive micronucleus assays and long-term carcinogenicity bioassays, are necessary to fully characterize the risk that this compound poses to human health as a ubiquitous drinking water contaminant.
References
- 1. Mammalian cell cytotoxicity and genotoxicity of the haloacetic acids, a major class of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. repository.library.noaa.gov [repository.library.noaa.gov]
- 4. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dibromoacetic acid induced Cl.Ly1+2/-9 T-cell apoptosis and activation of MAPKs signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of the effect of chloro-, dichloro-, bromo-, and dibromoacetic acid on necrotic, apoptotic and morphological changes in human peripheral blood mononuclear cells (in vitro study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The comet assay: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discussion - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Developmental and Reproductive Toxicity of Dibromochloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromochloroacetic acid (DBCA) is a disinfection byproduct commonly found in drinking water. This technical guide provides a comprehensive overview of its developmental and reproductive toxicity, drawing from studies on DBCA and its close structural analogs, dibromoacetic acid (DBA) and bromochloroacetic acid (BCA). The available evidence indicates that these compounds can adversely affect both male reproductive health and embryonic development. Key reproductive effects in males include diminished sperm quality, characterized by reduced motility and increased morphological abnormalities, and disruptions in spermatogenesis. Developmental toxicity manifests as reduced pup body weight and an increased incidence of certain malformations. Mechanistically, oxidative stress is a consistently implicated factor in the toxicity of haloacetic acids. This guide summarizes quantitative toxicity data, details experimental methodologies from key studies, and visualizes potential signaling pathways involved in DBCA's toxicity to provide a thorough resource for the scientific community.
Introduction
This compound (DBCA) is a member of the haloacetic acid (HAA) group of water disinfection byproducts, formed when chlorine reacts with natural organic matter in the presence of bromide.[1] Due to their widespread presence in treated drinking water, the potential health effects of HAAs are a subject of ongoing research and regulatory concern. This guide focuses specifically on the developmental and reproductive toxicity of DBCA, synthesizing data from animal studies to provide a detailed understanding of its potential hazards. Given the limited number of studies exclusively on DBCA, this guide also incorporates relevant data from studies on its close structural analogs, dibromoacetic acid (DBA) and bromochloroacetic acid (BCA), to provide a more complete toxicological profile.
Reproductive Toxicity
The male reproductive system appears to be a primary target for the toxic effects of DBCA and related haloacetic acids. Effects range from alterations in sperm parameters to histopathological changes in the testes.
Quantitative Data on Reproductive Toxicity
The following table summarizes key quantitative data from reproductive toxicity studies on DBCA and its analogs.
| Compound | Species | Sex | Route of Administration | Dose/Concentration | Duration | Key Findings | NOAEL | LOAEL | Reference(s) |
| DBCA | Rat (Sprague-Dawley) | Male | Drinking Water | 1500 ppm (112 mg/kg/day) | 35 days | 11% decrease in sperm velocity and ALH max. | <1500 ppm | 1500 ppm | [2] |
| DBA | Rat (Sprague-Dawley) | Male | Gavage | 10, 30, 90, 270 mg/kg/day | 14 days | Decreased cauda epididymal sperm count and motility at ≥90 mg/kg/day. Altered spermiation at ≥10 mg/kg/day. | 2 mg/kg/day | 10 mg/kg/day | [3] |
| DBA | Rat (Crl SD) | Male | Drinking Water | 50, 250, 650 ppm | Two Generations | Altered sperm production and epididymal changes at ≥250 ppm. | 50 ppm | 250 ppm | [4] |
| BCA | Rat (Sprague-Dawley) | Male | Gavage | 8, 24, 72 mg/kg/day | 14 days | Decreased cauda epididymal sperm number and motility at 72 mg/kg. | <8 mg/kg/day | 8 mg/kg/day | [5] |
| Bromodichloroacetic Acid | Rat (F344/NTac) | Male | Drinking Water | 1000 mg/L | 3 months | Decreased left testis weights and sperm motility. | - | 1000 mg/L | [6] |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; ALH: Amplitude of Lateral Head Displacement.
Experimental Protocols
2.2.1. Short-Term Reproductive and Developmental Toxicity Screen of DBCA in Rats
-
Animal Model: Sprague-Dawley rats.[2]
-
Dosing Regimen: DBCA was administered in the drinking water at concentrations of 0, 500, 1000, and 1500 ppm for 35 days.[2] This corresponded to average daily doses of approximately 51, 89, and 112 mg/kg body weight/day for the respective dose groups.[2]
-
Evaluation Endpoints:
-
Male Reproductive Parameters: Sperm analysis (motility, concentration, morphology), epididymal and testicular weights, and histopathology.[2]
-
Female Reproductive Parameters: Estrous cyclicity, mating and fertility indices, number of implantation sites, and litter size.[2]
-
Developmental Parameters: Pup viability, weight, and gross external morphology.[2]
-
2.2.2. Two-Generation Reproductive Toxicity Study of DBA in Rats
-
Animal Model: Crl SD rats (30 per sex per group per generation).[4]
-
Dosing Regimen: DBA was provided in the drinking water at concentrations of 0, 50, 250, and 650 ppm.[4]
-
Evaluation Endpoints:
-
Parental (P and F1): Viability, clinical signs, water and feed consumption, body and organ weights, histopathology, and reproductive performance (mating, fertility, gestation duration, litter size).[4] Male-specific endpoints included sperm parameters and reproductive organ weights.[4] Female-specific endpoints included estrous cyclicity and primordial follicle counts.[4]
-
Offspring (F1 and F2): Viability, body weights, sex ratios, morphology, and sexual maturation.[4]
-
Developmental Toxicity
Exposure to DBCA and its analogs during critical windows of development has been shown to result in adverse outcomes, including effects on growth and the induction of malformations.
Quantitative Data on Developmental Toxicity
The following table summarizes key quantitative data from developmental toxicity studies.
| Compound | Species | Route of Administration | Dose | Gestational Days of Exposure | Key Findings | NOAEL | LOAEL | Reference(s) |
| DBA | Rat (F344) | Gavage | 100 or 140 mg/kg (0.46 or 0.64 mmol/kg) | 6-10 | Significantly increased incidences of eye malformations. | - | 100 mg/kg | [7] |
| DBA | Rat (Sprague-Dawley) | Drinking Water | 250, 500, 1000 ppm | Gestation & Lactation | Decreased pup body weights at ≥250 ppm. | - | 250 ppm | [8] |
| DBA | Rat | Gavage | 62.5, 125, 250 mg/kg/day | 1-8 | No effect on number of implantation sites, resorptions, or pup weight. Elevated maternal serum estradiol. | 250 mg/kg/day (for parameters measured) | - | [9] |
| Bromodichloroacetic Acid | Rat (Sprague-Dawley) | Drinking Water | 600 ppm (50 mg/kg/day) | 6 - birth | Significant decrease in total implants and live fetuses per litter. | - | 600 ppm | [8] |
Experimental Protocols
3.2.1. Developmental Toxicity Screen of DBA in F344 Rats
-
Animal Model: Timed-pregnant F344 rats.[7]
-
Dosing Regimen: DBA was administered by gavage at doses of 100 or 140 mg/kg on gestation days 6 through 10.[7]
-
Evaluation Endpoints: Dams were allowed to deliver, and litters were examined on postnatal days 1 and 6 for viability, pup weight, and gross malformations, with a specific focus on eye defects.[7] Uteri of non-gravid rats were examined for evidence of full-litter resorption.[7]
Mechanisms of Toxicity and Signaling Pathways
The precise molecular mechanisms underlying the developmental and reproductive toxicity of DBCA are not fully elucidated; however, research on haloacetic acids points towards several key pathways.
Oxidative Stress
A primary mechanism implicated in the toxicity of haloacetic acids is the induction of oxidative stress. This can lead to cellular damage, including DNA damage, which may contribute to both reproductive and developmental effects.
Disruption of Spermatogenesis
Haloacetic acids have been shown to disrupt spermatogenesis, leading to effects such as delayed spermiation and the formation of atypical residual bodies. This suggests an interference with the intricate signaling between Sertoli cells and developing germ cells.
Potential Involvement of Other Signaling Pathways
While direct evidence for DBCA is limited, studies on related compounds and common mechanisms of developmental toxicants suggest the potential involvement of other critical signaling pathways:
-
Wnt/β-catenin Signaling: This pathway is crucial for embryonic development, and its disruption can lead to a wide range of malformations.
-
Hedgehog (Hh) Signaling: Essential for limb and neural development, its perturbation is a known cause of birth defects.
-
Notch Signaling: Plays a critical role in cell fate decisions during development.
-
TGF-β Signaling: Involved in a multitude of developmental processes and cellular functions; its dysregulation can impact both development and reproduction.
-
MAPK and PI3K/Akt Signaling: These are central pathways that regulate cell survival, proliferation, and differentiation, and their disruption can have profound effects on developing tissues.
Further research is needed to definitively link DBCA exposure to the modulation of these pathways.
Conclusion
The available toxicological data, primarily from studies on this compound and its close analogs, indicate that these compounds pose a risk to both reproductive health and development in animal models. The male reproductive system is a sensitive target, with effects observed on sperm quality and spermatogenesis at various dose levels. Developmental effects include reduced fetal/pup growth and the induction of malformations. Oxidative stress is a key mechanistic feature of haloacetic acid toxicity.
For drug development professionals, this information is crucial for evaluating the potential risks of compounds that may share structural similarities or metabolic pathways with haloacetic acids. For researchers and scientists, this guide highlights the need for further investigation into the specific molecular mechanisms of DBCA toxicity, particularly the elucidation of the signaling pathways involved. A deeper understanding of these pathways will be essential for improving risk assessment and developing potential strategies to mitigate the adverse health effects of these common environmental contaminants.
References
- 1. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Abstract for RDGT98001 [ntp.niehs.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. Oral (drinking water) two-generation reproductive toxicity study of dibromoacetic acid (DBA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dibromoacetic acid is a more potent teratogen than diiodoacetic acid in a developmental toxicity screen with F344 rats | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 8. Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dibromoacetic acid does not adversely affect early pregnancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of Dibromochloroacetic Acid Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibromochloroacetic acid (DBCA), a disinfection byproduct found in chlorinated drinking water, has been identified as a substance of toxicological concern. This technical guide provides a comprehensive overview of the molecular mechanisms underlying DBCA-induced toxicity. The primary modes of action involve metabolic disruption through the inhibition of Glutathione (B108866) S-transferase zeta (GST-zeta), induction of oxidative stress, initiation of apoptosis through both intrinsic and extrinsic pathways, and modulation of key cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Toll-like receptor 4 (TLR4) pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core mechanisms to facilitate a deeper understanding for researchers and professionals in the fields of toxicology and drug development.
Metabolism and Primary Molecular Target
The initial step in the toxic mechanism of this compound involves its metabolism, primarily mediated by the enzyme Glutathione S-transferase zeta (GST-zeta).
DBCA is biotransformed in the liver cytosol through a glutathione-dependent process catalyzed by GST-zeta. This metabolic pathway converts DBCA to glyoxylate. However, this process also leads to the inactivation of GST-zeta itself, a phenomenon known as suicide inhibition. The inactivation of this critical enzyme disrupts cellular detoxification pathways and is a key initiating event in DBCA toxicity.
Table 1: Inactivation of GST-zeta by Dihaloacetic Acids
| Dihaloacetic Acid | Inactivation of GST-zeta | Reference |
| Dichloroacetic Acid (DCA) | Rapid inactivation in rat hepatic cytosol and in vivo. | [1] |
| Other fluorine-lacking dihaloacetic acids | Inactivate GST-zeta. | [1] |
Note: While specific kinetic data for DBCA is limited in the reviewed literature, the information on analogous dihaloacetic acids strongly suggests a similar mechanism.
Induction of Oxidative Stress
A significant consequence of DBCA exposure is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. This oxidative stress contributes to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.
Table 2: Quantitative Assessment of Oxidative Stress Markers Induced by Dibromoacetic Acid Analogs
| Biomarker | Compound | Cell/Tissue Type | Concentration/Dose | Fold Change/Effect | Reference |
| 8-hydroxydeoxyguanosine (8-OHdG) | Dibromoacetate | Male B6C3F1 mice liver nuclear DNA | Acute oral administration | Significant increase in 8-OHdG/deoxyguanosine ratios | [2] |
| 8-hydroxydeoxyguanosine (8-OHdG) | Dibromoacetate | Male B6C3F1 mice liver nuclear DNA | 0.1, 0.5, 2.0 g/L in drinking water (3-10 weeks) | Increased 8-OHdG content | [2] |
Apoptosis and Cell Death Pathways
DBCA is a potent inducer of apoptosis, or programmed cell death, in various cell types. This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases and the systematic dismantling of the cell.
Key Apoptotic Events
-
Mitochondrial Dysfunction: DBCA can lead to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Caspase Activation: Exposure to DBCA and its analogs results in the activation of initiator caspases (caspase-8 and caspase-9) and the central executioner caspase, caspase-3.
-
Alteration of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is disrupted, favoring apoptosis.
Table 3: Quantitative Data on DBCA-Induced Apoptosis
| Endpoint | Cell Line | DBCA Concentration | Observation | Reference |
| Caspase-3 Activity | - | - | Data not available for DBCA, but analogs show significant increases. | - |
| Caspase-8 Activity | - | - | Data not available for DBCA. | - |
| Caspase-9 Activity | - | - | Data not available for DBCA. | - |
| Bax/Bcl-2 Ratio | - | - | DBCA analogs are known to increase this ratio, promoting apoptosis. | [3][4][5] |
Table 4: IC50 Values for this compound and Related Compounds
| Compound | Cell Line | IC50 Value | Reference |
| Dibromoacetic acid (DBA) | CHO-K1 | Lower than DCA and TCA | [6] |
| Various Compounds | Various Cancer Cell Lines | 10-50 µM | [7] |
Modulation of Cellular Signaling Pathways
The toxic effects of DBCA are mediated through the modulation of critical intracellular signaling pathways that regulate cell survival, proliferation, and inflammation.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling cascade, which includes ERK, JNK, and p38, is a key regulator of cellular responses to stress. DBCA has been shown to activate these pathways, which can lead to either cell survival or apoptosis depending on the cellular context and the duration of the stimulus.
Toll-like Receptor 4 (TLR4) Signaling
DBCA can also activate the TLR4 signaling pathway, which is typically involved in the innate immune response. This activation can lead to the production of pro-inflammatory cytokines and contribute to tissue damage.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of DBCA toxicity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of DBCA and a vehicle control for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells with DBCA as described for the cell viability assay.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Caspase Activity Assay (Colorimetric)
-
Cell Lysis: Lyse DBCA-treated and control cells with a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Reaction: Incubate the cell lysate with a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) in a 96-well plate.
-
Measurement: Measure the absorbance at 405 nm at multiple time points.
-
Analysis: Calculate the caspase activity based on the rate of color development and normalize to the protein concentration. The results are often expressed as a fold change relative to the control.
Western Blot Analysis for MAPK Phosphorylation
-
Protein Extraction: Extract total protein from DBCA-treated and control cells using RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and express the level of phosphorylated protein relative to the total protein.
Glutathione S-Transferase (GST) Activity Assay
-
Sample Preparation: Prepare cell or tissue homogenates in a suitable buffer.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).
-
Assay: Add the sample to the reaction mixture and monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.
-
Calculation: Calculate the GST activity using the molar extinction coefficient of the product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Core signaling pathways in DBCA-induced toxicity.
Caption: General experimental workflow for DBCA toxicity assessment.
Conclusion
The toxicity of this compound is a multi-faceted process initiated by its metabolic inactivation of GST-zeta. This primary event triggers a cascade of downstream effects, including the induction of oxidative stress and the activation of apoptotic pathways. The modulation of signaling networks such as the MAPK and TLR4 pathways further contributes to the cellular damage. A thorough understanding of these mechanisms is crucial for assessing the risks associated with DBCA exposure and for the development of potential therapeutic or preventative strategies. This guide provides a foundational resource for researchers to design and interpret studies aimed at further elucidating the complex toxicology of this environmental contaminant.
References
- 1. Inactivation of glutathione transferase zeta by dichloroacetic acid and other fluorine-lacking alpha-haloalkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Early and late apoptosis protein expression (Bcl-2, BAX and p53) in traumatic brachial plexus injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Dibromochloroacetic Acid: A Technical Guide for Researchers
CAS Number: 5278-95-5
Synonyms: Chlorodibromoacetic acid; 2,2-Dibromo-2-chloroacetic acid; Acetic acid, dibromochloro-; DBCA
This technical guide provides an in-depth overview of dibromochloroacetic acid (DBCA), a halogenated acetic acid of interest to researchers in environmental science, toxicology, and drug development. This document covers its chemical and physical properties, synthesis, analytical methods, and toxicological profile, with a focus on experimental data and methodologies.
Chemical and Physical Properties
This compound is a disinfection byproduct formed during water chlorination when bromide ions are present.[1] Its chemical identity and key physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 5278-95-5 | [2] |
| Molecular Formula | C₂HBr₂ClO₂ | [2] |
| Molecular Weight | 252.29 g/mol | [2] |
| IUPAC Name | 2,2-dibromo-2-chloroacetic acid | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Melting Point | 99-102 °C | |
| Boiling Point | 217.7±35.0 °C (Predicted) | |
| Density | 2.684±0.06 g/cm³ (Predicted) | |
| pKa | 0.13±0.10 (Predicted) | |
| Solubility | Soluble in water | [3] |
Synthesis of Haloacetic Acids
A well-documented and illustrative method for the synthesis of the closely related compound, dibromoacetic acid, is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the alpha-bromination of a carboxylic acid.[5]
Experimental Protocol: Synthesis of Dibromoacetic Acid (Hell-Volhard-Zelinsky Reaction)
This protocol is for the synthesis of dibromoacetic acid and is provided as a representative example for this class of compounds.
Materials:
-
Glacial Acetic Acid
-
Red Phosphorus
-
Bromine
-
Deionized Water
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle with a stirrer
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 60 g (1.0 mol) of glacial acetic acid and 2 g of red phosphorus.[5]
-
Bromine Addition: Slowly add 2 moles of bromine to the mixture through the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reflux: After the addition of bromine is complete, continue to reflux the mixture at approximately 150 °C. The reaction is considered complete when the color of the bromine disappears.[5]
-
Workup: Cool the reaction mixture and slowly add a small amount of water to hydrolyze the acyl bromide intermediate.
-
Purification: The crude dibromoacetic acid can be purified by vacuum distillation.
Analytical Methods
The standard method for the detection and quantification of this compound in drinking water is EPA Method 552.3. This method involves liquid-liquid microextraction, derivatization to form methyl esters, and analysis by gas chromatography with an electron capture detector (GC-ECD).
Experimental Protocol: EPA Method 552.3
1. Sample Collection and Preservation:
-
Collect water samples in 40-mL amber vials.
-
Each vial should contain 3 mg of ammonium (B1175870) chloride as a dechlorinating agent.
-
Upon collection, chill the samples to a temperature between >0°C and ≤10°C.
-
Samples must be extracted within 14 days of collection.
2. Extraction:
-
Transfer a 40 mL aliquot of the water sample to a suitable extraction vial.
-
Add a surrogate standard to the sample.
-
Acidify the sample to a pH of less than 0.5 by adding concentrated sulfuric acid.
-
Add 18 g of sodium sulfate (B86663) to the sample and shake until dissolved.
-
Add 4 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Shake the vial vigorously for 2 minutes.
-
Allow the phases to separate. The MTBE layer, containing the extracted acids, will be on top.
3. Derivatization (Esterification):
-
Carefully transfer a portion of the MTBE extract to a new vial.
-
Add acidified methanol (B129727) to the extract.
-
Heat the vial at 50°C for 2 hours to convert the haloacetic acids to their methyl esters.
-
Cool the sample and add a concentrated aqueous solution of sodium sulfate to separate the MTBE layer from the acidic methanol.
4. Analysis:
-
Neutralize the final MTBE extract with a saturated solution of sodium bicarbonate.
-
Inject an aliquot of the extract into a gas chromatograph equipped with an electron capture detector (GC-ECD).
-
Confirmation of the analyte is typically performed on a second GC column of different polarity.
Toxicological Data
This compound is a subject of toxicological research due to its presence in drinking water. It has been evaluated for various toxicological endpoints. The liver is a primary target organ for toxicity.
| Toxicity Endpoint | Species | Route | Value / Observation | Reference(s) |
| Reproductive/Developmental | Rat | Drinking Water | At doses ≥ 1000 ppm, consistent decreases in food and water consumption were observed. No female reproductive toxicity or visceral malformations in pups were noted.[2] | [2] |
| Male Reproductive Toxicity | Rat | Drinking Water | At 1500 ppm, an 11% decrease in sperm velocity was observed, though no changes in fertility were noted. Considered a male reproductive toxicant at this concentration.[2] | [2] |
| Developmental Toxicity | Mouse | In vitro | Exposure of conceptuses to DBCA produced dysmorphogenesis, including prosencephalic and pharyngeal arch hypoplasia, and eye and heart tube abnormalities.[2] | [2] |
| Carcinogenicity (related compound) | Mouse | Drinking Water | Bromochloroacetic acid caused a significantly increased incidence of hepatocellular adenoma and carcinoma in males and females, and of hepatoblastoma in males.[4] | [4] |
Signaling Pathways in Haloacetic Acid Toxicity
The precise molecular mechanisms of this compound toxicity are still under investigation. However, studies on the structurally similar compound, dibromoacetic acid (DBA) , have implicated several key signaling pathways. It is plausible that DBCA acts through similar mechanisms.
MAPK Signaling Pathway in T-Cell Apoptosis (DBA-induced)
Studies have shown that dibromoacetic acid can induce apoptosis in T-cells. This process is associated with the activation of mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK1/2.[6] Activation of these kinases leads to the upregulation of downstream transcription factors like ATF-2 and Elk-1, ultimately culminating in apoptosis.[6]
TLR4 Signaling in Hepatotoxicity (DBA-induced)
Dibromoacetic acid has been shown to induce hepatotoxicity, and the mechanism is linked to oxidative stress and inflammation mediated by the Toll-like receptor 4 (TLR4) signaling pathway.[7][8] DBA exposure can lead to an increase in reactive oxygen species (ROS), which activates TLR4. This initiates a downstream cascade involving MyD88 and TRAF6, leading to the activation of NF-κB and subsequent transcription of pro-inflammatory cytokines.[7] This pathway also involves the phosphorylation of p38 MAPK and JNK.[7]
For This compound (DBCA) specifically, studies in male mice have shown that it can alter the expression of genes involved in cell communication, cell cycle control, proliferation, metabolism, and signal transduction.[4] It is also suggested that DNA damage from oxidative stress may contribute to the hepatocarcinogenicity of halogenated acetic acids, including bromochloroacetic acid.[4]
Conclusion
This compound is a relevant compound for researchers in environmental and toxicological sciences. While its toxicological profile shares similarities with other haloacetic acids, further research is needed to fully elucidate its specific mechanisms of action and to develop detailed synthesis protocols. The information and experimental methodologies provided in this guide serve as a comprehensive resource for professionals working with this compound.
References
- 1. This compound (5278-95-5) for sale [vulcanchem.com]
- 2. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 5278-95-5: this compound | CymitQuimica [cymitquimica.com]
- 4. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dibromoacetic acid induced Cl.Ly1+2/-9 T-cell apoptosis and activation of MAPKs signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dibromoacetic Acid Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dibromoacetic Acid Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
Dibromochloroacetic Acid: A Technical Safety and Handling Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data, handling precautions, and toxicological profile of Dibromochloroacetic acid (DBCA). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying toxicological pathways.
Chemical and Physical Properties
This compound is a haloacetic acid and a disinfection byproduct typically found in chlorinated drinking water. A summary of its key physical and chemical properties is provided below.
| Property | Value |
| Molecular Formula | C₂HBr₂ClO₂ |
| Molecular Weight | 252.29 g/mol |
| CAS Number | 5278-95-5 |
| Appearance | White to off-white solid |
| Melting Point | 99-102 °C |
| Synonyms | Chlorodibromoacetic acid |
Safety and Hazard Information
GHS Classification and Labeling
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category |
| Skin Corrosion/Irritation | 1B |
| Serious Eye Damage/Eye Irritation | 1 |
Pictogram:
Signal Word: Danger
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.
| Type | Statement Code | Statement Text |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/or shower. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| Storage | P405 | Store locked up.[1] |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Handling and Storage Precautions
Proper handling and storage are crucial to minimize exposure and ensure safety.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves and impervious clothing.
-
Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[1]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust. Wash thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
Toxicological Data
This compound has been the subject of various toxicological studies to determine its potential health effects.
| Toxicity Endpoint | Species | Route | Value |
| LD50 (Oral) | Rat | Oral | No data available |
| LC50 (Inhalation) | Rat | Inhalation | No data available |
| Reproductive Toxicity | Rat | Drinking Water | Male reproductive toxicant at 1500 ppm.[2] |
| Genotoxicity | CHO Cells | In vitro | Mutagenic in HGPRT gene mutation assay. |
Experimental Protocols
Reproductive and Developmental Toxicity Screening in Rats
Objective: To evaluate the potential reproductive and developmental toxicity of this compound in Sprague-Dawley rats.
Methodology:
-
Test Animals: Male and female Sprague-Dawley rats.[3]
-
Administration: The test substance was administered in the drinking water at various concentrations.[3]
-
Study Design: The study included a dose range-finding phase and a main study.
-
Range-Finding: Two studies were conducted to determine appropriate dose levels for the main study. The first used concentrations of 0, 30, 100, 300, and 500 ppm. The second used 0, 750, 1000, and 1500 ppm.[3]
-
Main Study: Based on the range-finding studies, dose levels of 0, 500, 1000, and 1500 ppm were selected.[3] Different groups of male and female rats were exposed during various phases including pre-mating, gestation, and lactation.
-
-
Parameters Monitored:
-
Clinical signs of toxicity, body weight, and food/water consumption.
-
Reproductive performance, including mating, fertility, and pregnancy outcomes.
-
Developmental toxicity in offspring, including viability, growth, and morphological abnormalities.
-
Male reproductive endpoints such as sperm analysis.[2]
-
Hepatotoxicity Study in Mice via TLR4 Signaling Pathway
Objective: To investigate the hepatotoxicity of dibromoacetic acid in mice and elucidate the role of oxidative stress and the Toll-like receptor 4 (TLR4) signaling pathway.[2]
Methodology:
-
Test Animals: Male Balb/c mice.
-
Administration: Dibromoacetic acid was administered daily for 28 days via oral gavage at doses of 1.25, 5, and 20 mg/kg body weight.
-
Parameters Monitored:
-
Hepatotoxicity Markers: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured. Liver tissues were examined for histological changes.
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA), reactive oxygen species (ROS), and glutathione (B108866) (GSH) in the liver were assessed.
-
Inflammatory Markers: Hepatic mRNA levels of TNF-α, IL-6, and IL-1β were quantified.
-
TLR4 Signaling Pathway Proteins: Protein levels of TLR4, MyD88, TRAF6, IκB-α, and NF-κB p65 were determined by Western blot. Phosphorylation of p38 MAPK and JNK was also assessed.[2]
-
Genotoxicity Assessment: CHO/HGPRT Gene Mutation Assay
Objective: To evaluate the mutagenic potential of dibromoacetic acid using the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) gene mutation assay in Chinese hamster ovary (CHO) cells.[4]
Methodology:
-
Test System: Chinese hamster ovary K1 (CHO-K1) cells.[4]
-
Exposure: Cells were exposed to various concentrations of dibromoacetic acid for a defined period (e.g., 72 hours for chronic cytotoxicity).[4]
-
Principle: The assay detects forward mutations at the HGPRT gene locus. Cells with a functional HGPRT enzyme are sensitive to the toxic effects of a purine (B94841) analog (e.g., 6-thioguanine), while mutant cells lacking HGPRT activity can survive in its presence.
-
Procedure:
-
CHO-K1 cells are treated with different concentrations of the test substance.
-
Following treatment, cells are cultured to allow for the expression of any induced mutations.
-
Cells are then plated in a medium containing a selective agent (6-thioguanine).
-
The number of surviving colonies (mutants) is counted, and the mutation frequency is calculated relative to the number of viable cells.
-
-
Metabolic Activation: The assay is typically performed with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
Signaling Pathways and Experimental Workflows
TLR4-Mediated Hepatotoxicity Pathway
This compound has been shown to induce hepatotoxicity through the activation of the Toll-like receptor 4 (TLR4) signaling pathway, leading to oxidative stress and inflammation.
References
- 1. Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dibromoacetic Acid Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abstract for RDGT98001 [ntp.niehs.nih.gov]
- 4. Assessment of the cytotoxicity and genotoxicity of haloacetic acids using microplate-based cytotoxicity test and CHO/HGPRT gene mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Fate and Transport of Dibromochloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromochloroacetic acid (DBCAA), with the chemical formula C₂HBr₂ClO₂, is a halogenated acetic acid that has garnered significant attention primarily as a disinfection byproduct (DBP) in drinking water. Its formation occurs when chlorine-based disinfectants react with natural organic matter in the presence of bromide ions. As a member of the haloacetic acid (HAA) family, understanding the environmental fate and transport of DBCAA is crucial for assessing its potential ecological and human health risks. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence, degradation pathways, and mobility of DBCAA in various environmental compartments.
Physicochemical Properties
The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties influence its partitioning between air, water, and soil, as well as its susceptibility to various degradation processes. A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂HBr₂ClO₂ | [1] |
| Molecular Weight | 252.29 g/mol | [2] |
| Physical State | Solid | [2] |
| Melting Point | 99-102 °C | [1] |
| Boiling Point | 217.7 °C (predicted) | [1] |
| Density | 2.684 g/cm³ (predicted) | [1] |
| pKa | 0.13 (predicted) | [1] |
| Henry's Law Constant | 2.6 x 10⁻⁹ atm·m³/mol at 25 °C | [2] |
The low pKa value indicates that DBCAA is a strong acid and will exist predominantly in its anionic form in most environmental and biological systems.[1] Its low Henry's Law constant suggests that volatilization from water is not a significant transport pathway.[2]
Environmental Fate
The fate of this compound in the environment is determined by a combination of biotic and abiotic degradation processes, as well as its potential for sorption to soil and sediment.
Abiotic Degradation
Abiotic degradation processes for organic chemicals in the environment primarily include hydrolysis and photolysis.
-
Hydrolysis: Haloacetic acids are generally resistant to hydrolysis under typical environmental conditions.[3]
-
Photolysis: DBCAA is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb light at wavelengths greater than 290 nm.[3] However, indirect photolysis in the presence of photosensitizers in natural waters may occur, though specific data for DBCAA is limited.
-
Decomposition in Water: Studies on the decomposition of trihaloacetic acids in water have shown that bromodichloroacetic acid (BDCAA) and this compound (DBCAA) can decompose to form bromodichloromethane (B127517) (BDCM) and dibromochloromethane (DBCM), respectively, through a decarboxylation pathway. This decomposition follows first-order kinetics.[4]
Table 2: First-Order Decomposition Rate Constants for DBCAA in Water [4]
| Temperature (°C) | Rate Constant (day⁻¹) |
| 4 | 0.00014 |
| 23 | 0.0062 |
The activation energy for the decomposition of DBCAA in water at neutral pH has been determined to be 34.5 kcal/mol.[4]
Biotic Degradation
Biodegradation is considered a significant removal mechanism for haloacetic acids in the environment. While specific data for the biodegradation of DBCAA is limited, studies on closely related HAAs provide insights into its likely fate.
The general order of HAA biodegradability by drinking water biofilms has been reported as: monobromo > monochloro > bromochloro > dichloro > dibromo > trichloroacetic acid.[5] This suggests that DBCAA, a trihalogenated acetic acid, may be less readily biodegradable than mono- and di-halogenated HAAs.
The primary mechanism for the aerobic biodegradation of dihaloacetates is initiated by the enzyme glutathione (B108866) S-transferase-zeta (GST-zeta), which catalyzes the conversion to glyoxylate.[6] It is plausible that DBCAA follows a similar initial degradation step.
dot
References
- 1. oecd.org [oecd.org]
- 2. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of six haloacetic acids in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
"Dibromochloroacetic acid occurrence in chlorinated drinking water"
An In-depth Technical Guide on the Occurrence of Dibromochloroacetic Acid in Chlorinated Drinking Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the occurrence, formation, and analytical methodologies for this compound (DBCA) in chlorinated drinking water. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this significant disinfection byproduct.
Introduction
This compound (C₂HBr₂ClO₂) is a member of the haloacetic acids (HAAs) group of organic compounds.[1] These substances are not naturally occurring but are formed as byproducts during the disinfection of drinking water with chlorine-based chemicals.[2] The process of chlorination, while essential for inactivating pathogenic microorganisms, can lead to the formation of various disinfection byproducts (DBPs), with trihalomethanes (THMs) and haloacetic acids being the two most prevalent groups.[2][3] DBCA is of particular interest due to its potential health implications and its frequent detection in treated water supplies.[4][5][6] This guide will delve into the factors governing its formation, reported concentration levels in drinking water, and the detailed experimental protocols used for its quantification.
Formation of this compound
The formation of this compound is a complex process resulting from the reaction of chlorine with natural organic matter (NOM) present in source waters.[2] When bromide ions are also present, they are oxidized by chlorine to form hypobromous acid, which then participates in the reaction alongside chlorine, leading to the formation of brominated and mixed bromo-chloro haloacetic acids like DBCA.[1][2]
Several key factors influence the formation and concentration of DBCA in drinking water:
-
Disinfectant Type, Dose, and Contact Time : The type of disinfectant, its concentration, and the duration it is in contact with the water significantly affect DBP formation.[2]
-
Natural Organic Matter (NOM) : The concentration and characteristics of NOM, such as humic and fulvic acids, serve as the organic precursors for DBCA formation.[2]
-
Bromide Ion Concentration : The presence and concentration of bromide ions in the source water are critical for the formation of brominated HAAs.[3][7] Higher bromide levels can lead to a shift towards more brominated DBP species.[8]
-
pH and Temperature : The pH and temperature of the water during disinfection can influence the reaction rates and the types of DBPs formed.[1][9]
-
Alternative Disinfection Methods : The use of alternative disinfectants like chloramine (B81541) (the combination of chlorine and ammonia) can alter the profile of DBP formation. While it may reduce the formation of some regulated DBPs, it can potentially increase the formation of certain brominated species when bromide is present.[1]
Occurrence and Concentration in Drinking Water
This compound has been detected in various chlorinated drinking water supplies, with its concentration varying based on the source water quality and treatment processes. The following tables summarize quantitative data from different studies and locations.
Table 1: Concentration of this compound in Various Water Sources and Treatment Stages
| Water Source/Type | Location | Mean Concentration (µg/L) | Range of Concentration (µg/L) | Reference |
| Groundwater Distribution Systems | USA | 0.82 - 0.91 | < 1.0 - 12.85 | [2][7] |
| Surface Water Distribution Systems | USA | 1.09 - 0.96 | < 1.0 - 11.77 | [2][7] |
| Post-treatment Surface Water | USA | 6.95 | Not Detected - 29.6 | [2] |
| Post-treatment Groundwater | USA | 3.0 | Not Detected - 7 | [2] |
| Finished Drinking Water | Houston, TX | 2.60 | - | [10] |
| Finished Drinking Water | Southern California | 5.37 | - | [10] |
| Finished Drinking Water | Corpus Christi, TX | 3.52 | - | [10] |
| Drinking Water | Guadalupe-Blanco River Authority, TX (2021) | 4.3 | 3.3 - 5.2 | [11] |
| Tap Water (Post-chlorination) | Barcelona, Spain | 3.7 | 2.1 - 5.7 | [2] |
| Waterworks | Finland | - | 1.3 - 27 | [2] |
Table 2: this compound Concentration at Different Water Treatment Plant Stages in Barcelona, Spain
| Treatment Stage | Mean Concentration (µg/L) | Range of Concentration (µg/L) |
| Pre-chlorinated Water | 5.6 | 3.1 - 10 |
| Sand-filtered Water | 6.7 | 5.0 - 8.4 |
| Ozonated Water | 7.7 | 5.2 - 10 |
| Granulated Activated Carbon-filtered | 0.6 | Not Detected - 3.1 |
| Post-chlorinated Water | 3.7 | 2.1 - 5.7 |
| [2] |
Experimental Protocols for Analysis
The detection and quantification of this compound in drinking water are typically performed using gas chromatography coupled with an electron capture detector (GC-ECD), as outlined in several U.S. Environmental Protection Agency (EPA) methods.[7][10]
Key Analytical Methods
-
EPA Method 552.2 : Involves a liquid-liquid extraction procedure, followed by the conversion of the acids to their methyl esters for analysis by GC-ECD. The method detection limit for dibromoacetic acid is 0.066 µg/L.[7]
-
EPA Method 552.3 : A revised method using liquid-liquid microextraction, derivatization, and GC-ECD. It offers a lower detection limit of 0.035 µg/L for this compound.[10]
-
Standard Method 6251B : Employs a micro liquid-liquid extraction procedure with GC-ECD, with a detection limit of 0.065 µg/L for dibromoacetic acid.[7]
-
Advanced Methods : More recent studies have explored the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) which can analyze HAAs directly without the need for derivatization, simplifying the process.[12][13]
Detailed Protocol: EPA Method 552.3 (Summarized)
This protocol outlines the key steps for the determination of this compound in drinking water.
-
Sample Collection and Preservation :
-
Collect water samples in amber glass bottles.
-
Dechlorinate the sample immediately by adding ammonium (B1175870) chloride.
-
Preserve the sample by acidifying it with a strong acid to a pH < 0.5.
-
Store at 4°C until extraction.
-
-
Extraction :
-
Adjust the pH of a 40 mL water sample to 11.5 with sodium hydroxide.
-
Add 4 mL of methyl tert-butyl ether (MTBE) and 15 g of sodium sulfate.
-
Shake vigorously for a specified time to extract the haloacetic acids into the organic phase.
-
Allow the phases to separate.
-
-
Derivatization (Esterification) :
-
Transfer a portion of the MTBE extract to a new vial.
-
Add acidic methanol (B129727) and heat at 50°C for 2 hours. This converts the haloacetic acids into their more volatile methyl ester forms.
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
-
Analysis :
-
Inject a small volume of the final MTBE extract containing the methylated HAAs into a gas chromatograph.
-
The GC is equipped with a capillary column and an electron capture detector (ECD), which is highly sensitive to halogenated compounds.
-
Identify and quantify the DBCA methyl ester by comparing its retention time and peak area to those of a known standard.
-
Health Significance
This compound, along with other HAAs, is monitored in drinking water due to potential health concerns. Toxicological studies in animals have linked exposure to DBAs with various effects, including adverse impacts on the liver.[5][7] The U.S. National Toxicology Program has found evidence of carcinogenicity for dibromoacetic acid in animal studies.[6][8] As a result, regulatory bodies like the U.S. EPA include a group of five haloacetic acids (HAA5), which includes dibromoacetic acid, in their monitoring requirements for public water systems to ensure levels remain below the maximum contaminant level (MCL) of 60 µg/L for the sum of the five.[11][14]
Conclusion
This compound is a significant disinfection byproduct formed during the chlorination of drinking water containing natural organic matter and bromide ions. Its concentration in treated water is highly variable and depends on a multitude of factors related to source water quality and treatment plant operations. Standardized analytical methods, primarily based on gas chromatography, are well-established for its routine monitoring. Given its potential health effects, continued research and monitoring are essential to minimize public exposure to DBCA and other disinfection byproducts while ensuring the microbial safety of drinking water.
References
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- 2. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. INTRODUCTION TO THE MONOGRAPHS ON BROMOCHLOROACETIC ACID, DIBROMOACETIC ACID AND DIBROMOACETONITRILE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ewg.org [ewg.org]
- 5. Toxicity and Carcinogenicity of the Water Disinfection Byproduct, Dibromoacetic Acid, in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Evaluation of Regulatory Indicators for Brominated Haloacetic Acids in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Disinfection Byproducts in Drinking Water | DBPs in Water [hydroviv.com]
- 10. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. gbra.org [gbra.org]
- 12. scielo.br [scielo.br]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ewg.org [ewg.org]
The Critical Role of Bromide in the Formation of Dibromochloroacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pivotal role bromide plays in the formation of Dibromochloroacetic acid (DBCAA), a significant disinfection byproduct (DBP) in drinking water. Understanding the mechanisms and influencing factors behind DBCAA formation is crucial for water quality management and public health, as brominated haloacetic acids (HAAs) are often more toxic than their chlorinated counterparts. This document synthesizes key research findings, presents quantitative data, details experimental methodologies, and provides visual representations of the core processes.
Introduction to Haloacetic Acids and the Significance of Bromide
Disinfection of drinking water using chlorine is a cornerstone of public health, effectively eliminating waterborne pathogens. However, chlorine reacts with naturally occurring organic matter (NOM) in source waters to form a variety of disinfection byproducts (DBPs).[1][2][3] Haloacetic acids (HAAs) are a major class of these DBPs, with nine chlorinated, brominated, and mixed-halogen species identified.[4]
The presence of bromide (Br⁻) in source water significantly complicates DBP formation.[5] Bromide, naturally present or from saltwater intrusion and pollution, is oxidized by chlorine to form hypobromous acid (HOBr).[2][6][7] This reactive bromine species then participates in the formation of brominated and mixed-halogen DBPs, including this compound (C₂HBr₂ClO₂).[1][8][9] The speciation of HAAs is heavily dependent on the source water's bromide concentration, with higher levels favoring the formation of brominated species that are of increasing toxicological concern.[7][10][11]
The Chemical Pathway of this compound Formation
The formation of DBCAA is a result of halogen substitution reactions on organic precursors found in NOM during the chlorination process.[1] The process is not a direct reaction but a multi-step pathway influenced by the competitive kinetics of chlorination and bromination.
-
Oxidation of Bromide: The primary step involves the rapid oxidation of the bromide ion (Br⁻) by hypochlorous acid (HOCl), the active species from chlorine disinfection, to form hypobromous acid (HOBr).[5][6]
-
Reaction with Natural Organic Matter (NOM): Both HOCl and the newly formed HOBr act as halogenating agents, reacting with active sites on NOM precursors, such as humic and fulvic acids.[6][7]
-
Sequential Halogenation: The formation of a trihaloacetic acid like DBCAA involves the sequential addition of halogen atoms to an acetic acid precursor. The incorporation of two bromine atoms and one chlorine atom leads to the formation of DBCAA. The relative availability and reactivity of HOCl and HOBr determine which specific HAA species are formed and in what proportion.
Key Factors Influencing DBCAA Formation
Several interdependent factors govern the rate and extent of DBCAA formation during water disinfection. Understanding these variables is essential for developing effective control strategies.
-
Bromide Concentration: This is the most critical factor. As bromide concentration in source water increases, the speciation of HAAs shifts. At low levels, chlorinated HAAs dominate. At moderate levels, mixed bromochloro-HAAs, including DBCAA, are favored.[10][11] At very high bromide levels, fully brominated species like dibromoacetic acid (DBAA) and tribromoacetic acid (TBAA) become more prevalent.[10][11]
-
Natural Organic Matter (NOM): The concentration and character of NOM serve as the precursor pool for DBP formation.[12] Both hydrophobic and hydrophilic fractions of NOM can contribute to HAA formation.[13]
-
Chlorine Dose & Contact Time: The formation of HAAs is positively correlated with both the chlorine dosage and the reaction contact time.[14] The ratio of chlorine to bromide is a key determinant of the final DBP profile.[2]
-
pH: While trihalomethane (THM) formation is strongly promoted at higher pH, HAA formation is generally less sensitive. However, pH can still influence the reaction rates and the overall speciation of DBPs.[14]
-
Temperature: Higher water temperatures generally increase the rate of DBP formation reactions, leading to higher concentrations of HAAs, including DBCAA, for a given contact time.[14]
Quantitative Data on HAA Speciation
The shift in HAA species with increasing bromide concentration is well-documented. As bromide levels rise, there is a clear and quantifiable transition from chlorinated to brominated HAAs.
Table 1: Effect of Initial Bromide Concentration on HAA Speciation during Chlorination
| Initial Bromide (µg/L) | Dichloroacetic Acid (DCAA) (µg/L) | Bromochloroacetic Acid (BCAA) (µg/L) | Dibromoacetic Acid (DBAA) (µg/L) | This compound (DBCAA) (µg/L) |
| Ambient (~160) | 15.2 | 12.1 | 6.8 | 3.1 |
| 250 | 14.8 | 15.9 | 10.5 | 4.8 |
| 500 | 13.5 | 21.0 | 18.2 | 9.5 |
| 1000 | 11.1 | 25.3 | 29.8 | 19.4 |
Data adapted from a study on Biscayne Aquifer water, which demonstrates a clear trend of decreasing chlorinated HAAs and increasing mixed and brominated HAAs with the addition of bromide.[15] Conditions: 72-hour reaction time, pH 8.0, 40 mg/L chlorine dose.
Table 2: HAA Formation from Chlorination of Aquatic Humic Substances
| Bromide Concentration (µM) | Approx. (mg/L) | DCAA (% of Total HAAs) | DBCAA (% of Total HAAs) | DBAA (% of Total HAAs) |
| 0 | 0 | 45% | 0% | 0% |
| 1.25 | 0.1 | 30% | 5% | 10% |
| 2.5 | 0.2 | 25% | 8% | 18% |
| 5.0 | 0.4 | 15% | 12% | 25% |
| 10.0 | 0.8 | 8% | 15% | 30% |
Data synthesized from Cowman & Singer (1996), showing the percentage distribution of key HAA species at varying bromide levels.[4] This illustrates that mixed bromochloro species like DBCAA can become major components of the total HAA concentration even at moderate bromide levels found in raw drinking waters.[4]
Standard Experimental Protocol for HAA Formation Studies
Investigating the formation of DBCAA and other HAAs requires a standardized methodology to ensure reproducible and comparable results. The following protocol is based on established U.S. Environmental Protection Agency (EPA) methods.
Objective: To determine the formation potential of nine haloacetic acids, including DBCAA, in a given water sample under controlled chlorination conditions.
Materials & Reagents:
-
Source water sample
-
Sodium hypochlorite (B82951) (chlorine source)
-
Phosphate or borate (B1201080) buffer solutions (for pH control)
-
Ammonium (B1175870) chloride or sodium sulfite (B76179) (quenching agent)
-
Sulfuric acid (for preservation)
-
Methyl tert-butyl ether (MTBE) (extraction solvent)
-
Acidified methanol (B129727) or Diazomethane (derivatizing agent)
-
HAA standards (including DBCAA)
-
Gas Chromatograph with Electron Capture Detector (GC-ECD)
Procedure:
-
Sample Collection & Characterization:
-
Collect a representative water sample.
-
Analyze baseline parameters: pH, Temperature, Total Organic Carbon (TOC), and initial bromide concentration.
-
-
Controlled Chlorination:
-
Adjust the pH of the water sample to the desired level (e.g., 7.0 or 8.0) using a buffer.
-
Spike samples with varying concentrations of bromide if required for the experimental design.
-
Add a predetermined dose of sodium hypochlorite to initiate the reaction.
-
Incubate the samples in amber, headspace-free vials at a constant temperature for a specified contact time (e.g., 24, 48, or 72 hours).
-
-
Reaction Quenching:
-
At the end of the contact time, add a quenching agent (e.g., ammonium chloride) to consume any residual free chlorine and halt the DBP formation reactions.
-
-
Sample Extraction & Derivatization (based on EPA Method 552.2/552.3):
-
Acidify the quenched sample to pH <0.5 with sulfuric acid.
-
Perform a liquid-liquid extraction by adding MTBE and shaking vigorously.
-
Separate the organic (MTBE) layer, which now contains the HAAs.
-
Convert the non-volatile HAA acids into volatile methyl esters using an acidic methanol solution and heat, or by using diazomethane. This step is critical for GC analysis.[16][17]
-
-
Analysis:
-
Inject the derivatized extract into a GC-ECD.
-
Identify and quantify the individual HAA methyl esters by comparing their retention times and peak areas to those of known standards.
-
Conclusion
The presence and concentration of bromide in source water are primary determinants in the formation and speciation of haloacetic acids during chlorination. Bromide acts as a catalyst and a precursor, shifting the DBP profile away from purely chlorinated species towards more complex and often more toxicologically relevant brominated and mixed-halogen compounds like this compound. The formation of DBCAA is favored at moderate bromide concentrations and is influenced by a combination of factors including NOM characteristics, disinfectant dose, contact time, pH, and temperature. For water treatment professionals and researchers, monitoring bromide levels in source water is a critical first step in predicting and managing the formation of these challenging disinfection byproducts. A thorough understanding of these formation pathways and influencing factors is essential for optimizing treatment processes to minimize public health risks associated with drinking water disinfection.
References
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- 2. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Formation of Eight Classes of DBPs from Chlorine, Chloramine, and Ozone: Mechanisms and Formation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of bromide on the formation of disinfection by-products during wastewater chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Quantitative Evaluation of Regulatory Indicators for Brominated Haloacetic Acids in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ascelibrary.org [ascelibrary.org]
- 16. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. cdn.who.int [cdn.who.int]
A Preliminary Investigation of the Health Effects of Dibromochloroacetic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Abstract
Dibromochloroacetic acid (DBCA) is a disinfection byproduct formed during the chlorination of water containing bromide and organic matter. As a member of the haloacetic acid (HAA) class of compounds, there is a growing interest in understanding its potential health effects. This technical guide provides a preliminary investigation into the toxicological profile of DBCA, drawing from available in vivo and in vitro studies. Due to the limited specific data on DBCA, this report also incorporates findings from studies on the structurally similar and more extensively researched Dibromoacetic acid (DBA) to provide a broader context for its potential mechanisms of action. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes experimental workflows and potential signaling pathways to support further research and drug development efforts related to this compound.
Introduction
Haloacetic acids (HAAs) are a significant class of disinfection byproducts found in drinking water, and their presence is a public health concern due to potential mutagenic and carcinogenic effects.[1] this compound (DBCA) is one such HAA, formed through the reaction of chlorine with natural organic matter in the presence of bromide ions.[2] The toxicological profiles of HAAs are influenced by the type and number of halogen substituents, with brominated HAAs generally exhibiting greater toxicity than their chlorinated counterparts.[3] This whitepaper provides a consolidated overview of the current understanding of the health effects of DBCA, with a focus on quantitative data and experimental methodologies to aid researchers in this field.
Toxicokinetics
The toxicokinetics of a series of dihaloacetates, including those structurally similar to DBCA, have been compared in male F344 rats.[4] After intravenous and oral dosing, the blood concentrations of these haloacetates declined in a bi-exponential manner.[4] The degree of bromine substitution was a key factor influencing their disposition.[4]
In Vivo Health Effects
The primary source of in vivo data for DBCA comes from a short-term reproductive and developmental toxicity screen conducted by the National Toxicology Program (NTP).[3][4][5]
General Toxicity
In a study with Sprague-Dawley rats, administration of DBCA in drinking water at concentrations of 1000 ppm and 1500 ppm led to consistent decreases in food and water consumption in both males and females.[4] At 1500 ppm, DBCA was identified as a general toxicant in both male and female rats.[4]
Reproductive Toxicity
The same NTP study evaluated the reproductive toxicity of DBCA. While no female reproductive toxicity was observed, male reproductive parameters were affected at the highest dose.[4] Specifically, a decrease of 11% in sperm velocity and in the amplitude of lateral head displacement (ALH max) was observed in males exposed to 1500 ppm DBCA.[3][4][5] However, no changes in fertility were noted.[4]
Developmental Toxicity
The NTP study found no evidence of visceral malformations or variations in any pups, suggesting a lack of developmental toxicity under the conditions of the study.[4]
Mitogenic Potential
The BrdU Labeling Index (LI) for the liver of males, and the liver and kidney of females, was significantly increased at the 1500 ppm dose level, suggesting a mitogenic mode of action for DBCA.[4]
Table 1: Summary of In Vivo Effects of this compound in Sprague-Dawley Rats
| Endpoint | Doses (in drinking water) | Observed Effects | Reference(s) |
| Food & Water Consumption | 1000 ppm, 1500 ppm | Consistent decreases in both sexes. | [4] |
| General Toxicity | 1500 ppm | General toxicant in both male and female rats. | [4] |
| Male Reproductive Toxicity | 1500 ppm | 11% decrease in sperm velocity and ALH max. No change in fertility. | [3][4][5] |
| Female Reproductive Toxicity | Up to 1500 ppm | No reproductive toxicity observed. | [4] |
| Developmental Toxicity | Up to 1500 ppm | No visceral malformations or variations in pups. | [4] |
| Mitogenic Potential (BrdU LI) | 1500 ppm | Significant increase in liver (males) and liver/kidney (females). | [4] |
In Vitro Toxicity
Specific in vitro studies on DBCA are limited. However, comparative studies of other haloacetic acids provide a basis for estimating its potential for cytotoxicity and genotoxicity.
Cytotoxicity
A study comparing the chronic cytotoxicity of six common HAAs in Chinese hamster ovary (CHO-K1) cells ranked their toxicity in the following descending order: iodoacetic acid > bromoacetic acid > dibromoacetic acid (DBA) > chloroacetic acid > dichloroacetic acid > trichloroacetic acid.[1][6] Given its structural similarity to DBA, DBCA is expected to exhibit moderate to high cytotoxicity.
Genotoxicity
The same study found that all tested HAAs, with the exception of trichloroacetic acid, were mutagenic in the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) gene mutation assay in CHO-K1 cells.[1][6] The mutagenic potency was ranked as follows: iodoacetic acid > dibromoacetic acid (DBA) > bromoacetic acid > chloroacetic acid > dichloroacetic acid.[6] This suggests that DBCA is also likely to be genotoxic.
Table 2: Comparative In Vitro Toxicity of Selected Haloacetic Acids
| Endpoint | Assay | Compound | Relative Potency | Reference(s) |
| Cytotoxicity | CHO-K1 Cell Viability (72h) | Iodoacetic acid | Most Toxic | [1][6] |
| Bromoacetic acid | [1][6] | |||
| Dibromoacetic acid (DBA) | [1][6] | |||
| Chloroacetic acid | [1][6] | |||
| Dichloroacetic acid | [1][6] | |||
| Trichloroacetic acid | Least Toxic | [1][6] | ||
| Genotoxicity | CHO-K1 HGPRT Mutation | Iodoacetic acid | Most Mutagenic | [6] |
| Dibromoacetic acid (DBA) | [6] | |||
| Bromoacetic acid | [6] | |||
| Chloroacetic acid | [6] | |||
| Dichloroacetic acid | [6] | |||
| Trichloroacetic acid | Not Mutagenic | [6] |
Experimental Protocols
Detailed experimental protocols for the key studies cited are provided below. These have been reconstructed based on the available literature.
NTP Short-Term Reproductive and Developmental Toxicity Screen (for DBCA)
-
Test System: Male and female Sprague-Dawley rats.[4]
-
Administration: this compound was administered in the drinking water at concentrations of 0, 500, 1000, and 1500 ppm.[3][5] A range-finding study was first conducted at lower doses (0, 30, 100, 300, and 500 ppm) and higher doses (0, 750, 1000, and 1500 ppm).[3][5]
-
Study Design: The main study involved two groups of male rats (A and B) and three groups of female rats (A, B, and C) to assess toxicity during different exposure periods (pre-mating, gestation).[3]
-
Endpoints Evaluated:
-
General: Body weight, food and water consumption, clinical observations, and histopathology of major organs.[4]
-
Male Reproductive: Sperm velocity and amplitude of lateral head displacement (ALH) were analyzed.[3][4]
-
Female Reproductive: Reproductive parameters were monitored.[4]
-
Developmental: Pups were examined for visceral malformations and variations.[4]
-
Cell Proliferation: The Bromodeoxyuridine (BrdU) Labeling Index was determined in the liver and kidneys.[4]
-
BrdU Labeling Index for Cell Proliferation
-
Principle: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells. Incorporated BrdU is then detected by specific antibodies.
-
Procedure (Representative In Vivo Protocol):
-
Animals are administered BrdU via intraperitoneal injection or osmotic pumps.[2]
-
After the labeling period, animals are euthanized, and the target organs (liver, kidney) are collected and fixed in 10% neutral buffered formalin.[7]
-
Tissues are embedded in paraffin, sectioned, and mounted on slides.[7]
-
DNA is denatured to expose the BrdU epitopes.
-
Slides are incubated with an anti-BrdU monoclonal antibody.
-
A secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is applied.
-
A substrate-chromogen solution is added to visualize the BrdU-positive cells.
-
The slides are counterstained (e.g., with hematoxylin) to visualize all cell nuclei.
-
The Labeling Index (LI) is calculated as the percentage of BrdU-positive nuclei among the total number of nuclei counted.[2]
-
Sperm Motility Analysis
-
Principle: Computer-Assisted Sperm Analysis (CASA) is used to objectively measure various sperm motion parameters.[7]
-
Procedure (Representative Protocol):
-
Sperm is collected from the cauda epididymides of male rats.[8]
-
The sperm suspension is diluted in a suitable medium.[7]
-
A sample is loaded into a counting chamber (e.g., Makler chamber) maintained at 37°C.[7]
-
The chamber is placed on the stage of a phase-contrast microscope connected to a CASA system.[7]
-
The software analyzes multiple fields to determine parameters such as:
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure (Representative Protocol):
-
Cells (e.g., CHO-K1) are seeded in a 96-well plate and allowed to attach.
-
The cells are exposed to various concentrations of the test compound (e.g., DBCA) for a specified duration (e.g., 72 hours).
-
An MTT solution is added to each well, and the plate is incubated to allow for the conversion of MTT to formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 (the concentration that inhibits 50% of cell growth) can be calculated.
-
Potential Signaling Pathway
While the specific signaling pathways affected by DBCA have not been fully elucidated, studies on the structurally similar DBA suggest the involvement of the Toll-like receptor 4 (TLR4) signaling pathway in mediating hepatotoxicity.[9] This pathway is a key component of the innate immune response and is activated by various stimuli, leading to the production of pro-inflammatory cytokines.[10]
Activation of TLR4 by a ligand initiates a signaling cascade that can proceed through two main branches: the MyD88-dependent pathway and the TRIF-dependent pathway.[11][12] The MyD88-dependent pathway leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9][12] The TRIF-dependent pathway results in the production of type I interferons.[11][12] The upregulation of TLR4, MyD88, and other downstream components of this pathway has been observed in response to DBA exposure, suggesting that DBCA may induce inflammation and cellular damage through a similar mechanism.[9]
Visualizations
Experimental Workflow for NTP DBCA Study
Caption: Experimental workflow for the NTP short-term study of DBCA.
Toll-like Receptor 4 (TLR4) Signaling Pathway
Caption: Postulated TLR4 signaling pathway for DBCA-induced inflammation.
Conclusion
The preliminary investigation into the health effects of this compound reveals that it is a compound of toxicological interest. The available in vivo data from the NTP indicates that at high concentrations, DBCA can induce general and male reproductive toxicity, as well as act as a mitogen in the liver and kidneys of rats. While specific in vitro data for DBCA is scarce, comparative studies of other haloacetic acids suggest a potential for moderate to high cytotoxicity and genotoxicity. The Toll-like receptor 4 signaling pathway is a plausible mechanism for DBCA-induced inflammatory effects, warranting further investigation. This technical guide provides a foundation for researchers and drug development professionals to design future studies aimed at more comprehensively characterizing the toxicological profile and mechanisms of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Abstract for RDGT98001 [ntp.niehs.nih.gov]
- 6. journals.aijr.org [journals.aijr.org]
- 7. Sperm motility and morphology changes in rats exposed to cadmium and diazinon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cvm.missouri.edu [cvm.missouri.edu]
- 9. scispace.com [scispace.com]
- 10. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 12. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Dibromoacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxic effects of Dibromoacetic acid (DBA), a common disinfection byproduct found in drinking water.[1][2][3][4] This document summarizes key quantitative data, details common experimental protocols, and visualizes the cellular signaling pathways implicated in DBA-induced toxicity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on Dibromoacetic acid, offering a clear comparison of its cytotoxic, apoptotic, and other cellular effects across various cell lines and experimental systems.
Table 1: Cytotoxicity of Dibromoacetic Acid in Vitro
| Endpoint | Cell Line/System | Concentration/Dose | Key Findings | Reference(s) |
| Cytotoxicity | Chinese Hamster Ovary (CHO-K1) cells | Not specified | DBA is more cytotoxic than chloroacetic acid (CA), dichloroacetic acid (DCA), and trichloroacetic acid (TCA). | [1] |
| Cell Viability | Murine T-cells (Cl.Ly1+2/-9) | Varies | Significantly decreased cell viability in a dose-related manner. | [1] |
| Cell Viability | Murine thymocytes | 0, 5, 10, 20, or 40 µM | DBAA induced cytotoxicity and a significant decrease in proliferative responses to T-cell mitogens. | [2] |
| Necrosis | Human peripheral blood mononuclear cells (PBMCs) | Millimolar concentrations | Induced necrotic alterations; DBAA showed the strongest effect among the haloacetic acids studied. | [5] |
| Cell Morphology | Human peripheral blood mononuclear cells (PBMCs) | Not specified | Caused a strong decrease in cell size and an increase in cell granulation. | [5] |
Table 2: Apoptotic Effects of Dibromoacetic Acid in Vitro
| Endpoint | Cell Line/System | Concentration/Dose | Key Findings | Reference(s) |
| Apoptosis | Human peripheral blood mononuclear cells (PBMCs) | Lower concentrations than those causing necrosis | Induced apoptotic changes, confirmed by alterations in cell membrane permeability. | [5] |
| Apoptosis | Murine thymocytes | 5, 10, 20, 40 µM | Induced apoptosis, with the percentage of apoptotic cells increasing with DBAA concentration. | [1][2] |
| Apoptosis | Murine T-cells (Cl.Ly1+2/-9) | Varies | Induced apoptosis via a mitochondria-dependent pathway. | [1][3] |
| Caspase Activation | Human peripheral blood mononuclear cells (PBMCs) | Not specified | Led to the activation of caspase-8, caspase-9, and caspase-3. | [5] |
| Caspase-3 Upregulation | Murine T-cells (Cl.Ly1+2/-9) | Varies | Upregulated the protein expression of cleaved caspase-3. | [1][3] |
| Mitochondrial Potential | Human peripheral blood mononuclear cells (PBMCs) | Not specified | Strongly increased transmembrane mitochondrial potential. | [5] |
| Mitochondrial Potential | Murine T-cells (Cl.Ly1+2/-9) | Varies | Caused a decrease in mitochondrial transmembrane potential. | [3] |
Table 3: Genotoxicity and Other Cellular Effects of Dibromoacetic Acid in Vitro
| Endpoint | Cell Line/System | Concentration/Dose | Key Findings | Reference(s) |
| Genotoxicity (Gene Mutation) | Chinese Hamster Ovary (CHO-K1) cells (HGPRT gene mutation assay) | Not specified | Mutagenic, with a potency greater than CA and DCA. | [1] |
| Genotoxicity (Ames Test) | Salmonella typhimurium (strain TA100) | Not specified | Mutagenic with and without metabolic activation. | [1][6] |
| Genotoxicity (Micronucleus Test) | NIH3T3 cells | Not specified | Increased the number of micronuclei in cells. | [6] |
| DNA Damage | Rat primary hepatocytes (UDS test) | Not specified | Induced DNA damage. | [6] |
| Oxidative Stress (ROS) | Human peripheral blood mononuclear cells (PBMCs) | Not specified | Enhanced formation of Reactive Oxygen Species (ROS), mainly hydroxyl radicals. | [5] |
| Cell Cycle | Murine thymocytes | 0, 5, 10, 20, or 40 µM | Caused G0/G1 arrest in the cell cycle. | [2] |
| Intracellular Calcium | Murine thymocytes | 0, 5, 10, 20, or 40 µM | Increased intracellular calcium ([Ca2+]) levels. | [2] |
Experimental Protocols
Below are summaries of key experimental protocols used to assess the in vitro cytotoxic effects of Dibromoacetic acid.
Cytotoxicity Assay (Microplate-based)
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells.[1]
-
Principle: This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Expose the cells to various concentrations of DBA for a specified period (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[1] These assays measure mitochondrial dehydrogenase activity.
-
Read the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the concentration that inhibits 50% of cell growth (IC50) by plotting the percentage of cell viability against the logarithm of the DBA concentration.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Line: Murine thymocytes or other suspension/adherent cells.[1]
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by fluorescently labeled Annexin V.[1] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify dead cells.
-
Procedure:
-
Treat cells with various concentrations of DBA for a specified time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., FITC or APC) and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
-
Measurement of Reactive Oxygen Species (ROS)
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or other relevant cell types.[5]
-
Principle: Cellular ROS levels can be measured using fluorescent probes that become oxidized in the presence of ROS.
-
Procedure:
-
Culture cells and treat them with DBA for the desired duration.
-
Load the cells with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
After incubation, wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
-
Western Blotting for Signaling Pathway Analysis
-
Cell Line: Murine T-cells (Cl.Ly1+2/-9).[3]
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of MAPKs).
-
Procedure:
-
Treat cells with DBA for various time points and concentrations.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p38, total p38, cleaved caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein to determine the extent of activation.[7]
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, visualize key signaling pathways affected by Dibromoacetic acid and a general experimental workflow for its use in cell culture.
Caption: General experimental workflow for in vitro studies of DBA cytotoxicity.
Caption: Key signaling pathways in DBA-induced apoptosis.
Conclusion
In vitro studies demonstrate that Dibromoacetic acid exhibits significant cytotoxicity across various cell types. The primary mechanisms of DBA-induced cell death involve the induction of apoptosis through both intrinsic (mitochondria-mediated) and extrinsic pathways, oxidative stress, and the activation of MAPK signaling cascades.[3][5] Furthermore, DBA has been shown to be mutagenic in bacterial and mammalian cell assays.[1][6] This compilation of data and protocols serves as a valuable resource for researchers investigating the toxicological effects of DBA and for professionals in the field of drug development exploring apoptosis-inducing agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Dibromoacetic Acid Induces Thymocyte Apoptosis by Blocking Cell Cycle Progression, Increasing Intracellular Calcium, and the Fas/FasL Pathway in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibromoacetic acid induced Cl.Ly1+2/-9 T-cell apoptosis and activation of MAPKs signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity and Carcinogenicity of the Water Disinfection Byproduct, Dibromoacetic Acid, in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of the effect of chloro-, dichloro-, bromo-, and dibromoacetic acid on necrotic, apoptotic and morphological changes in human peripheral blood mononuclear cells (in vitro study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Study on the genotoxicity of dibromoacetic acid in drinking water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to Haloacetic Acids and Their Byproducts: From Formation to Toxicological Impact
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloacetic acids (HAAs) are a significant class of disinfection byproducts (DBPs) that form when chlorine-based disinfectants react with natural organic and inorganic matter present in water sources.[1][2] Their ubiquitous presence in treated drinking water and potential adverse health effects have made them a subject of extensive research and regulatory scrutiny.[3][4] This technical guide provides an in-depth overview of the fundamental aspects of HAAs, including their formation, analytical determination, and toxicological mechanisms, to support researchers, scientists, and drug development professionals in their work with these compounds.
The most commonly regulated group of these compounds is the HAA5, which includes monochloroacetic acid (MCAA), dichloroacetic acid (DCAA), trichloroacetic acid (TCAA), monobromoacetic acid (MBAA), and dibromoacetic acid (DBAA).[5] A broader group, HAA9, is also monitored and includes additional brominated species.[4] The formation and concentration of these HAAs are influenced by various factors such as water temperature, pH, disinfectant dose, and the concentration of organic precursors and bromide.[6]
From a toxicological perspective, exposure to HAAs has been associated with an increased risk of cancer, as well as potential developmental and reproductive issues.[3][7] Dichloroacetic acid (DCAA) and trichloroacetic acid (TCAA) are notably considered potential human carcinogens.[7] The underlying mechanisms of HAA toxicity are complex and involve the induction of oxidative stress, DNA damage, and the inhibition of key cellular enzymes.[8]
This guide offers a comprehensive resource, presenting quantitative data in structured tables for easy comparison, detailing experimental protocols for key analytical and toxicological assessments, and providing visual diagrams of critical pathways and workflows to facilitate a deeper understanding of the science of haloacetic acids.
Data Presentation
Table 1: Physicochemical Properties and Regulatory Limits of Selected Haloacetic Acids
| Haloacetic Acid | Abbreviation | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | pKa | Regulated Group | EPA MCL (µg/L) for Total HAA5 |
| Monochloroacetic Acid | MCAA | 79-11-8 | C₂H₃ClO₂ | 94.50 | 2.86 | HAA5 | 60 |
| Dichloroacetic Acid | DCAA | 79-43-6 | C₂H₂Cl₂O₂ | 128.94 | 1.25 | HAA5 | 60 |
| Trichloroacetic Acid | TCAA | 76-03-9 | C₂HCl₃O₂ | 163.38 | 0.66 | HAA5 | 60 |
| Monobromoacetic Acid | MBAA | 79-08-3 | C₂H₃BrO₂ | 138.95 | 2.90 | HAA5 | 60 |
| Dibromoacetic Acid | DBAA | 631-64-1 | C₂H₂Br₂O₂ | 217.84 | 1.48 | HAA5 | 60 |
| Bromochloroacetic Acid | BCAA | 5589-96-3 | C₂H₂BrClO₂ | 173.39 | 1.42 | HAA9 | Not individually regulated |
| Bromodichloroacetic Acid | BDCAA | 71133-14-7 | C₂HBrCl₂O₂ | 207.84 | 1.01 | HAA9 | Not individually regulated |
| Chlorodibromoacetic Acid | CDBAA | 5278-95-5 | C₂HBr₂ClO₂ | 252.29 | 1.05 | HAA9 | Not individually regulated |
| Tribromoacetic Acid | TBAA | 75-96-7 | C₂HBr₃O₂ | 296.74 | 0.90 | HAA9 | Not individually regulated |
Data compiled from various sources.
Table 2: Occurrence of HAA5 in Drinking Water Sources
| Water Source | HAA5 Concentration Range (µg/L) | Predominant Species |
| Chlorinated Surface Water | <1 to >50 | DCAA, TCAA |
| Chlorinated Groundwater | Generally lower than surface water; can range from non-detect to levels exceeding the MCL | Dependent on water quality |
| Distribution Systems | Can increase with water age and temperature | DCAA, TCAA |
Data compiled from multiple sources, including references[1][4][5].
Table 3: Acute Oral Toxicity of HAA5 in Rodents
| Haloacetic Acid | Species | LD50 (mg/kg body weight) |
| Monochloroacetic Acid | Rat | 76.5 |
| Dichloroacetic Acid | Rat | 2820 - 4480 |
| Trichloroacetic Acid | Rat | 3320 - 5000 |
| Monobromoacetic Acid | Rat | 177[9] |
| Dibromoacetic Acid | Rat | 1737[9] |
Data compiled from various toxicological studies.
Table 4: Performance of EPA Analytical Methods for Haloacetic Acids
| Method | Analyte | Method Detection Limit (MDL) (µg/L) | Recovery Range (%) |
| EPA Method 552.2 (GC-ECD) | MCAA | 0.273[10] | 70-130[11] |
| DCAA | 0.242[10] | 70-130[11] | |
| TCAA | 0.079[10] | 70-130[11] | |
| MBAA | 0.204[10] | 70-130[11] | |
| DBAA | 0.066[10] | 70-130[11] | |
| EPA Method 557 (IC-MS/MS) | MCAA | 0.025 - 0.5 | 86-104[12] |
| DCAA | 0.025 - 0.5 | 86-104[12] | |
| TCAA | 0.025 - 0.5 | 86-104[12] | |
| MBAA | 0.025 - 0.5 | 86-104[12] | |
| DBAA | 0.025 - 0.5 | 86-104[12] |
MDL and recovery data are dependent on the specific laboratory, instrumentation, and matrix. Data compiled from references[10][11][12].
Experimental Protocols
Protocol 1: Determination of Haloacetic Acids by Gas Chromatography with Electron Capture Detection (GC-ECD) - Based on EPA Method 552.2
1. Sample Collection and Preservation:
-
Collect samples in amber glass containers with PTFE-lined screw caps.
-
Dechlorinate at the time of collection by adding ammonium (B1175870) chloride to a final concentration of 100 mg/L.
-
Store samples at 4°C and protect from light. Samples should be extracted within 14 days of collection.[13]
2. Extraction:
-
Adjust a 40 mL water sample to a pH of <0.5 with concentrated sulfuric acid.
-
Add a surrogate standard (e.g., 2,3-dibromopropionic acid).
-
Extract the sample with 4 mL of methyl-tert-butyl ether (MTBE) by vigorously shaking for 2 minutes.
-
Allow the phases to separate and collect the MTBE (upper) layer.
3. Derivatization:
-
Add 1 mL of acidic methanol (B129727) (10% v/v sulfuric acid in methanol) to the MTBE extract.
-
Heat the vial at 50°C for 2 hours to convert the haloacetic acids to their methyl esters.
-
Allow the sample to cool to room temperature.
4. Neutralization and Final Extract Preparation:
-
Add 4 mL of a saturated sodium bicarbonate solution to the extract and shake for 2 minutes to neutralize the excess acid.
-
Allow the phases to separate and transfer the MTBE layer to a clean vial.
-
Add an internal standard (e.g., 1,2,3-trichloropropane).
5. GC-ECD Analysis:
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Column: A primary column (e.g., DB-5.625) and a confirmation column (e.g., DB-1701) are recommended for analyte confirmation.[10]
-
Oven Temperature Program: Typically starts at a low temperature (e.g., 40°C), ramps to a higher temperature to elute all analytes.
-
Detector: Electron Capture Detector (ECD).
-
Quantitation: Use a multi-point calibration curve prepared by extracting and derivatizing standards in the same manner as the samples.
Protocol 2: Determination of Haloacetic Acids by Ion Chromatography with Tandem Mass Spectrometry (IC-MS/MS) - Based on EPA Method 557
1. Sample Collection and Preservation:
-
Collect samples in appropriate containers.
-
Preserve samples with ammonium chloride to a final concentration of 100 mg/L.[12]
-
Store samples at or below 6°C and protect from light until analysis.[14]
2. Sample Preparation:
-
Add isotopically labeled internal standards (e.g., ¹³C-MCAA, ¹³C-DCAA) to the sample.
-
This is a direct injection method, so no extraction or derivatization is required.[14]
3. IC-MS/MS Analysis:
-
Ion Chromatography System:
-
Column: Anion exchange column suitable for separating HAAs from common anions.
-
Eluent: Typically a potassium hydroxide (B78521) gradient.
-
Suppressor: Anion suppressor to reduce background conductivity.
-
Matrix Diversion: A key feature of this method is the diversion of high concentrations of matrix ions (e.g., chloride, sulfate) to waste to prevent them from entering the mass spectrometer.[14]
-
-
Mass Spectrometer:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each HAA and internal standard.
-
-
Quantitation: Use the internal standard calibration technique with a multi-point calibration curve.
Protocol 3: In Vitro Assessment of HAA-Induced DNA Damage using the Comet Assay (Alkaline Version)
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human peripheral blood lymphocytes, Caco-2 cells) to a sufficient density.
-
Expose the cells to various concentrations of the haloacetic acid(s) of interest for a defined period (e.g., 2-24 hours). Include a negative (vehicle) control and a positive control (e.g., hydrogen peroxide).
2. Cell Harvesting and Embedding:
-
Harvest the cells and resuspend them in ice-cold phosphate-buffered saline (PBS) at a concentration of approximately 1 x 10⁵ cells/mL.
-
Mix the cell suspension with low-melting-point agarose (B213101) (at 37°C) and pipette onto a pre-coated microscope slide.[15]
-
Allow the agarose to solidify at 4°C.
3. Lysis:
-
Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents, e.g., Triton X-100 and NaCl) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).[16]
4. Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13).[17]
-
Allow the DNA to unwind in the alkaline solution for a specific time (e.g., 20-40 minutes).
-
Apply a voltage (e.g., 25 V) for a set duration (e.g., 20-30 minutes) to allow the fragmented DNA to migrate out of the nucleoid, forming the "comet tail".[16][17]
5. Neutralization and Staining:
-
Gently rinse the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).[15]
6. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the extent of DNA damage. Common parameters include tail length, percent DNA in the tail, and tail moment.
Mandatory Visualizations
Caption: Workflow for HAA analysis using GC-ECD.
Caption: Workflow for HAA analysis using IC-MS/MS.
Caption: Mono-HAA toxicity via GAPDH inhibition.
Caption: HAA-induced oxidative stress pathway.
References
- 1. LGC Standards: Reference Materials, Standards & Testing [lgcstandards.com:443]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. data.web.health.state.mn.us [data.web.health.state.mn.us]
- 4. mytapscore.com [mytapscore.com]
- 5. des.nh.gov [des.nh.gov]
- 6. iwaponline.com [iwaponline.com]
- 7. Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.who.int [cdn.who.int]
- 10. academic.oup.com [academic.oup.com]
- 11. epd.georgia.gov [epd.georgia.gov]
- 12. agilent.com [agilent.com]
- 13. NEMI Method Summary - 552.2 [nemi.gov]
- 14. NEMI Method Summary - 557 [nemi.gov]
- 15. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. zenodo.org [zenodo.org]
Methodological & Application
Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)
An overview of the analytical methods for detecting Dibromochloroacetic Acid (DBCAA) in water is provided below. This compound is a disinfection byproduct (DBP) formed during water treatment when chlorine-based disinfectants react with natural organic matter in the presence of bromide.[1] Due to potential health concerns, several analytical methods have been developed for its monitoring, primarily relying on gas chromatography (GC) and liquid chromatography (LC) techniques.
The most established methods are those developed by the U.S. Environmental Protection Agency (EPA), such as EPA Method 552.3, which uses gas chromatography with an electron capture detector (GC-ECD).[2][3][4] These GC-based methods require a multi-step process involving solvent extraction of the haloacetic acids from the water sample, followed by a derivatization step to convert them into their more volatile methyl esters before analysis.[5][6] While robust and sensitive, this process can be labor-intensive.[5]
More recently, methods using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been developed.[7][8][9] These methods offer significant advantages, including simpler sample preparation, often involving just filtration or direct injection, thereby eliminating the need for extraction and derivatization.[7][8] This results in faster analysis times and potentially improved accuracy, especially for the more challenging haloacetic acids.[9]
This protocol is based on the principles of U.S. EPA Method 552.3, a widely used method for the determination of haloacetic acids in drinking water.[3][4][10] The method involves liquid-liquid microextraction of the acids, derivatization to form methyl esters, and subsequent analysis by GC-ECD.[10]
Quantitative Data Summary
| Analyte | Method | Detection Limit (µg/L) | Recovery (%) | Matrix | Reference |
| This compound | EPA Method 552.3 | 0.035 | Not Specified | Drinking Water | [11] |
| Haloacetic Acids (HAA9) | GC/µECD (Agilent) | 0.05 - 0.5 | 82.5 - 116.5 | Reagent Water | [2] |
| Dibromoacetic Acid | EPA Method 552.2 | 0.066 | Not Specified | Drinking Water | [12][13] |
| Bromochloroacetic Acid | Standard Method 6251B | 0.04 | Not Specified | Water | [12] |
Experimental Protocol: GC-ECD based on EPA Method 552.3
1. Sample Collection and Preservation:
-
Collect samples in 250-mL or 40-mL amber glass bottles fitted with PTFE-lined caps.[14][15]
-
Each bottle should contain a dechlorinating agent, typically 25 mg of ammonium (B1175870) chloride (NH₄Cl), to quench any residual chlorine.[14][15]
-
Flush the tap for 3-5 minutes before collecting the sample. Fill the bottle to the neck, leaving minimal headspace.[14]
-
Immediately after collection, chill the samples to ≤10°C. Samples must be stored at a temperature of >0°C to ≤6°C and protected from light.[14][15]
-
The maximum holding time before extraction is 14 days.[14][15]
2. Liquid-Liquid Microextraction:
-
Allow the sample to warm to room temperature.
-
Transfer a 40 mL aliquot of the sample to a 60-mL vial.
-
Adjust the pH of the sample to <0.5 by adding approximately 2 mL of concentrated sulfuric acid (H₂SO₄).
-
Add 4 mL of methyl tert-butyl ether (MTBE) containing an internal standard (e.g., 1,2,3-trichloropropane).[10]
-
Cap the vial and shake vigorously for 2 minutes to extract the haloacetic acids into the organic phase.[13]
-
Allow the phases to separate for at least 2 minutes.[13]
3. Derivatization (Esterification):
-
Carefully transfer approximately 3 mL of the upper MTBE layer to a 4-mL vial.
-
Add 1 mL of acidic methanol (B129727) (10% sulfuric acid in methanol) to the MTBE extract.[10][13]
-
Cap the vial tightly and heat the mixture at 50°C for 2 hours.[10][13]
-
After the vial has cooled to room temperature, add approximately 7 mL of a saturated aqueous solution of sodium sulfate (B86663) (Na₂SO₄).
-
Shake the vial for 2 minutes to partition the methylated esters back into the MTBE phase.
4. Sample Neutralization and Analysis:
-
Transfer the upper MTBE layer to a 2-mL autosampler vial containing approximately 100 mg of anhydrous sodium sulfate to remove any residual water.
-
Add 1 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Shake well.[10]
-
The upper MTBE layer is now ready for injection into the GC-ECD.
5. GC-ECD Instrument Conditions:
-
GC System: Shimadzu GC-2030 or equivalent with a micro-Electron Capture Detector (µECD).[3]
-
Column: Rtx-1701 (30m x 0.25mm x 0.25µm) or equivalent.[3]
-
Carrier Gas: Helium or Hydrogen at a constant pressure/flow.[3]
-
Injector Temperature: 210°C.[3]
-
Detector Temperature: 290°C.[3]
-
Oven Temperature Program: Initial 35°C for 10 min, ramp at 3°C/min to 65°C, then ramp at 10°C/min to 85°C, then ramp at 20°C/min to 205°C and hold for 5 min.[3]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a direct injection method for the analysis of haloacetic acids, which simplifies sample preparation and reduces analysis time compared to GC-based methods.[8][9] This approach leverages the high sensitivity and selectivity of tandem mass spectrometry.
Quantitative Data Summary
| Analyte | Method | Detection Limit (µg/L) | Recovery (%) | Matrix | Reference |
| HAA9 (incl. DBCAA) | LC-MS/MS (Direct Injection) | 0.003 - 0.04 | Not Specified | Drinking Water | [8] |
| HAA9 (incl. DBCAA) | LC-MS/MS | <0.8 | ~102.7 | Drinking Water | [9] |
| HAA7 | UPLC-MS/MS (Direct Injection) | 0.035 (for DCAA) | Not Specified | Drinking Water | [16] |
| HAA9 | LC-MS/MS (Direct Injection) | <1.0 (LOQ) | Not Specified | Drinking Water | [17] |
Experimental Protocol: LC-MS/MS Direct Injection
1. Sample Collection and Preservation:
-
Sample collection is identical to the GC-ECD method. Collect in amber glass bottles containing ammonium chloride as a preservative.[8]
-
Store samples at 4°C and protect from light until analysis.[8]
2. Sample Preparation:
-
For direct injection methods, sample preparation is minimal.
-
Allow the sample to warm to room temperature.
-
If necessary, adjust the sample pH to 2 ± 0.5 with sulfuric acid.[9]
-
Add an internal standard solution (e.g., Chloroacetic acid-2-¹³C) to the sample vial.[8]
-
The sample can be filtered through a 0.2 µm syringe filter directly into an autosampler vial if particulates are present, although some methods report direct injection without filtration is possible.[7][8]
3. LC-MS/MS Instrument Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.[8]
-
MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[8]
-
Column: Agilent InfinityLab Poroshell 120 HPH-C18 (or similar reverse-phase column).[7][8]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Methanol with 0.1% formic acid.[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Injection Volume: 20 µL.[7]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and qualification of this compound and other haloacetic acids.
References
- 1. This compound (5278-95-5) for sale [vulcanchem.com]
- 2. agilent.com [agilent.com]
- 3. gcms.cz [gcms.cz]
- 4. regulations.gov [regulations.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. sciex.com [sciex.com]
- 8. agilent.com [agilent.com]
- 9. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 10. NEMI Method Summary - 552.3rev1.0 [nemi.gov]
- 11. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdn.who.int [cdn.who.int]
- 13. benchchem.com [benchchem.com]
- 14. paragonlaboratories.com [paragonlaboratories.com]
- 15. paragonlaboratories.com [paragonlaboratories.com]
- 16. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 17. lcms.cz [lcms.cz]
Application Note: Quantification of Dibromochloroacetic Acid in Water Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibromochloroacetic acid (DBCAA), a member of the haloacetic acids (HAAs), is a disinfection byproduct (DBP) formed when chlorine reacts with natural organic matter and bromide ions during water treatment.[1] Due to potential health concerns, regulatory bodies have established maximum contaminant levels for HAAs in drinking water, necessitating accurate and sensitive quantification methods.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred technique for analyzing HAAs like DBCAA.[1][4] This method offers high selectivity and sensitivity, often with minimal sample preparation, allowing for the direct injection of aqueous samples.[1][5]
This application note provides a detailed protocol for the quantification of this compound in various water matrices using LC-MS/MS, based on established methodologies.[3][6]
Experimental Workflow
The overall workflow for the analysis of this compound by LC-MS/MS is streamlined to ensure high throughput and accuracy. The process begins with sample collection and preservation, followed by simple preparation steps before direct injection into the LC-MS/MS system.
Experimental Protocols
Materials and Reagents
-
Standards: Certified reference material of this compound (DBCAA).
-
Internal Standard (IS): Isotopically labeled HAA, such as Chloroacetic acid-2-¹³C or 2,3-Dibromopropanoic acid (2,3-DBPA).[2][3][6]
-
Solvents: LC-MS grade methanol (B129727) and water.[2]
-
Reagents: Formic acid, sulfuric acid, and ammonium (B1175870) chloride.[2][6]
-
Columns: A C18 reversed-phase column, such as an Agilent InfinityLab Poroshell 120 HPH-C18 or YMC Triart-C18.[3][4]
Standard Preparation
-
Prepare an intermediate stock solution of DBCAA and the selected internal standard(s) at 1 mg/L in ultrapure water.[6]
-
From the intermediate stock, prepare fresh calibration standards daily with concentrations ranging from 0.5 µg/L to 100 µg/L.[6]
-
Prepare standards in a matrix-matched solution (e.g., non-chlorinated bottled water) containing the same preservatives and pH adjustment as the samples to mitigate matrix effects.[6]
Sample Preparation
-
Collect water samples in clean amber glass vials.[1]
-
Immediately upon collection, quench any residual chlorine by adding ammonium chloride to a final concentration of 100 mg/L.[3][6] Samples can be stored at 4°C in the dark for up to two weeks.[6]
-
Prior to analysis, adjust the sample pH to ~2 with sulfuric or oxalic acid.[4][6]
-
Spike all standards, blanks, and samples with the internal standard to a consistent final concentration (e.g., 5-10 µg/L).[2][3][6]
-
Transfer an aliquot directly to an autosampler vial for analysis. No extraction or derivatization is required.[1]
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-pressure liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC System: SCIEX ExionLC, Agilent 1290 Infinity II, or equivalent.[3][6]
-
Mass Spectrometer: SCIEX Qtrap 6500+, Agilent 6470A, Shimadzu LCMS-8060NX, or equivalent.[2][3][6]
-
Ionization Source: Electrospray Ionization (ESI), operated in negative mode.[2][7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[6]
Table 1: Example LC-MS/MS Method Parameters
| Parameter | Setting | Reference |
|---|---|---|
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.7 µm) | [1] |
| Mobile Phase A | 0.2 mM Formic Acid in Water | [6] |
| Mobile Phase B | 0.2 mM Formic Acid in Methanol | [6] |
| Gradient | 1% B for 1 min, ramp to 70% B at 5 min, hold 2 min, re-equilibrate | [6] |
| Flow Rate | 0.2 mL/min | [6] |
| Injection Volume | 20 µL | [6] |
| Column Temperature | 50 °C | [6] |
| Autosampler Temp. | 7 °C | [6] |
| Mass Spectrometry | ||
| Ionization Mode | Negative ESI | [2] |
| MRM Transitions | Analyte-specific (Precursor [M-H]⁻ → Product Ions) |[2] |
Data Presentation and Performance
The described method demonstrates excellent performance for the quantification of DBCAA and other haloacetic acids in water. Key performance metrics are summarized below.
Table 2: Summary of Quantitative Method Performance
| Performance Metric | Typical Value | Reference(s) |
|---|---|---|
| Linearity Range | 0.5 - 100 µg/L | [3][6] |
| Correlation Coefficient (r²) | > 0.997 | [3] |
| Limit of Quantification (LOQ) | < 1.0 µg/L | [2][5] |
| Limit of Detection (LOD) | 0.003 - 0.04 µg/L | [3] |
| Accuracy (Recovery) | 85 - 108% | [3] |
| Precision (%RSD) | < 7% | [5][6] |
| Analytical Run Time | ~10 minutes |[6] |
The direct injection LC-MS/MS method is significantly faster and easier than traditional GC-based methods, which require complex extraction and derivatization steps.[5][6] The method also demonstrates improved accuracy and precision, eliminating potential under-estimates of HAA levels that can occur with other techniques.[6] Linearity is consistently achieved over a wide concentration range, with correlation coefficients (r²) exceeding 0.997.[3]
References
Application Note: Determination of Haloacetic Acids in Drinking Water by Ion Chromatography-Mass Spectrometry (IC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of nine haloacetic acids (HAAs) in drinking water using ion chromatography coupled with tandem mass spectrometry (IC-MS/MS). This direct injection method, based on the principles of U.S. EPA Method 557, eliminates the need for laborious sample extraction and derivatization steps typically associated with gas chromatography-based methods.[1][2] The protocol described herein provides low detection limits, excellent accuracy, and high precision, making it suitable for routine monitoring of drinking water quality to ensure compliance with regulatory limits.
Introduction
Haloacetic acids are a class of disinfection byproducts (DBPs) formed when disinfectants like chlorine react with natural organic matter present in water sources.[1][3] Long-term exposure to certain HAAs has been linked to adverse health effects, prompting regulatory agencies such as the U.S. Environmental Protection Agency (EPA) to set maximum contaminant levels (MCLs) for these compounds in drinking water.[1] The five regulated HAAs (HAA5) are monochloroacetic acid (MCAA), dichloroacetic acid (DCAA), trichloroacetic acid (TCAA), monobromoacetic acid (MBAA), and dibromoacetic acid (DBAA).[3] Additionally, four other HAAs are often monitored: bromochloroacetic acid (BCAA), bromodichloroacetic acid (BDCAA), dibromochloroacetic acid (DBCAA), and tribromoacetic acid (TBAA).[1]
Traditional methods for HAA analysis, such as EPA Method 552.2, involve liquid-liquid extraction and derivatization followed by gas chromatography with electron capture detection (GC-ECD).[2] These methods are time-consuming and can be prone to variability.[2] Ion chromatography coupled with mass spectrometry (IC-MS or IC-MS/MS) offers a more streamlined approach, allowing for the direct injection of water samples and providing high selectivity and sensitivity.[3][4] This application note provides a detailed protocol for the analysis of nine HAAs using IC-MS/MS, based on the principles of EPA Method 557.[5][6]
Experimental Workflow
The overall experimental workflow for the IC-MS/MS analysis of haloacetic acids is depicted in the following diagram.
Caption: IC-MS/MS workflow for haloacetic acid analysis.
Experimental Protocols
Materials and Reagents
-
Haloacetic acid standards (MCAA, MBAA, DCAA, BCAA, DBAA, TCAA, BDCAA, DBCAA, TBAA)
-
Isotopically labeled internal standards
-
Reagent water (Type I)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Potassium hydroxide (B78521) (KOH) concentrate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
Sample Preparation
-
Sample Collection: Collect drinking water samples in clean, amber glass bottles.
-
Preservation: To prevent further formation or degradation of HAAs, add ammonium chloride to the sample to a final concentration of 100 mg/L.[2][7]
-
Storage: Store samples at or below 6°C and protect them from light. Analysis should be performed within 14 days of collection.[5][7]
-
Internal Standard Spiking: Before analysis, allow the sample to warm to room temperature. Spike a known volume of the sample with a mixture of isotopically labeled internal standards.[2]
Instrumentation
A high-performance ion chromatography system equipped with an anion-exchange column and a triple quadrupole mass spectrometer with a heated electrospray ionization (H-ESI) source is recommended.
IC-MS/MS Method
| Parameter | Typical Conditions |
| IC System | |
| Column | High-capacity anion-exchange column (e.g., Metrosep A SUPP 7, Dionex IonPac AS24, or equivalent) |
| Eluent | Potassium hydroxide (KOH) gradient |
| Eluent Gradient | A typical gradient might start at a low KOH concentration (e.g., 7.0 mM) and ramp up to a higher concentration (e.g., 60.0 mM) to elute all analytes.[3] |
| Flow Rate | 0.3 - 0.7 mL/min[3][8] |
| Column Temperature | 15°C to 45°C[7][8] |
| Injection Volume | 50 - 100 µL[3][9] |
| Suppressor | Anion self-regenerating suppressor[3] |
| Matrix Diversion | A divert valve is used to direct the early-eluting, high-concentration matrix ions (e.g., chloride, sulfate) to waste, preventing contamination of the mass spectrometer source.[7][10] |
| MS/MS System | |
| Ionization Mode | Negative ion electrospray (ESI-)[5] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[6] |
| Spray Voltage | ~3200 V[9] |
| Vaporizer Temperature | ~275°C[9] |
| Ion Transfer Tube Temp | ~225°C[9] |
Data Acquisition and Quantification
Acquire data in MRM mode, monitoring for specific precursor-to-product ion transitions for each HAA and internal standard. Quantification is performed using the internal standard method, which involves calculating the ratio of the analyte peak area to the internal standard peak area.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the IC-MS/MS analysis of haloacetic acids.
Table 1: Method Detection Limits (MDLs) and Minimum Reporting Levels (MRLs)
| Analyte | MDL (µg/L) Range | MRL (µg/L) Range |
| MCAA | 0.04 - 0.5 | 0.5 |
| MBAA | 0.04 - 0.5 | 0.5 |
| DCAA | 0.04 - 0.5 | 0.5 |
| BCAA | 0.04 - 0.5 | 0.5 |
| DBAA | 0.04 - 0.5 | 0.5 |
| TCAA | 0.04 - 0.5 | 0.5 |
| BDCAA | 0.04 - 0.5 | 0.5 |
| DBCAA | 0.04 - 0.5 | 0.5 |
| TBAA | 0.04 - 0.5 | 2.0 |
MDL and MRL values can vary depending on the specific instrument and matrix conditions.[2][6]
Table 2: Spike Recovery in Different Water Matrices
| Analyte | Reagent Water (%) | Synthetic Matrix (%) | Drinking Water (%) |
| MCAA | 90 - 110 | 86 - 104 | 72 - 121 |
| MBAA | 90 - 110 | 86 - 104 | 72 - 121 |
| DCAA | 90 - 110 | 86 - 104 | 72 - 121 |
| BCAA | 90 - 110 | 86 - 104 | 72 - 121 |
| DBAA | 90 - 110 | 86 - 104 | 72 - 121 |
| TCAA | 90 - 110 | 86 - 104 | 72 - 121 |
| BDCAA | 90 - 110 | 86 - 104 | 72 - 121 |
| DBCAA | 90 - 110 | 86 - 104 | 72 - 121 |
| TBAA | 90 - 110 | 86 - 104 | 72 - 121 |
Spike recovery data is compiled from various studies and represents typical performance.[2]
Conclusion
The IC-MS/MS method described in this application note provides a sensitive, selective, and efficient approach for the determination of nine haloacetic acids in drinking water.[11] By eliminating the need for complex sample preparation, this direct injection method significantly reduces analysis time and potential for error.[2] The excellent quantitative performance, including low detection limits and high accuracy, makes this method well-suited for routine monitoring to ensure the safety of drinking water.[11]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. NEMI Method Summary - 557 [nemi.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. metrohm.com [metrohm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.labrulez.com [lcms.labrulez.com]
Application Notes & Protocols: Sample Preparation for Dibromochloroacetic Acid Analysis
Introduction
Dibromochloroacetic acid (DBCA), a member of the haloacetic acid (HAA) group, is a disinfection byproduct (DBP) commonly formed during water treatment processes like chlorination, especially when bromide is present in the source water.[1][2] Due to its potential health risks, regulatory bodies worldwide monitor its concentration in drinking water.[2] The accurate quantification of DBCA presents analytical challenges due to its high polarity and low volatility, which often necessitates specific sample preparation techniques prior to analysis.[3][4]
The primary analytical methods for DBCA determination include Gas Chromatography with an Electron Capture Detector (GC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ion Chromatography (IC).[5][6] The choice of method dictates the required sample preparation, which can range from extensive multi-step procedures involving extraction and chemical derivatization to simple filtration and direct injection.[6][7] This document provides detailed protocols for the most common sample preparation techniques for DBCA analysis in water matrices.
Quantitative Data Summary
The performance of various sample preparation and analysis methods for this compound and other haloacetic acids is summarized below. These metrics are crucial for selecting a method that meets the required sensitivity and accuracy for a specific application.
| Method / Reference | Sample Preparation Technique | Analytical Instrument | Analyte | Detection Limit (µg/L) | Recovery (%) | Precision (%RSD) |
| EPA Method 552.2 | Liquid-Liquid Extraction (LLE) + Derivatization | GC-ECD | Dibromoacetic Acid | 0.066[2][8] | Not Specified | <16%[6] |
| EPA Method 552.3 | Liquid-Liquid Microextraction + Derivatization | GC-ECD | This compound | 0.035[9] | 70-130% (acceptance criteria)[2] | Not Specified |
| Standard Method 6251B | Micro Liquid-Liquid Extraction + Derivatization | GC-ECD | Dibromoacetic Acid | 0.065[2][8] | Not Specified | Not Specified |
| SPE-IC | Solid-Phase Extraction (SPE) | Ion Chromatography (IC) | Dibromoacetic Acid (DBAA) | 0.38 - 1.69 (with 25-fold preconcentration)[10] | Not Specified | Not Specified |
| LC-MS/MS (Direct Injection) | pH Adjustment / Filtration | LC-MS/MS | Dibromoacetic Acid | <0.8[6] | 91 - 120%[6] | <7%[6] |
| SPE-LC-MS/MS | Solid-Phase Extraction (SPE) | LC-MS/MS | Dibromoacetic Acid (DBAA) | 0.08 - 2.0 (with 125-fold preconcentration)[11] | 50 - 120%[11] | ≤ 20%[11] |
| IC-MS/MS | Direct Injection / Filtration | IC-MS/MS | Dibromoacetic Acid | 0.015[6][12] | 80.8 - 113.8%[6] | Not Specified |
Experimental Workflows & Protocols
Protocol for Liquid-Liquid Extraction (LLE) with Derivatization for GC-ECD Analysis
This protocol is based on the principles of U.S. EPA Methods 552.2 and 552.3, which are standard procedures for the analysis of haloacetic acids in drinking water.[8][9][13] The method involves extracting the acids from the water matrix into an organic solvent, followed by a derivatization step to convert them into their more volatile methyl esters, making them suitable for GC analysis.[6][14]
References
- 1. This compound (5278-95-5) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Total Haloacetic Acids (HAA5) in Drinking Water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 8. cdn.who.int [cdn.who.int]
- 9. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Note: Solid-Phase Extraction of Dibromochloroacetic Acid from Water Samples
Introduction
Dibromochloroacetic acid (DBCAA) is a disinfection byproduct (DBP) that forms during water treatment processes, particularly when chlorine-based disinfectants react with natural organic matter in the presence of bromide ions.[1] As a member of the haloacetic acid (HAA) group of compounds, DBCAA is monitored in drinking water by regulatory agencies like the United States Environmental Protection Agency (EPA) due to potential health concerns.[1][2] Accurate and sensitive analytical methods are crucial for the quantification of DBCAA in water to ensure public health and compliance with regulatory standards.
Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the preconcentration and cleanup of HAAs from water matrices.[3][4] This method offers several advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced solvent consumption, and simplified sample handling.[4] This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples, followed by analysis using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).
Data Presentation: Performance of Analytical Methods for Haloacetic Acids
The following table summarizes the performance of various analytical methods for the determination of haloacetic acids, including this compound, in water samples.
| Method | Extraction Technique | Target Analytes | Matrix | Method Detection Limit (MDL) (µg/L) | Recovery Rate (%) |
| SPE-GC-MS | Solid-Phase Extraction | Nine HAAs | Drinking Water | 0.009 - 0.42 | 69.2 - 114.6 |
| SPE/CE | Solid-Phase Extraction | HAAs | Drinking Water | 1.5 - 3.5 | Not Specified |
| SPE-LC-MS | Solid-Phase Extraction | HAAs | Water Samples | Low µg/L range | Not Specified |
| EPA Method 552.1 | Solid-Phase Extraction (Anion Exchange) | HAAs | Drinking, Ground, Raw Water | 0.09 (for Dibromoacetic Acid) | Not Specified |
| EPA Method 552.2 | Liquid-Liquid Extraction | HAAs | Drinking Water | 0.066 (for Dibromoacetic Acid) | Not Specified |
| Standard Method 6251B | Micro Liquid-Liquid Extraction | HAAs | Water | 0.065 (for Dibromoacetic Acid) | Not Specified |
| SPE with HILIC-LC-MS/MS | Solid-Phase Extraction | Six HAAs | Drinking Water | 0.08 - 2.0 | 50 - 120 (except for MBAA) |
Experimental Workflow Diagram
Caption: Workflow for SPE of this compound.
Experimental Protocol: SPE of this compound
This protocol is based on established methods for the extraction of haloacetic acids from water samples using solid-phase extraction.[5]
1. Materials and Reagents
-
SPE Cartridges: Strong anion exchange (SAX) cartridges, such as those with trimethyl ammonium (B1175870) chloride functional groups (e.g., Silia-SAX).[4]
-
Reagents:
-
Methanol (MeOH), HPLC grade
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Saturated sodium bicarbonate solution
-
Reagent water (deionized, organic-free)
-
This compound standard
-
Internal standards and surrogates as required by the analytical method
-
-
Apparatus:
-
Glass block vacuum manifold system
-
40 mL amber glass vials with PTFE-lined caps
-
Volumetric flasks, pipettes, and syringes
-
pH meter or pH paper
-
Vortex mixer
-
Heating block
-
Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS), or a liquid chromatograph with tandem mass spectrometry (LC-MS/MS)
-
2. Sample Collection and Preservation
-
Collect water samples in 40 mL amber vials containing ammonium chloride as a dechlorinating agent.[6]
-
Upon collection, chill the samples to ≤6°C.[6]
-
Samples should be extracted within 14 days of collection.[6]
3. Sample Preparation
-
Allow the water sample to come to room temperature.
-
Acidify the sample to a pH of approximately 1.8 by adding concentrated sulfuric acid.[7]
4. Solid-Phase Extraction Procedure
-
Cartridge Conditioning:
-
Place the anion exchange SPE cartridges on a vacuum manifold.
-
Add 10 mL of methanol to each cartridge and draw it through at a rate of approximately 2 mL/min.
-
Add 10 mL of reagent water to each cartridge and draw it through slowly. Do not allow the sorbent to dry before adding the sample.[5]
-
-
Sample Loading:
-
Add 100 mL of the acidified water sample to the cartridge reservoir.
-
Draw the sample through the cartridge at a flow rate of approximately 2 mL/min.[5]
-
-
Cartridge Drying:
-
After the entire sample has passed through, draw 10 mL of methanol through the cartridge to remove excess water.[5]
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 2 mL of 10% sulfuric acid in methanol to the cartridge.
-
Elute at a slow drip rate of approximately 1.5 mL/min.
-
Repeat with a second 2 mL aliquot of the elution solvent.[5]
-
5. Derivatization (for GC Analysis)
-
To the eluate, add 2.5 mL of MTBE.
-
Vortex the mixture for 5 seconds.
-
Heat the mixture in a heating block at 50°C for 1 hour to facilitate the formation of methyl esters.
-
After cooling, add 10 mL of a 10% sodium sulfate solution and vortex for 10 seconds.
-
Allow the phases to separate for 5 minutes.
-
Transfer the upper MTBE layer to a clean vial for GC analysis.[5]
6. Instrumental Analysis
-
GC-MS/ECD Analysis: Analyze the derivatized extract using a gas chromatograph equipped with an appropriate capillary column and either a mass spectrometer or an electron capture detector.[1][4]
-
LC-MS/MS Analysis: For methods that do not require derivatization, the eluate can be directly analyzed by LC-MS/MS, often after a solvent exchange or concentration step.[7][8]
7. Quality Control
-
Analyze a method blank with each batch of samples to check for contamination.
-
Prepare and analyze a laboratory control spike to assess method performance.
-
Spike a sample with a known concentration of DBCAA to determine matrix effects and recovery.
This comprehensive protocol provides a reliable framework for the extraction and quantification of this compound in water samples, ensuring accurate data for environmental monitoring and research.
References
- 1. This compound (5278-95-5) for sale [vulcanchem.com]
- 2. cdn.who.int [cdn.who.int]
- 3. Development of an SPE/CE method for analyzing HAAs [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Determination of haloacetic acids in aqueous environments by solid-phase extraction followed by ion-pair liquid chromatography-electrospray ionization mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for Liquid-Liquid Extraction of Dibromochloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromochloroacetic acid (DBCAA) is a disinfection byproduct (DBP) formed during the chlorination of water containing bromide and natural organic matter. As a member of the haloacetic acid (HAA) group of compounds, DBCAA is of significant interest to environmental and health researchers due to its potential carcinogenicity. Accurate and reliable quantification of DBCAA in various aqueous matrices is crucial for monitoring water quality, assessing human exposure, and conducting toxicological studies. This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of DBCAA from water samples, primarily based on U.S. Environmental Protection Agency (EPA) methods.
Data Presentation
The following tables summarize the quantitative data associated with the analysis of this compound using methods that employ liquid-liquid extraction.
Table 1: Method Detection Limits (MDLs) for this compound in Water
| Analytical Method | Extraction Technique | Matrix | Method Detection Limit (MDL) (µg/L) |
| EPA Method 552.2 (GC-ECD) | Liquid-Liquid Extraction | Drinking Water | 0.468[1] |
| EPA Method 552.3 (GC-ECD) | Liquid-Liquid Microextraction | Drinking Water | 0.035[1] |
Table 2: Summary of EPA Methods for Haloacetic Acid Analysis
| Method | Summary |
| EPA Method 552.2 | A 40 mL water sample is acidified to a pH <0.5 and extracted with methyl tert-butyl ether (MTBE). The extracted haloacetic acids are then converted to their methyl esters via derivatization with acidic methanol (B129727). The extract is neutralized with a saturated sodium bicarbonate solution, and the final extract is analyzed by gas chromatography with an electron capture detector (GC-ECD).[1][2][3] |
| EPA Method 552.3 | This method is a microextraction version of Method 552.2. A 40 mL water sample is acidified and extracted with 4 mL of MTBE or tert-amyl methyl ether (TAME). The haloacetic acids are then derivatized to their methyl esters with acidic methanol. The solvent phase is separated from the acidic methanol by adding a concentrated sodium sulfate (B86663) solution, neutralized with saturated sodium bicarbonate, and then analyzed by GC-ECD.[4] |
Experimental Protocols
This section provides a detailed protocol for the liquid-liquid extraction of this compound from drinking water based on EPA Method 552.2.
Protocol 1: Liquid-Liquid Extraction of this compound (Based on EPA Method 552.2)
1. Sample Collection and Preservation:
-
Collect water samples in 50 mL amber glass bottles with Teflon-lined screw caps.[1][3]
-
To dechlorinate the sample, add 100 mg/L of ammonium (B1175870) chloride to the sample bottle before collection.[1]
-
After collection, seal the bottle and swirl until the ammonium chloride is dissolved.
-
Store samples protected from light at 4°C until extraction. The maximum holding time before extraction is 14 days.[1][3]
2. Reagents and Standards:
-
Methyl tert-butyl ether (MTBE): High purity, suitable for GC analysis.
-
Methanol: High purity.
-
Concentrated Sulfuric Acid (H₂SO₄): Reagent grade.
-
Sodium Sulfate (Na₂SO₄): Anhydrous, reagent grade.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: Add sodium bicarbonate to reagent water until saturation is reached.
-
Acidic Methanol: Prepare a 10% (v/v) solution of sulfuric acid in methanol.
-
This compound Standard: For preparation of calibration standards.
-
Internal Standard (e.g., 1,2,3-trichloropropane): For quantification.
-
Surrogate Standard (e.g., 2,3-dibromopropionic acid): To monitor extraction efficiency.
3. Extraction Procedure:
-
Allow the water sample to come to room temperature.
-
Transfer a 40 mL aliquot of the sample to a 60 mL clear glass vial with a Teflon-lined screw cap.
-
If required, spike the sample with surrogate and internal standards.
-
Acidify the sample to a pH of less than 0.5 by adding concentrated sulfuric acid.
-
Add approximately 4 g of sodium sulfate to the sample and mix until it is dissolved.
-
Add 4 mL of MTBE to the vial.
-
Cap the vial and shake vigorously for 2 minutes.
-
Allow the phases to separate for at least 2 minutes. The MTBE layer, containing the extracted acids, will be the upper layer.
-
Carefully transfer the upper MTBE layer to a 15 mL conical centrifuge tube with a Teflon-lined screw cap using a Pasteur pipette.
4. Derivatization (Esterification):
-
To the MTBE extract in the centrifuge tube, add 1 mL of acidic methanol.[5]
-
Tightly cap the tube and heat at 50°C for 2 hours in a block heater or sand bath.[5]
-
Allow the tube to cool to room temperature.
-
Add 4 mL of a saturated sodium bicarbonate solution to the tube to neutralize the excess acid.
-
Shake the tube for 2 minutes to ensure thorough mixing and neutralization.
-
Allow the phases to separate.
-
The upper MTBE layer now contains the methylated haloacetic acids.
5. Analysis:
-
Carefully transfer the upper MTBE layer to a 2 mL autosampler vial.
-
Analyze the extract by gas chromatography with an electron capture detector (GC-ECD).
-
Quantify the concentration of this compound using a procedural standard calibration curve.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the liquid-liquid extraction and analysis of this compound.
Caption: Workflow for this compound Extraction and Analysis.
References
Application Note: Derivatization of Dibromochloroacetic Acid for GC Analysis
References
- 1. gcms.cz [gcms.cz]
- 2. agilent.com [agilent.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Using Dibromochloroacetic Acid as an Analytical Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromochloroacetic acid (DBCA) is a haloacetic acid that forms as a disinfection byproduct during water treatment processes, particularly when chlorine-based disinfectants react with natural organic matter in the presence of bromide ions.[1] Due to its potential health risks, regulatory bodies worldwide monitor its concentration in drinking water. Accurate quantification of DBCA is crucial for environmental monitoring, toxicological research, and ensuring the safety of drinking water. This document provides detailed application notes and protocols for the use of this compound as an analytical standard for its quantification in various matrices, primarily focusing on drinking water analysis.
Physicochemical Properties and Storage
Proper handling and storage of the this compound analytical standard are critical to maintain its integrity and ensure accurate analytical results.
Physicochemical Data
| Property | Value |
| Chemical Formula | C₂HBr₂ClO₂ |
| Molecular Weight | 252.29 g/mol [1] |
| Melting Point | 99-102 °C[2] |
| Appearance | White to off-white solid |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol.[2] |
Storage and Handling
-
Storage: Store the analytical standard in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] The recommended storage temperature is typically 2-8°C.[2]
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[3]
Analytical Methodologies
The primary analytical techniques for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation.
Gas Chromatography with Electron Capture Detection (GC-ECD)
GC-ECD is a widely used and robust technique for the analysis of haloacetic acids. Due to the low volatility of DBCA, a derivatization step to convert it into a more volatile ester is required.
Quantitative Performance Data for GC-ECD Methods
| Parameter | EPA Method 552.2 | EPA Method 552.3 | Standard Method 6251B |
| Analyte | This compound | This compound | This compound |
| Matrix | Drinking Water, Ground Water, Raw Source Water | Drinking Water | Water |
| Detection Limit (µg/L) | 0.468[5] | 0.035[5] | 0.065 |
| Recovery (%) | Not Specified | 70-130% (Acceptance Criteria)[6] | Not Specified |
Experimental Protocol: Based on EPA Method 552.2
This protocol involves a liquid-liquid extraction followed by derivatization to form methyl esters.
1. Sample Preparation and Extraction
- To a 40 mL water sample, add a surrogate standard.
- Adjust the sample pH to <0.5 with concentrated sulfuric acid.
- Add 4 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
- Shake vigorously to extract the haloacetic acids into the MTBE phase.
2. Derivatization (Esterification)
- To the MTBE extract, add acidic methanol.
- Heat the mixture to convert this compound to its methyl ester.
3. Neutralization and Final Extract Preparation
- Neutralize the acidic extract by back-extraction with a saturated sodium bicarbonate solution.
- The MTBE layer containing the methylated analytes is ready for GC-ECD analysis.
4. GC-ECD Analysis
- Column: A DB-1701 or equivalent capillary column is suitable.
- Injector Temperature: 200°C
- Detector Temperature: 260°C
- Oven Temperature Program: 40°C (hold for 10 min), ramp to 75°C, then to 150°C.
- Carrier Gas: Helium.
Experimental Workflow for GC-ECD Analysis of this compound
Caption: Workflow for GC-ECD analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, often allowing for direct aqueous injection with minimal sample preparation, thus reducing analysis time and potential for analyte loss.
Quantitative Performance Data for LC-MS/MS Methods
| Parameter | Value |
| Analyte | This compound |
| Matrix | Drinking Water |
| Linearity Range (µg/L) | 0.5 - 100 |
| Limit of Quantification (LOQ) (µg/L) | ≤ 1.0[7] |
| Recovery (%) | 102.7 (overall for 9 HAAs)[4] |
| Precision (%RSD) | 6.1 (overall for 9 HAAs)[4] |
Experimental Protocol: Direct Aqueous Injection
1. Sample Preparation
- Preserve water samples with ammonium (B1175870) chloride upon collection.
- Adjust the sample pH to 2 ± 0.5 with sulfuric acid.[4]
- For samples with very low concentrations, a solid-phase extraction (SPE) step can be used for pre-concentration.
2. LC-MS/MS Analysis
- HPLC System: A standard HPLC system.
- Column: A C18 or HILIC column can be used.
- Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate) is common.
- Flow Rate: 0.2 mL/min.[4]
- Injection Volume: 20 µL.[4]
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Detection: Multiple Reaction Monitoring (MRM).
Experimental Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for LC-MS/MS analysis of this compound.
Solid-Phase Extraction (SPE) Protocol for Pre-concentration
For trace-level analysis, especially with complex matrices, an SPE step can be employed to clean up and concentrate the sample.
Protocol for SPE of this compound from Water
1. Sample Preparation
- Acidify the water sample to a pH of approximately 1.0 with sulfuric acid.
2. SPE Cartridge Conditioning
- Use a strong anion exchange (SAX) SPE cartridge.
- Condition the cartridge by passing 3 mL of acetonitrile followed by 3 mL of ultrapure water at pH 1.0.
3. Sample Loading
- Pass the acidified water sample (e.g., 250 mL) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
4. Elution
- Elute the retained haloacetic acids from the cartridge with a suitable solvent, such as acetonitrile or methanol.
- The eluate can then be analyzed by LC-MS/MS or derivatized for GC analysis.
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an analytical method for DBCA.
Conclusion
This compound is a critical analytical standard for monitoring water quality and conducting toxicological studies. The choice of analytical methodology, whether GC-ECD or LC-MS/MS, should be guided by the specific requirements for sensitivity, selectivity, and sample throughput. The protocols provided herein offer robust and reliable frameworks for the accurate quantification of this compound in aqueous samples. Proper adherence to sample preparation, derivatization (where necessary), and instrument operation procedures is essential for obtaining high-quality data.
References
- 1. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.who.int [cdn.who.int]
- 4. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 5. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
Application Notes and Protocols for the Quantification of Dibromochloroacetic acid in Complex Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromochloroacetic acid (DBCAA) is a disinfection byproduct (DBP) formed during water treatment processes, such as chlorination, when bromide and natural organic matter are present. As a member of the haloacetic acids (HAAs), a group of potentially carcinogenic compounds, the monitoring of DBCAA in various environmental compartments is crucial for assessing human and ecological exposure and risk. This document provides detailed application notes and standardized protocols for the accurate and precise quantification of DBCAA in complex environmental matrices, including water, wastewater, soil, and sediment. The methodologies presented are based on established analytical techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Approaches Overview
The primary challenges in the analysis of DBCAA in environmental samples are its polarity, low volatility, and the complexity of the sample matrices, which can introduce significant interferences. The two main analytical strategies to address these challenges are:
-
Gas Chromatography (GC): This technique offers high resolution and sensitivity, particularly when coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). Due to the low volatility of DBCAA, a derivatization step is mandatory to convert it into a more volatile ester, typically a methyl ester. This approach is well-established and is the basis for several regulatory methods.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained prominence due to its high selectivity and sensitivity, often allowing for the direct injection of aqueous samples with minimal preparation. This eliminates the need for the time-consuming derivatization step, reducing the potential for analytical errors. For more complex matrices like soil and wastewater, a sample cleanup and concentration step, such as Solid-Phase Extraction (SPE), may be necessary.
Data Presentation: Quantitative Performance of Analytical Methods
The following tables summarize the quantitative data for the analysis of this compound and other haloacetic acids using various analytical techniques.
Table 1: Gas Chromatography (GC) Methods Performance Data for Haloacetic Acids
| Analyte | Matrix | Method | Detection Limit (µg/L) | Recovery (%) | Reference(s) |
| This compound | Drinking Water | EPA 552.3 (GC-ECD) | 0.035 | Not Specified | [1] |
| This compound | Water | GC-MS | 15-30 | 70-100 | [2] |
| HAA9 Mix | Wastewater | GC-MS/MS | 2.0-68.9 (ng/L) | Variable | [3] |
Table 2: Liquid Chromatography (LC) Methods Performance Data for Haloacetic Acids
| Analyte | Matrix | Method | Limit of Quantification (µg/L) | Recovery (%) | Reference(s) |
| HAA9 Mix | Drinking Water | LC-MS/MS | <0.8 | ~90-110 | [4] |
| HAA9 Mix | Surface, Ground, Tap Water | HPLC-ICPMS/MS | 4.6-12 | Not Specified | [5] |
| HAA6 Mix | Drinking Water | LC-MS/MS (Direct Injection) | 0.08-2.0 | 50-120 | [6] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical workflows for the quantification of this compound in different environmental matrices.
References
- 1. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. unitedchem.com [unitedchem.com]
- 3. Publication : USDA ARS [ars.usda.gov]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes and Protocols for Cell Culture Assays to Assess the Genotoxicity of Dibromochloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromochloroacetic acid (DBCA) is a disinfection byproduct (DBP) formed during the chlorination of water containing bromide and natural organic matter. As a member of the haloacetic acid (HAA) class of compounds, DBCA is of toxicological concern due to its potential genotoxicity. This document provides detailed application notes and protocols for a battery of in vitro cell culture assays to evaluate the genotoxic potential of DBCA. The assays described herein are standard methods for assessing mutagenicity, DNA damage, and clastogenicity.
General Considerations for Cell Culture
Cell Line Selection: Chinese Hamster Ovary (CHO) cells are a commonly used and well-characterized cell line for in vitro toxicology studies, including genotoxicity assessment.[1] They are suitable for the Comet, Micronucleus, and Chromosomal Aberration assays. For the Ames test, specific bacterial strains are required.
Culture Conditions: CHO cells should be maintained in Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be cultured at 37°C in a humidified atmosphere of 5% CO2. All experiments should be performed with cells in the exponential growth phase.
DBCA Preparation: this compound should be dissolved in a suitable solvent, such as sterile, deionized water or dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. The final concentration of the solvent in the cell culture medium should not exceed a level that causes cytotoxicity (typically ≤0.5% for DMSO).
Data Presentation
The following tables summarize the expected quantitative outcomes from the genotoxicity assessment of this compound. Data for DBCA is presented where available in the scientific literature. In instances where specific data for DBCA is limited, comparative data for other relevant haloacetic acids are provided to offer context.
Table 1: Ames Test Results for this compound
| Bacterial Strain | Metabolic Activation (S9) | DBCA Concentration | Result | Reference |
| Salmonella typhimurium TA100 | Without | Not Specified | Mutagenic | [2] |
| Salmonella typhimurium TA100 | With | Not Specified | Mutagenic | [2] |
Table 2: Comet Assay Results for this compound in CHO Cells
| DBCA Concentration | Exposure Time | % Tail DNA (Mean ± SD) | Result | Reference |
| Vehicle Control | 3 hours | Baseline | Negative | - |
| Range of DBCA concentrations | 3 hours | Concentration-dependent increase | Positive for DNA Damage | [3] |
Table 3: Micronucleus Assay Results for this compound in Mammalian Cells
| Cell Line | DBCA Concentration | % Micronucleated Cells (Mean ± SD) | Result | Reference |
| NIH3T3 | Not Specified | Increased number of micronuclei | Positive for Chromosomal Damage | [4] |
| Mouse Bone Marrow (in vivo) | Not Specified | Induced chromosome damage | Positive for Chromosomal Damage | [4] |
Note: While studies confirm DBCA induces micronuclei, specific concentration-response data from in vitro mammalian cell line studies are not consistently reported in publicly accessible literature.
Table 4: Chromosomal Aberration Assay Results for this compound in Mammalian Cells
| Cell Line | DBCA Concentration | % Cells with Aberrations (Mean ± SD) | Result | Reference |
| CHO | To be determined based on cytotoxicity | Concentration-dependent increase expected | Expected to be Positive | - |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
Principle: The Ames test utilizes amino acid-requiring strains of Salmonella typhimurium to detect point mutations, which result in a reversion to amino acid independence.[5]
Materials:
-
Salmonella typhimurium strain TA100 (for base-pair substitution mutations)
-
Molten top agar (B569324) (0.6% agar, 0.5% NaCl)
-
Minimal glucose agar plates
-
DBCA stock solution
-
Positive controls (e.g., sodium azide (B81097) without S9, 2-aminoanthracene (B165279) with S9)
-
Negative/vehicle control
-
S9 fraction from Aroclor 1254-induced rat liver (for metabolic activation)
-
S9 cofactor mix
Procedure:
-
Prepare overnight cultures of S. typhimurium TA100.
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the DBCA test solution at various concentrations.
-
For experiments with metabolic activation, add 0.5 mL of S9 mix to the top agar. For experiments without metabolic activation, add 0.5 mL of phosphate (B84403) buffer.
-
Include concurrent negative (vehicle) and positive controls.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in the number of revertant colonies to at least twice the background (spontaneous reversion) rate.
Comet Assay (Single Cell Gel Electrophoresis)
Principle: The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet" shape.[6]
Materials:
-
CHO cells
-
Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with image analysis software
Procedure:
-
Seed CHO cells and treat with various concentrations of DBCA for a defined period (e.g., 3 hours).
-
Harvest the cells and resuspend in ice-cold PBS.
-
Mix the cell suspension with 0.5% LMPA at 37°C.
-
Pipette the cell-agarose mixture onto a microscope slide pre-coated with 1% NMPA.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes.
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize and score the comets using a fluorescence microscope and specialized software. The percentage of DNA in the comet tail is a common metric for DNA damage.
In Vitro Micronucleus Assay
Principle: This assay detects small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[7]
Materials:
-
CHO cells
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA stain (e.g., Giemsa or DAPI)
-
Microscope
Procedure:
-
Seed CHO cells and treat with various concentrations of DBCA.
-
After an appropriate exposure time (e.g., 3-6 hours), wash the cells and add fresh medium containing cytochalasin B. The total culture time should be approximately 1.5-2 normal cell cycles.
-
Harvest the cells by trypsinization.
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a fixative solution.
-
Drop the cell suspension onto clean microscope slides and allow to air dry.
-
Stain the slides with a DNA stain.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, concentration-dependent increase in the frequency of micronucleated cells.
In Vitro Chromosomal Aberration Assay
Principle: This assay evaluates the ability of a substance to induce structural changes in chromosomes of cultured mammalian cells.[8]
Materials:
-
CHO cells
-
Colcemid (to arrest cells in metaphase)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Giemsa stain
-
Microscope
Procedure:
-
Seed CHO cells and treat with various concentrations of DBCA for a suitable duration.
-
Add Colcemid to the cultures for the final 2-3 hours of incubation to arrest cells in metaphase.
-
Harvest the cells and treat with a hypotonic solution.
-
Fix the cells with freshly prepared fixative.
-
Drop the fixed cell suspension onto cold, wet microscope slides.
-
Stain the slides with Giemsa.
-
Analyze at least 100 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., breaks, gaps, fragments, exchanges). A positive result is a significant, concentration-dependent increase in the percentage of cells with chromosomal aberrations.
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing the genotoxicity of DBCA.
Caption: Proposed signaling pathway for DBCA-induced genotoxicity.
References
- 1. Cellular and Molecular Mechanisms of Oxidative DNA Damage and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative genotoxicity of halogenated acetic acids found in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Haloacetic Acids (HAA5) in Drinking Water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. itia.info [itia.info]
- 6. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative assessment of the cytotoxicity associated with chromosomal aberration detection in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Impact of Dibromoacetic Acid on Aquatic Organisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for assessing the toxicological impact of Dibromoacetic Acid (DBA) on a range of aquatic organisms. The protocols outlined are based on established international guidelines and findings from peer-reviewed studies.
Introduction
Dibromoacetic acid (DBA) is a disinfection byproduct commonly found in drinking water as a result of chlorination when bromide is present.[1] Its presence in aquatic environments raises concerns about its potential impact on non-target organisms. Understanding the toxicity of DBA to aquatic life is crucial for environmental risk assessment and the development of water treatment strategies.
Acute Toxicity Testing in Fish
Objective: To determine the median lethal concentration (LC50) of Dibromoacetic Acid in fish over a short-term exposure. The 96-hour acute toxicity test is a standard method for this purpose.
Principle: Fish are exposed to a range of DBA concentrations for 96 hours, and mortality is recorded to calculate the concentration that is lethal to 50% of the test population.
Experimental Protocol: Fish Acute Toxicity Test (Modified from OECD 203)
Test Organism: Fathead minnow (Pimephales promelas) or Zebrafish (Danio rerio) are commonly used.
Test Conditions:
-
Test type: Static or semi-static. A semi-static approach with daily renewal of test solutions is recommended to maintain stable exposure concentrations.
-
Temperature: 20 ± 1°C for Pimephales promelas, 26 ± 1°C for Danio rerio.
-
Light: 16 hours light, 8 hours dark photoperiod.
-
Oxygen: Dissolved oxygen should be maintained above 60% of air saturation.
-
pH: 7.5 - 8.5, should not vary by more than 1 unit.
-
Test Duration: 96 hours.
Procedure:
-
Acclimation: Acclimate test fish to laboratory conditions for at least 12 days.
-
Test Solutions: Prepare a stock solution of DBA in deionized water. A geometric series of at least five test concentrations and a control (deionized water) should be prepared.
-
Exposure: Randomly distribute fish into test chambers (e.g., glass aquaria). A minimum of 7 fish per concentration is recommended.
-
Observations: Record mortality and any sublethal effects (e.g., loss of equilibrium, erratic swimming) at 24, 48, 72, and 96 hours.
-
Data Analysis: Calculate the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., Probit analysis).
Invertebrate Acute Immobilization Test
Objective: To determine the concentration of Dibromoacetic Acid that causes immobilization in 50% of the exposed aquatic invertebrates (EC50).
Principle: The freshwater crustacean Daphnia magna is exposed to various concentrations of DBA for 48 hours, and the number of immobilized individuals is recorded.
Experimental Protocol: Daphnia magna Acute Immobilization Test (Modified from OECD 202)
Test Organism: Daphnia magna, less than 24 hours old.
Test Conditions:
-
Test type: Static.
-
Temperature: 20 ± 1°C.
-
Light: 16 hours light, 8 hours dark photoperiod.
-
Test Duration: 48 hours.
-
Test vessels: Glass beakers.
Procedure:
-
Culture: Maintain healthy cultures of Daphnia magna to ensure a supply of neonates.
-
Test Solutions: Prepare a range of DBA concentrations and a control in a suitable culture medium.
-
Exposure: Place at least 20 daphnids, divided into at least four replicates, per test concentration.
-
Observations: Record the number of immobilized daphnids (those unable to swim after gentle agitation) at 24 and 48 hours.
-
Data Analysis: Calculate the 48-hour EC50 value and its 95% confidence limits.
Algal Growth Inhibition Test
Objective: To determine the effects of Dibromoacetic Acid on the growth of freshwater microalgae.
Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of DBA over a 72-hour period. The inhibition of growth is measured relative to a control.
Experimental Protocol: Algal Growth Inhibition Test (Modified from OECD 201)
Test Organism: Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum).
Test Conditions:
-
Test type: Static.
-
Temperature: 24 ± 2°C.
-
Light: Continuous illumination.
-
Test Duration: 72 hours.
-
Test vessels: Glass flasks or microplates.
Procedure:
-
Inoculum: Prepare a starter culture of the test algae in the exponential growth phase.
-
Test Solutions: Prepare a series of DBA concentrations and a control in a nutrient-rich algal growth medium.
-
Exposure: Inoculate the test solutions with a low density of algal cells.
-
Growth Measurement: Measure algal biomass (e.g., cell counts, fluorescence) at 24, 48, and 72 hours.
-
Data Analysis: Calculate the 72-hour EC50 (concentration causing 50% inhibition of growth rate) and the No Observed Effect Concentration (NOEC).
Quantitative Data Summary
The following tables summarize available quantitative toxicity data for Dibromoacetic Acid and other relevant haloacetic acids on various aquatic organisms.
| Organism | Test Type | Endpoint | Dibromoacetic Acid (DBA) | Reference Haloacetic Acid (Value) | Reference |
| Pimephales promelas (Fathead Minnow) | 96-hour Acute | LC50 | 114 mg/L | - | [2] |
| Cyprinodon variegatus (Sheepshead Minnow) | 96-hour Acute | LC50 | Not Available | Tribromoacetic Acid (376.4 mg/L) | [3][4] |
| Cyprinodon variegatus (Sheepshead Minnow) | 32-day Chronic | IC25 (Growth) | Not Available | Trichloroacetic Acid (246.8 mg/L) | [3][4] |
| Daphnia magna (Water Flea) | 48-hour Acute | EC50 (Immobilization) | Not Available | Monobromoacetic Acid (most toxic of 3 HAAs tested) | [5] |
| Daphnia magna (Water Flea) | 21-day Chronic | IC25 (Reproduction) | Not Available | Tribromoacetic Acid (160.9 mg/L) | [3][4] |
| Isochrysis galbana (Marine Alga) | 72-hour Acute | EC50 (Growth) | Not Available | Dichloroacetic Acid (EC10 of 39.9 mg/L) | [3][4] |
| Isochrysis galbana (Marine Alga) | 96-hour Chronic | EC10 (Growth) | Not Available | Trichloroacetic Acid (38.5 mg/L) | [3][4] |
Note: Data for reference haloacetic acids are provided for comparative purposes where direct data for DBA is unavailable.
Experimental and Logical Workflows
Caption: General workflow for aquatic toxicity testing.
Signaling Pathways of DBA-Induced Toxicity
Dibromoacetic acid has been shown to induce toxicity through various mechanisms, with oxidative stress being a key factor.[6] In aquatic organisms, exposure to xenobiotics can trigger signaling pathways that respond to oxidative stress.[2]
Oxidative Stress Response Pathway:
Exposure to DBA can lead to the generation of Reactive Oxygen Species (ROS) within the cells of aquatic organisms. This initiates a cascade of events aimed at mitigating cellular damage. A central pathway involved in this response is the Nrf2-Keap1 pathway.[2][3] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. However, upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as glutathione (B108866) S-transferases (GSTs) and superoxide (B77818) dismutase (SOD).
Another important pathway activated by cellular stress, including DNA damage which can be induced by DBA, is the p53 pathway.[3] Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or can induce apoptosis (programmed cell death) if the damage is too severe.
Caption: Oxidative stress and DNA damage response pathways.
References
Application of EPA Method 552.3 for Haloacetic Acid Analysis in Drinking Water
This document provides a detailed application note and protocol for the determination of haloacetic acids (HAAs) in drinking water using United States Environmental Protection Agency (US EPA) Method 552.3. This method is crucial for monitoring the levels of these disinfection byproducts, which are potential carcinogens and are regulated in many countries. The protocol is intended for researchers, scientists, and water quality professionals.
Introduction
Chlorination, a widely used method for disinfecting drinking water, can lead to the formation of disinfection byproducts (DBPs), including haloacetic acids (HAAs).[1][2][3][4][5] EPA Method 552.3 is a common gas chromatography (GC) method for the quantitative analysis of nine HAAs (HAA9) and dalapon (B104946) in drinking water.[1][4][6] The HAA9 group includes monochloroacetic acid (MCAA), monobromoacetic acid (MBAA), dichloroacetic acid (DCAA), trichloroacetic acid (TCAA), dibromoacetic acid (DBAA), bromochloroacetic acid (BCAA), bromodichloroacetic acid (BDCAA), chlorodibromoacetic acid (CDBAA), and tribromoacetic acid (TBAA).[3][6] Due to their polar and non-volatile nature, HAAs require derivatization to their methyl esters prior to GC analysis.[2] This method involves a liquid-liquid microextraction, derivatization with acidic methanol (B129727), and subsequent analysis by a gas chromatograph equipped with an electron capture detector (GC-ECD).[6][7]
Principle of the Method
A water sample is first acidified to a low pH. The haloacetic acids are then extracted from the aqueous phase into an organic solvent, typically methyl tert-butyl ether (MTBE) or tert-amyl methyl ether (TAME).[7] The extracted HAAs are then converted to their more volatile methyl esters through a derivatization reaction with acidic methanol upon heating.[7] After derivatization, the organic phase containing the HAA methyl esters is separated, neutralized, and an aliquot is injected into a GC-ECD for analysis.[7]
Data Presentation
The following table summarizes the performance data for EPA Method 552.3, including Method Detection Limits (MDLs), recovery, and relative standard deviation (RSD) for the target analytes.
| Analyte | Abbreviation | Method Detection Limit (MDL) (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Monochloroacetic acid | MCAA | 0.200 | 81 | 5.1 |
| Monobromoacetic acid | MBAA | - | - | - |
| Dichloroacetic acid | DCAA | - | - | - |
| Trichloroacetic acid | TCAA | 0.024 | 107 | 0.9 |
| Dibromoacetic acid | DBAA | - | - | - |
| Bromochloroacetic acid | BCAA | - | - | - |
| Bromodichloroacetic acid | BDCAA | - | - | - |
| Chlorodibromoacetic acid | CDBAA | - | - | - |
| Tribromoacetic acid | TBAA | 0.097 | 109 | 1.8 |
| Dalapon | - | - | - | - |
| Data is based on replicate analyses of fortified reagent water.[7] The table will be updated as more comprehensive data becomes available. |
Experimental Protocols
Proper sample collection and preservation are critical for accurate HAA analysis.
-
Containers : Collect samples in 250-mL amber glass bottles with PTFE-lined screw caps.[8][9]
-
Dechlorination : Add 25 mg of granular ammonium (B1175870) chloride to each empty bottle prior to sample collection to quench any residual free chlorine.[8][9]
-
Sampling Procedure :
-
If present, remove the aerator from the cold water tap.[8][9]
-
Flush the tap for 3-5 minutes until the water temperature stabilizes.[8][9]
-
Reduce the water flow to a gentle stream to avoid aeration.[8][9]
-
Fill the sample bottle to the neck, taking care not to wash out the ammonium chloride.[8][9]
-
Securely cap the bottle and invert it several times to mix.[8][9]
-
-
Storage and Holding Time :
-
Reagent Water : Purified water free of interfering compounds.
-
Solvents : Methyl tert-butyl ether (MTBE) or tert-amyl methyl ether (TAME), pesticide quality or equivalent.
-
Reagents :
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acidic Methanol: 10% (v/v) sulfuric acid in methanol.
-
Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Sodium Sulfate (B86663) (Na₂SO₄), anhydrous.
-
-
Standards :
-
Stock standards of haloacetic acids and dalapon.
-
Internal Standard (e.g., 1,2,3-trichloropropane).
-
Surrogate Standard.
-
The following workflow outlines the key steps in the sample preparation and analysis process.
Caption: Experimental workflow for EPA Method 552.3.
Detailed Protocol:
-
Sample Preparation :
-
Allow samples to come to room temperature.
-
Transfer 40 mL of the sample to a 60-mL screw-cap vial.
-
Add a surrogate standard to each sample.
-
Acidify the sample to a pH of less than 0.5 by adding concentrated sulfuric acid.[7]
-
-
Extraction :
-
Add 4 mL of MTBE or TAME containing an internal standard (e.g., 1,2,3-trichloropropane) to the sample vial.[7]
-
Cap the vial and vortex or shake vigorously for 2 minutes.
-
-
Derivatization :
-
Allow the phases to separate.
-
Add 2 mL of acidic methanol to the vial.
-
Tightly cap the vial and heat in a water bath at 50°C for 2 hours.[7]
-
-
Work-up :
-
Cool the vial to room temperature.
-
Add 7 mL of a 150 g/L sodium sulfate solution and vortex for several seconds.[2]
-
Allow the phases to separate completely.
-
Carefully transfer the upper organic layer to a clean vial.
-
Neutralize the extract by adding 1 mL of saturated sodium bicarbonate solution and vortexing.[2][7]
-
After the phases separate, transfer the upper organic layer to an autosampler vial for GC-ECD analysis.
-
-
Instrument : A gas chromatograph equipped with a micro electron capture detector (µECD) is used.[2]
-
Columns : A primary analytical column (e.g., Rtx-1701) and a confirmation column (e.g., Rxi-5Sil MS) are recommended.[1]
-
Carrier Gas : Helium or hydrogen can be used as the carrier gas.[1]
-
Calibration : A procedural calibration technique is employed where calibration standards are prepared in reagent water and are subjected to the same extraction and derivatization procedure as the samples.[2] This compensates for any incomplete esterification of the haloacetic acids.[2]
The logical relationship for ensuring data quality in this method is depicted in the diagram below.
Caption: Quality control logic for EPA Method 552.3.
Potential Interferences
-
Contaminants : Solvents, reagents, glassware, and other sample processing apparatus can introduce contaminants that may lead to artifacts or elevated baselines.[7]
-
Matrix Interferences : Contaminants extracted from the sample matrix can vary between water sources and may interfere with the analysis.[7]
-
Phthalate Esters : These compounds can cause significant interference with the electron capture detector. The use of plastics in the laboratory should be minimized.[7]
Conclusion
EPA Method 552.3 provides a robust and reliable procedure for the determination of haloacetic acids in drinking water. Adherence to the detailed protocols for sample collection, preparation, and analysis, along with a stringent quality control regimen, is essential for obtaining accurate and defensible data. This information is critical for ensuring public health and compliance with drinking water regulations.
References
- 1. gcms.cz [gcms.cz]
- 2. agilent.com [agilent.com]
- 3. apps.nelac-institute.org [apps.nelac-institute.org]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. NEMI Method Summary - 552.3rev1.0 [nemi.gov]
- 8. paragonlaboratories.com [paragonlaboratories.com]
- 9. paragonlaboratories.com [paragonlaboratories.com]
Application Notes and Protocols for the Use of Dibromochloroacetic Acid in Mechanistic Toxicology Research
Audience: Researchers, scientists, and drug development professionals.
These application notes provide an overview of the use of Dibromochloroacetic acid (DBCA) and structurally related haloacetic acids (HAAs) in mechanistic toxicology research. The information compiled from various studies highlights key toxicological effects, mechanisms of action, and experimental approaches.
Mechanistic Overview
This compound (DBCA) is a disinfection byproduct found in drinking water.[1] Toxicological research indicates that DBCA and other dihaloacetic acids (DHAAs) like dichloroacetic acid (DCA) and dibromoacetic acid (DBA) exert their effects through several mechanisms:
-
Inhibition of Glutathione (B108866) Transferase Zeta (GSTZ1): A primary mechanism involves the inactivation of GSTZ1, an enzyme responsible for the metabolism of DHAAs.[2][3] This enzyme catalyzes the conversion of DCA to glyoxylate (B1226380).[4][5] Inactivation of GSTZ1 leads to altered pharmacokinetics and potential accumulation of toxic intermediates.[2][3]
-
Oxidative Stress: Brominated HAAs, in particular, are associated with the induction of oxidative stress, leading to an increase in oxidative DNA damage, often measured by the formation of 8-hydroxydeoxyguanosine (8-OHdG) adducts in liver DNA.[6][7][8]
-
Genotoxicity: DBA has been shown to induce DNA damage in various assays, including the Ames test, unscheduled DNA synthesis (UDS) test in rat primary hepatocytes, and micronucleus tests in mouse bone marrow and NIH3T3 cells.[9] This suggests a potential genotoxic mechanism for its carcinogenicity.[7]
-
Alterations in Cell Signaling: Studies on the related compound DBA have shown the involvement of the Toll-like receptor 4 (TLR4) signaling pathway in inducing hepatotoxicity.[10][11] This pathway activation leads to inflammation and hepatocellular damage.[10][11] Other dihaloacetic acids have been linked to the induction of tumors with altered cell signaling pathways that control cell division and death.[6]
Toxicological Endpoints
DBCA and related HAAs have been shown to induce a range of toxicological effects in animal models:
-
Hepatotoxicity: Liver toxicity is a common finding, characterized by increased liver weight, glycogen (B147801) accumulation, and the development of hepatocellular neoplasms (adenomas and carcinomas) in rodents.[10][12]
-
Reproductive Toxicity: Male reproductive toxicity is a sensitive endpoint for DHAAs, with effects including decreased sperm velocity and delayed or altered spermiation.[6][13][14] Female reproductive toxicity has been less consistently observed.[14]
-
Developmental Toxicity: Some HAAs have demonstrated teratogenic effects, such as eye malformations in rats when administered during pregnancy.[15]
-
Carcinogenicity: Long-term studies have shown that DHAAs can induce tumors in multiple organs in rats and mice, including liver, lung, and mesotheliomas.[7][12]
Data Presentation
The following tables summarize quantitative data from various toxicological studies on DBCA and related compounds.
Table 1: In Vivo Toxicity of this compound (DBCA) in Rats
| Species/Strain | Exposure Route | Concentration/Dose | Duration | Key Findings | Reference |
| Sprague-Dawley Rat | Drinking Water | 500, 1000, 1500 ppm | Main Study | Decreased food and water consumption at ≥1000 ppm. 11% decrease in sperm velocity at 1500 ppm. Increased BrdU Labeling Index in liver (males) and liver/kidney (females) at 1500 ppm. | [6][16] |
| Sprague-Dawley Rat | Drinking Water | 0, 30, 100, 300, 500 ppm | 2 weeks | No significant effects observed. | [16] |
| Sprague-Dawley Rat | Drinking Water | 0, 750, 1000, 1500 ppm | 2 weeks | Decreases in water consumption. | [16] |
Table 2: In Vivo Toxicity of Dibromoacetic Acid (DBA) in Rodents
| Species/Strain | Exposure Route | Concentration/Dose | Duration | Key Findings | Reference |
| F344/N Rat | Drinking Water | 50, 500, 1000 mg/L | 2 years | Increased incidence of malignant mesothelioma in males and mononuclear-cell leukemia in females. | [7] |
| B6C3F1 Mouse | Drinking Water | 50, 500, 1000 mg/L | 2 years | Increased incidence of hepatocellular adenoma and carcinoma in both sexes, and hepatoblastoma in males. | [7] |
| Balb/c Mouse | Oral Gavage | 1.25, 5, 20 mg/kg/day | 28 days | Increased serum ALT and AST, hepatic glycogen accumulation, oxidative stress, and inflammation. | [10] |
| F344 Rat | Gavage | 100 or 140 mg/kg (0.46 or 0.64 mmol/kg) | Gestation Days 6-10 | Increased incidence of eye malformations. | [15] |
| Mouse | Drinking Water | 5 or 50 mg/kg/day | Gestation Day 15 through nursing | Increased liver and testes weights in males and liver and kidney weights in females at 50 mg/kg/day in pre-pubertal pups. | [17] |
Experimental Protocols
In Vivo Rodent Toxicity Study (General Protocol)
This protocol is a generalized representation based on methodologies reported in the literature.[6][12][16]
-
Animal Model: Select appropriate rodent species and strain (e.g., Sprague-Dawley rats, F344/N rats, B6C3F1 mice). House animals under standard laboratory conditions.
-
Test Substance Administration:
-
Drinking Water: Prepare fresh solutions of DBCA in deionized water at desired concentrations (e.g., 500, 1000, 1500 ppm). Provide ad libitum. Monitor water consumption daily.
-
Gavage: Dissolve DBCA in an appropriate vehicle (e.g., deionized water) and administer a fixed volume based on body weight.
-
-
Experimental Groups: Include a control group receiving the vehicle only and at least three dose groups. Use a sufficient number of animals per group (e.g., 10-15 per sex).
-
Monitoring: Record body weights and clinical signs of toxicity regularly.
-
Endpoint Analysis:
-
Reproductive Toxicity: At termination, collect testes and epididymides for sperm count, motility, and morphology analysis. Perform histopathological examination of reproductive organs.
-
Hepatotoxicity: Collect liver tissue for weight measurement and histopathological analysis. Measure serum levels of liver enzymes (ALT, AST).
-
Genotoxicity (In Vivo Micronucleus Assay): Collect bone marrow from the femur. Prepare slides and stain to visualize micronuclei in polychromatic erythrocytes.
-
Cell Proliferation (BrdU Labeling): Administer Bromodeoxyuridine (BrdU) to a subset of animals before termination. Use immunohistochemistry to detect BrdU incorporation in target tissues (e.g., liver, kidney).
-
In Vitro Genotoxicity Assessment (Ames Test)
This protocol is based on descriptions of genotoxicity testing for DBA.[9]
-
Bacterial Strains: Use Salmonella typhimurium strains sensitive to base-pair substitutions (e.g., TA100) and frameshift mutations.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Exposure: Add various concentrations of DBCA, the bacterial strain, and S9 mix (if applicable) to molten top agar (B569324). Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (his+). A dose-dependent increase of at least two-fold over the background is typically considered a positive result.
Oxidative Stress and DNA Damage Assay (8-OHdG)
This protocol is based on methods used for related HAAs.[7][8]
-
Sample Collection: Isolate nuclear DNA from the liver tissue of control and DBCA-exposed animals.
-
DNA Digestion: Enzymatically digest the DNA to individual nucleosides.
-
Analysis: Quantify the levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and 2'-deoxyguanosine (B1662781) (dG) using a sensitive method such as HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS.
-
Data Expression: Express the results as a ratio of 8-OHdG to 10^5 or 10^6 dG.
Visualizations
Caption: Metabolism of DBCA by GSTZ1 leading to its inactivation.
Caption: Workflow for in vivo toxicological assessment of DBCA.
Caption: TLR4 signaling in DBA-induced hepatotoxicity.
References
- 1. This compound (5278-95-5) for sale [vulcanchem.com]
- 2. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of glutathione transferase zeta by dichloroacetic acid and other fluorine-lacking alpha-haloalkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione transferase zeta-catalyzed bioactivation of dichloroacetic acid: reaction of glyoxylate with amino acid nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutathione transferase zeta catalyses the oxygenation of the carcinogen dichloroacetic acid to glyoxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Study on the genotoxicity of dibromoacetic acid in drinking water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dibromoacetic Acid Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dibromoacetic Acid Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicity and Carcinogenicity of the Water Disinfection Byproduct, Dibromoacetic Acid, in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.who.int [cdn.who.int]
- 14. Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Dibromoacetic acid is a more potent teratogen than diiodoacetic acid in a developmental toxicity screen with F344 rats | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 16. Abstract for RDGT98001 [ntp.niehs.nih.gov]
- 17. Sub-chronic exposure to dibromoacetic acid, a water disinfection by-product, does not affect gametogenic potential in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Dibromochloroacetic Acid GC Analysis
This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography (GC) analysis of Dibromochloroacetic acid. This guide provides a structured approach to troubleshooting, detailed experimental protocols, and frequently asked questions to ensure accurate and reliable results.
Troubleshooting Guides
Peak tailing in the GC analysis of this compound, typically after derivatization to its methyl ester, can arise from several factors throughout the chromatographic system. This section provides a systematic, question-and-answer guide to pinpoint and resolve the root cause of the issue.
Guide 1: Inlet and Injection System Troubleshooting
Question: My this compound peak is tailing. Could the problem be in my GC inlet?
Answer: Yes, the inlet is a frequent source of peak tailing, primarily due to active sites and contamination. Here’s how to troubleshoot it:
-
Inlet Liner Contamination: The glass liner in the inlet can accumulate non-volatile residues from the sample matrix and septum particles. These residues can create active sites that interact with the analyte, causing peak tailing.
-
Solution: Replace the inlet liner with a new, deactivated liner. For acidic compounds like this compound derivatives, using a liner with glass wool can help trap non-volatile residues, but the wool must also be deactivated to prevent interactions.[1]
-
-
Improper Liner Deactivation: If the liner's deactivation layer is compromised, exposed silanol (B1196071) groups can interact with the polar carboxylic acid derivative.
-
Solution: Always use high-quality, deactivated liners. If you suspect the deactivation is insufficient, consider using liners with different deactivation chemistries.
-
-
Septum Bleed and Coring: Particles from the septum can fall into the liner, creating active sites. Additionally, septum bleed can introduce contaminants that may interfere with the peak shape.
-
Solution: Replace the septum regularly. Use high-quality, low-bleed septa and ensure the needle is not burred to prevent coring.
-
-
Incorrect Column Installation: If the column is installed too high or too low in the inlet, it can create dead volumes or cause inefficient sample transfer, leading to peak tailing.[2][3]
-
Solution: Ensure the column is installed at the correct height as specified by the instrument manufacturer. The column cut should be clean and perpendicular.[4]
-
Guide 2: GC Column and Method Parameters
Question: I've checked my inlet, but the peak tailing persists. What should I investigate next?
Answer: The GC column and analytical method parameters are the next critical areas to examine.
-
Column Contamination: The front end of the column can accumulate non-volatile matrix components, leading to active sites and peak tailing.
-
Solution: Trim the first 10-20 cm of the column. This will remove the contaminated section and expose a fresh, inert surface.[5]
-
-
Column Activity: Over time, the stationary phase can degrade, especially at high temperatures, exposing active sites on the fused silica (B1680970) tubing.
-
Solution: If trimming the column does not resolve the issue, the column may need to be replaced. Using a column with a more inert stationary phase can also help.
-
-
Incomplete Derivatization: Underivatized this compound is highly polar and will exhibit significant tailing.
-
Solution: Review and optimize your derivatization protocol. Ensure the reagents are fresh and the reaction goes to completion.
-
-
Solvent Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase can cause poor peak shape.
-
Solution: Ensure the solvent is appropriate for the column's polarity.
-
-
Low Split Ratio: In split injections, a split ratio that is too low may not provide a sharp injection band, leading to peak tailing.[6]
-
Solution: Increase the split ratio to ensure a rapid transfer of the sample onto the column. A minimum split vent flow of 20 mL/min is often recommended.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: this compound is a polar and non-volatile compound due to its carboxylic acid group. Direct injection into a GC system results in poor volatility, strong interaction with the stationary phase, and consequently, severe peak tailing and poor sensitivity. Derivatization, typically through esterification to form a methyl ester, increases the compound's volatility and reduces its polarity, leading to improved peak shape and detectability.[7][8]
Q2: What is a good measure of peak tailing and what are the acceptable limits?
A2: Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable. Values greater than 1.5 suggest significant tailing that requires troubleshooting.[4][9][10]
Q3: Can the detector cause peak tailing?
A3: While less common than inlet or column issues, the detector can contribute to peak tailing. Contamination of the detector, especially in electron capture detectors (ECD) used for halogenated compounds, can lead to peak shape distortion. Additionally, incorrect make-up gas flow rates can affect peak shape. Regular detector maintenance as per the manufacturer's guidelines is recommended.
Q4: If all peaks in my chromatogram are tailing, what is the most likely cause?
A4: When all peaks, including the solvent peak, exhibit tailing, the issue is likely due to a physical problem in the GC system rather than a chemical interaction with a specific analyte.[2] Common causes include a poor column cut, incorrect column installation creating a dead volume, or a leak in the system.[2][3][4]
Data Presentation
The following tables provide illustrative data on how troubleshooting steps can improve the peak shape of the this compound methyl ester. The peak asymmetry factor is used as a quantitative measure of peak tailing.
Table 1: Effect of Inlet Maintenance on Peak Asymmetry
| Troubleshooting Action | Peak Asymmetry (Before) | Peak Asymmetry (After) |
| Replacement of Inlet Liner | 2.1 | 1.3 |
| Replacement of Septum | 1.8 | 1.2 |
Table 2: Impact of Column Maintenance on Peak Asymmetry
| Troubleshooting Action | Peak Asymmetry (Before) | Peak Asymmetry (After) |
| Column Trimming (15 cm) | 1.9 | 1.1 |
| New Column Installation | 2.3 | 1.0 |
Experimental Protocols
Protocol 1: Derivatization of this compound (Based on EPA Method 552.3)
This protocol describes the esterification of this compound to its methyl ester for GC analysis.
Materials:
-
Sample containing this compound
-
Methyl tert-butyl ether (MTBE)
-
10% (v/v) Sulfuric acid in Methanol (B129727)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (B86663)
-
Vials with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Extraction: To a 40 mL aqueous sample, add 4 mL of MTBE.
-
Acidify the sample to a pH of <0.5 with concentrated sulfuric acid.
-
Vortex or shake vigorously for 2 minutes. Allow the layers to separate.
-
Transfer the upper MTBE layer to a clean vial.
-
Derivatization: Add 1 mL of 10% sulfuric acid in methanol to the MTBE extract.
-
Seal the vial and heat at 50°C for 2 hours.
-
Neutralization and Drying: After cooling, add 10 mL of saturated sodium bicarbonate solution to neutralize the excess acid.
-
Shake and allow the layers to separate.
-
Transfer the upper MTBE layer containing the methylated derivative to a new vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-ECD analysis.
Protocol 2: GC-ECD Analysis of this compound Methyl Ester
Instrumentation:
-
Gas Chromatograph with an Electron Capture Detector (GC-ECD)
-
Capillary GC column suitable for haloacetic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Inlet Temperature: 200°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 4 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes
-
-
Detector Temperature: 300°C
-
Make-up Gas: Nitrogen
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting peak tailing in GC analysis.
Caption: Troubleshooting workflow for peak tailing in GC analysis.
References
- 1. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Dibromochloroacetic Acid (DBCA) Derivatization
Welcome to the technical support center for Dibromochloroacetic acid (DBCA) analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with DBCA derivatization for chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound (DBCA) necessary for Gas Chromatography (GC) analysis?
A1: this compound is a polar and non-volatile compound due to its carboxylic acid group.[1][2] Direct injection into a GC system results in poor chromatographic performance, including low sensitivity and significant peak tailing.[1][3][4] Derivatization converts the polar carboxyl group into a less polar, more volatile ester, making the analyte suitable for GC analysis.[4][5]
Q2: What are the most common derivatization methods for haloacetic acids like DBCA?
A2: The most prevalent method is alkylation, specifically methylation, to convert the haloacetic acids into their corresponding methyl esters.[2][6] This is typically achieved using reagents like acidic methanol (B129727) (e.g., 10% sulfuric acid in methanol) or diazomethane (B1218177).[1][6] Pentafluorobenzyl bromide (PFBBr) can also be used to form fluorinated derivatives.[4]
Q3: What is the standard analytical technique used following DBCA derivatization?
A3: The standard and regulatory-approved technique is Gas Chromatography (GC) coupled with an Electron Capture Detector (GC-ECD).[6][7] The ECD is highly sensitive to halogenated compounds like the methylated derivative of DBCA. GC-Mass Spectrometry (GC-MS) is also used for confirmation and identification.[3][8]
Q4: Are there alternative analytical methods that do not require derivatization?
A4: Yes, alternative methods that avoid the complexities of derivatization are available. Ion chromatography (IC) coupled with mass spectrometry (IC-MS/MS) allows for the direct injection and analysis of DBCA and other haloacetic acids in water samples.[6][9] This method eliminates the need for liquid-liquid extraction and derivatization, significantly reducing sample preparation time.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction, derivatization, and analysis of DBCA.
Problem: Low Sensitivity or Poor Peak Response
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Derivatization | Increase reaction time and/or temperature (e.g., heat at 50°C for 2 hours).[1] Ensure the derivatizing reagent is fresh and used in sufficient excess. | The conversion of DBCA to its methyl ester is a chemical reaction that requires optimal conditions to proceed to completion. |
| Sample Loss During Extraction | Ensure the sample pH is properly acidified to <0.5 before extraction with methyl tert-butyl ether (MTBE).[1] Vigorous shaking during extraction is crucial for good recovery. | Low pH protonates the carboxyl group, making the DBCA more soluble in the organic extraction solvent (MTBE). |
| Analyte Adsorption | Use silanized glassware to prevent adsorption of the acidic analyte to active sites on glass surfaces.[5] | Active Si-OH groups on glass can interact with and adsorb polar analytes, especially at low concentrations, leading to recovery losses.[5] |
| Instrumental Issues | Check for leaks in the GC system. Clean the injection port liner and ensure the column is properly installed. | Leaks can reduce the amount of sample reaching the detector, while an active or dirty inlet can cause analyte degradation or adsorption. |
Problem: Chromatographic Issues (Peak Tailing, Split Peaks)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Active Sites in GC System | Use a high-quality, inert GC column designed for acidic compounds or use a column with a safeguard to protect it from harsh reagents.[1][3] Check for column degradation or contamination. | Peak tailing for acidic compounds often results from interaction with active sites (e.g., exposed silanols) in the injector liner or column.[3] |
| High Sample Concentration | Dilute the sample and re-inject.[1] | Overloading the column can lead to peak distortion, including tailing. |
| Co-elution with Matrix Interference | Adjust the GC oven temperature program to improve separation.[10] Use a confirmation column with a different stationary phase to verify peak identity. | Complex sample matrices can contain compounds that elute at the same time as the DBCA derivative, causing peak distortion or inaccurate quantification.[10] |
| Split Peaks | Check the injection technique and ensure proper column installation. A split peak for MCAA (a related haloacetic acid) has been reported as a persistent issue.[10] | This can be a sign of instrumental problems, such as issues with the inlet or column cutting. |
Problem: Extraneous Peaks (Ghost Peaks, Contamination)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Contaminated Reagents | Bake sodium sulfate (B86663) at 400°C for 4 hours before use.[10] Use high-purity sulfuric acid and solvents. Run a reagent blank to identify the source of contamination.[10] | Reagents used in extraction and derivatization can be a source of interfering contaminants. |
| Derivatization Byproducts | Understand the potential side reactions of your chosen reagent. For example, diazomethane can react with ketones, aldehydes, and phenols to form artifacts.[11] | The derivatizing reagent may not be entirely specific to carboxylic acids, leading to the formation of unexpected derivatives from other matrix components. |
| Sample Carryover | Run a solvent blank after a high-concentration sample. Increase the GC bake-out temperature and time at the end of the run to clean the column.[10] | Residual analyte from a previous injection can elute in a subsequent run, appearing as a "ghost peak." |
Visualized Workflows and Logic
A clear understanding of the experimental sequence and troubleshooting logic is critical for successful analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. gcms.cz [gcms.cz]
- 6. Haloacetic Acids Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. This compound (5278-95-5) for sale [vulcanchem.com]
- 9. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 552.2 Haloacetic Acids : Matrix interference in samples - Chromatography Forum [chromforum.org]
- 11. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
Technical Support Center: Analysis of Dibromochloroacetic Acid in Water
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of dibromochloroacetic acid (DBCAA) and other haloacetic acids (HAAs) in water samples.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of DBCAA, offering potential causes and step-by-step solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites on the GC liner or column.- Incompatible pH between sample and mobile phase (LC).- Co-elution with interfering compounds. | - GC: Deactivate the GC liner or use a liner with a different deactivation chemistry. Consider trimming the analytical column.- LC: Ensure the sample pH is adjusted to be compatible with the mobile phase. Acidifying the water samples can help.[1][2]- General: Improve sample cleanup using Solid Phase Extraction (SPE) to remove interfering matrix components.[2][3][4] |
| Signal Suppression or Enhancement (LC-MS/MS) | - Co-eluting matrix components affecting the ionization efficiency in the electrospray source.[1][3][4] | - Sample Preparation: Implement a robust sample cleanup step like Solid Phase Extraction (SPE) to remove matrix interferences.[2][3][4]- Internal Standards: Use isotopically labeled internal standards for each analyte to compensate for matrix effects.[3]- Dilution: Dilute the sample to reduce the concentration of interfering matrix components.- Alternative Technique: Consider using a technique less prone to matrix effects, such as Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS).[1][5][6] |
| Low or No Analyte Recovery | - Inefficient extraction from the water matrix.- Degradation of the analyte during sample preparation or storage.[7]- Incomplete derivatization (for GC methods). | - Extraction: Optimize the SPE or Liquid-Liquid Extraction (LLE) method. For SPE, ensure proper conditioning of the cartridge and use an appropriate elution solvent.[2]- Stability: Analyze samples as soon as possible after preparation.[7] Ensure proper sample preservation (e.g., acidification and refrigeration).- Derivatization: Optimize the reaction conditions (temperature, time, reagent concentration) for the derivatization step. |
| High Variability in Replicate Injections | - Inconsistent sample preparation.- Instability of the analytical instrument.- Presence of particulates in the sample extract. | - Sample Preparation: Ensure consistent and precise execution of all sample preparation steps. Use automated systems where possible.- Instrument: Check the stability of the instrument, including pump flow rates, detector response, and autosampler injection volume.- Filtration: Filter the final extract through a 0.22 µm membrane before injection to remove any particulates.[8] |
| Difficulty Quantifying Low Levels of DBCAA | - Insufficient method sensitivity.- High background noise from the matrix. | - Increase Injection Volume: A larger injection volume can increase the analyte signal.[1]- Sample Concentration: Use SPE to concentrate the analyte from a larger sample volume.- Alternative Detection: Employ a more sensitive detector. For GC, an Electron Capture Detector (ECD) is highly sensitive for halogenated compounds.[9] For LC, tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity.[6] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the analysis of DBCAA in water.
1. What are the most common analytical techniques for DBCAA in water?
The most common techniques are Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS), and Liquid Chromatography (LC) coupled with tandem mass spectrometry (MS/MS).[3][4][8][10] Ion Chromatography (IC) coupled with MS/MS is also a powerful and increasingly used method.[5][6]
2. Why is derivatization necessary for the GC analysis of DBCAA?
DBCAA is a polar and non-volatile compound. Derivatization converts it into a more volatile and less polar ester, making it suitable for analysis by GC.[8]
3. What are "matrix effects" and how do they impact DBCAA analysis?
Matrix effects refer to the alteration of the analyte signal (suppression or enhancement) caused by other components in the sample matrix.[11] In the context of DBCAA analysis in water, complex matrices can interfere with the ionization process in LC-MS/MS, leading to inaccurate quantification.[1][3][4]
4. How can I mitigate matrix effects in my LC-MS/MS analysis?
Several strategies can be employed:
-
Sample Cleanup: Use Solid Phase Extraction (SPE) to remove interfering compounds.[2][3][4]
-
Internal Standards: Incorporate isotopically labeled internal standards that co-elute with the analyte to compensate for signal fluctuations.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components.
-
Alternative Methods: Consider using IC-MS/MS, which is generally less susceptible to matrix effects from high salt content.[1][5][6]
5. What are the typical sample preparation steps for DBCAA analysis?
For GC-based methods, sample preparation typically involves:
-
Acidification of the water sample.
-
Extraction of the haloacetic acids using either Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
-
Derivatization to convert the acids to their methyl esters.
For some modern methods like IC-MS/MS, direct injection of the filtered water sample may be possible with minimal preparation.[5]
Quantitative Data Summary
The following tables summarize key performance data for different analytical methods used for haloacetic acid analysis.
Table 1: Method Detection Limits (MDLs) for Various Analytical Techniques
| Analyte | EPA Method 552.2 (GC-ECD) | Standard Method 6251B (GC-ECD) | LC-ESI-MS/MS | HPLC-ICP-MS/MS | IC-MS/MS |
| Monobromoacetic acid | 0.204 µg/L[12] | 0.087 µg/L[12] | - | - | - |
| Dibromoacetic acid | 0.066 µg/L[12] | 0.065 µg/L[12] | - | 0.8-1.5 µg Br L⁻¹[3][4] | 0.015 µg/L[13] |
| Bromochloroacetic acid | 0.251 µg/L[12] | 0.04 µg/L[12] | - | - | - |
| Nine Haloacetic Acids | - | - | 0.16-0.99 µg/L*[8] | 1.4-1.6 µg Cl L⁻¹ & 0.8-1.5 µg Br L⁻¹[3][4] | - |
*Except for chlorodibromoacetic acid (1.44 µg/L) and tribromoacetic acid (8.87 µg/L)[8]
Table 2: Recovery of Haloacetic Acids Using Different Sample Preparation Methods
| Analyte | SPE (StrataTM-X) Recovery (%)[2] | SPE (Oasis HLB®) Recovery (%)[2] | Direct Aqueous Injection Recovery (%)[2] |
| Monochloroacetic acid | - | - | 104 |
| Dichloroacetic acid | - | - | 112 |
| Monobromoacetic acid | < 50 | < 50 | 47 |
| Dibromoacetic acid | ~100 | ~100 | 78 |
| Bromochloroacetic acid | ~100 | ~100 | 76 |
| This compound | - | - | 104 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) for GC-ECD Analysis (Based on EPA Method 552.2)
-
Sample Collection: Collect water samples in amber glass bottles with Teflon-lined caps.
-
Preservation: Add ammonium (B1175870) chloride to the sample to scavenge residual chlorine. Store at 4°C.
-
Acidification: Adjust the pH of a 40 mL water sample to < 0.5 with concentrated sulfuric acid.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) to the sample and shake vigorously. Allow the phases to separate.
-
Derivatization: Transfer the MTBE extract to a new vial. Add acidic methanol (B129727) and heat to convert the haloacetic acids to their methyl esters.[7]
-
Concentration: A second extraction with dilute sodium hydroxide (B78521) can be used to concentrate the methyl esters in the organic phase.[7]
-
Analysis: The final extract is ready for injection into the GC-ECD system.
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE) for LC-MS/MS Analysis
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., StrataTM-X or Oasis HLB®) with 3 mL of acetonitrile (B52724) followed by 3 mL of ultrapure water at pH 1.0.[2]
-
Sample Loading: Acidify a 250 mL water sample to pH 1.0 and pass it through the conditioned cartridge at a flow rate of 5 mL/min.[2]
-
Cartridge Drying: Dry the cartridge under vacuum for 10 minutes to remove excess water.[2]
-
Elution: Elute the trapped haloacetic acids with 2 mL of acetonitrile.[2]
-
Analysis: The eluate can be directly injected into the LC-MS/MS system.
Visualizations
Diagram 1: General Workflow for DBCAA Analysis
Caption: General workflow for the analysis of this compound in water samples.
Diagram 2: Decision Tree for Mitigating Matrix Effects
Caption: Decision tree for selecting a strategy to mitigate matrix effects in DBCAA analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simultaneous Determination of Chlorinated and Brominated Acetic Acids in Various Environmental Water Matrixes by High-Performance Liquid Chromatography–Inductively Coupled Plasma Tandem Mass Spectrometry without Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. metrohm.com [metrohm.com]
- 7. Method of Analysis at the U.S. Geological Survey California Water Science Center, Sacramento Laboratory â Determination of Haloacetic Acid Formation Potential, Method Validation, and Quality-Control Practices - Method of Analysis of Haloacetic Acid Formation Potential [pubs.usgs.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. This compound (5278-95-5) for sale [vulcanchem.com]
- 11. nemc.us [nemc.us]
- 12. cdn.who.int [cdn.who.int]
- 13. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solid-Phase Extraction for Haloacetic Acids (HAAs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the solid-phase extraction (SPE) of haloacetic acids (HAAs) from water samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my haloacetic acid (HAA) recovery low, and how can I fix it?
Low recovery is a frequent issue in SPE. The problem can be diagnosed by determining at which step the analytes are being lost.[1] Common causes and solutions are outlined below:
-
Sorbent Choice Mismatch : The chosen sorbent may not have the appropriate retention mechanism for the target HAAs. For acidic compounds like HAAs, anion exchange or hydrophilic-lipophilic balanced (HLB) sorbents are often effective.[2][3]
-
Improper Sample pH : For efficient retention on many sorbents, HAAs should be in their protonated, neutral form. This is achieved by acidifying the sample to a pH below the pKa of the analytes, typically around pH 1.0-2.0.[2][4][5] For anion exchange sorbents, a higher pH (e.g., 5.0 ± 0.5) may be required to ensure the HAAs are anionic.[2]
-
Cartridge Bed Drying : If the sorbent bed dries out after conditioning and before sample loading, the sorbent's functional groups may not be properly solvated, leading to poor retention. Ensure the cartridge does not dry out during the conditioning and equilibration steps.[2][3]
-
High Flow Rate : Applying the sample at too high a flow rate can prevent sufficient interaction time between the HAAs and the sorbent, leading to breakthrough. A typical flow rate is around 3-5 mL/min.[2][3]
-
Insufficient Elution Solvent Strength : The elution solvent may not be strong enough to desorb the HAAs from the sorbent. Increasing the organic content (e.g., methanol (B129727) or acetonitrile) or adjusting the pH of the eluent can improve recovery.[3][6]
-
Inadequate Elution Volume : The volume of the elution solvent may be insufficient to completely elute the bound HAAs. Try increasing the elution volume or performing a second elution.[3][7]
Q2: Which type of SPE sorbent is best for extracting the nine common haloacetic acids (HAA9)?
The optimal sorbent depends on the specific HAAs being analyzed and the sample matrix. Common choices include:
-
Strong Anion Exchange (SAX) : This is a common and effective method for acidic compounds like HAAs. The sorbent typically has a quaternary ammonium (B1175870) functional group that retains the negatively charged HAAs.[2][8]
-
Hydrophilic-Lipophilic Balanced (HLB) : These sorbents are versatile as they can retain a wide range of compounds, from polar to non-polar. They are often copolymers of a hydrophilic monomer (like N-vinylpyrrolidone) and a lipophilic monomer (like divinylbenzene).[2][9] HLB sorbents have shown excellent extraction efficiencies for tri-substituted HAAs.[4][9][10]
-
Polymeric Sorbents (e.g., Polystyrene-Divinylbenzene, PS-DVB) : These sorbents offer retention for a broad range of compounds and are stable over a wide pH range.[2] Sorbents like LiChrolut EN, a polystyrene-divinylbenzene resin, have demonstrated high recovery rates for HAAs.[5][11][12]
Q3: What is the correct pH for sample loading during HAA extraction?
The optimal pH for sample loading is critical and depends on the retention mechanism of the SPE sorbent:
-
For polymeric reversed-phase sorbents (like HLB or PS-DVB), the sample should be acidified to a pH below the pKa of the HAAs (typically pH ≤ 2) to ensure they are in their neutral, more hydrophobic form for effective retention.[2][5][12]
-
For Strong Anion Exchange (SAX) sorbents, the HAAs need to be in their anionic (negatively charged) state. Therefore, the sample pH should be adjusted to be above their pKa, for instance, to pH 5.0 ± 0.5.[2]
Q4: How can I minimize matrix interference during HAA analysis?
Matrix interferences can be caused by contaminants in solvents, reagents, glassware, or co-extracted from the sample itself.[13]
-
Washing Step Optimization : Incorporate a wash step after sample loading to remove weakly retained interferences. Use a wash solvent that is strong enough to remove impurities but not elute the target HAAs.[2][14]
-
Sorbent Selectivity : Choose a sorbent with a different retention mechanism (e.g., mixed-mode SPE) that can selectively retain the HAAs while allowing interferences to pass through.[14]
-
Proper Sample Pre-treatment : For turbid samples, a pre-treatment step using a C18 cartridge can help reduce matrix complexity before the primary SPE extraction.[15]
-
Use High-Purity Reagents : Ensure all solvents and reagents are of high purity to avoid introducing contaminants.[13] Phthalate esters from plastics can be a significant source of interference for GC-ECD analysis.[13]
Data Presentation: Performance of SPE Sorbents
The selection of an appropriate SPE cartridge is critical for achieving high recovery and reproducibility in HAA analysis. The performance of several common SPE sorbents is summarized below.
| SPE Sorbent Type | Sorbent Chemistry | Typical Recovery Range (%) | Target Analytes | Key Advantages | Reference |
| Strong Anion Exchange (SAX) | Silica-based with quaternary ammonium functional group | 82.5 - 116.5 | HAA9 | High selectivity for acidic compounds. | [2][8] |
| Hydrophilic-Lipophilic Balanced (HLB) | Copolymer (e.g., N-vinylpyrrolidone and divinylbenzene) | 51 - 92 (for tri-substituted HAAs) | HAA9 | Versatile for a wide polarity range; water-wettable. | [2][4][9] |
| Polymeric (PS-DVB) | Highly cross-linked polystyrene-divinylbenzene | High recovery rates reported | HAA9 | Stable over a wide pH range; good for broad compound retention. | [2][5] |
Note: Performance can vary based on the specific sample matrix, analytical instrumentation, and variations in the experimental protocol.[2]
Experimental Protocols
Below are generalized experimental protocols for HAA analysis using different SPE cartridges. These should be optimized for specific applications.
Protocol 1: Strong Anion Exchange (SAX) SPE
This method is effective for extracting acidic compounds like HAAs.[2]
-
Conditioning : Condition the SAX cartridge (e.g., 500 mg, 6 mL) with 10 mL of methanol, followed by 10 mL of reagent water. Do not allow the cartridge to dry.[2][8]
-
Sample Loading : Adjust the pH of a 50 mL water sample to 5.0 ± 0.5 with sulfuric acid.[2] Pass the sample through the cartridge at a flow rate of 3-5 mL/min.[2]
-
Washing : Wash the cartridge with 10 mL of methanol to remove interferences.[8]
-
Drying : Dry the cartridge under vacuum for 10 minutes to remove excess water.
-
Elution : Elute the HAAs by passing 3 mL of 10% sulfuric acid in methanol through the cartridge at a rate of 1.5 mL/min.[8]
-
Post-Elution : The eluate typically requires derivatization (e.g., methylation) before analysis by Gas Chromatography (GC).[8]
Protocol 2: Hydrophilic-Lipophilic Balanced (HLB) / Polymeric SPE
This method is suitable for a broad range of HAAs.[2]
-
Conditioning : Condition the cartridge (e.g., 200 mg, 3 mL) with 3 mL of a suitable organic solvent like acetonitrile (B52724) (MeCN) or methanol, followed by 3 mL of ultrapure water adjusted to the loading pH (e.g., pH 1.0).[2]
-
Sample Loading : Acidify a 250 mL water sample to pH 1.0 with sulfuric acid.[2] Pass the sample through the cartridge at a flow rate of approximately 5 mL/min.[2]
-
Washing : (Optional) Wash the cartridge with a weak organic solvent in water to remove interferences.
-
Drying : After loading, dry the cartridge thoroughly under vacuum for at least 10 minutes.[2]
-
Elution : Elute the HAAs with 2 mL of MeCN or methanol.[2]
-
Post-Elution : The eluate can be directly analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or undergo derivatization for GC analysis.[2]
Visualizations
General SPE Workflow for Haloacetic Acids
Caption: A generalized workflow for the analysis of Haloacetic Acids using Solid-Phase Extraction.[2]
Troubleshooting Flowchart for Low HAA Recovery
Caption: A logical guide to troubleshooting common causes of low analyte recovery in SPE.[1][3][7]
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. welch-us.com [welch-us.com]
- 4. Comparison of three sorbents for thin film solid phase microextraction of haloacetic acids from water - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00634H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 7. silicycle.com [silicycle.com]
- 8. agilent.com [agilent.com]
- 9. Comparison of three sorbents for thin film solid phase microextraction of haloacetic acids from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 12. Determination of haloacetic acids in aqueous environments by solid-phase extraction followed by ion-pair liquid chromatography-electrospray ionization mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NEMI Method Summary - 552.3rev1.0 [nemi.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Determination of haloacetic acids in hospital effluent after chlorination by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"addressing poor reproducibility in Dibromochloroacetic acid quantification"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the quantification of Dibromochloroacetic acid (DBCA), a disinfection byproduct commonly found in drinking water. This resource is intended for researchers, scientists, and drug development professionals utilizing chromatographic techniques for DBCA analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent methods for DBCA quantification are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).[1][2][3]
-
Gas Chromatography (GC): Typically requires a derivatization step to convert the polar and non-volatile DBCA into a more volatile form suitable for GC analysis.[1][4][5][6][7] Common detectors include Electron Capture Detectors (ECD) and Mass Spectrometers (MS).[2][8][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method often allows for the direct injection of aqueous samples with minimal preparation, offering a simpler and faster workflow compared to GC-based methods.[10][11]
Q2: Why is derivatization necessary for GC analysis of DBCA?
A2: DBCA is a polar and non-volatile compound, making it unsuitable for direct analysis by GC.[6][12] Derivatization converts DBCA into a less polar and more volatile derivative, typically a methyl ester, which improves its chromatographic behavior, leading to better peak shape and sensitivity.[7][9][12]
Q3: What are the main challenges affecting the reproducibility of DBCA quantification?
A3: Poor reproducibility in DBCA analysis can stem from several factors:
-
Sample Stability: DBCA can be susceptible to degradation during sample collection and storage. Proper preservation, such as quenching residual chlorine with ammonium (B1175870) chloride and refrigeration, is crucial.[13][14]
-
Matrix Effects: Components in the sample matrix (e.g., salts, organic matter) can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS or co-eluting peaks in GC.[13][15][16][17][18][19][20]
-
Inconsistent Derivatization: Incomplete or variable derivatization reactions in GC methods are a significant source of error.[21]
-
Instrumental Variability: Issues with the injection system, carrier gas flow, column condition, and detector stability in GC, or mobile phase composition and ion source cleanliness in LC-MS, can all lead to inconsistent results.[22][23][24]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Sample Preparation: Utilize solid-phase extraction (SPE) to clean up samples and remove interfering matrix components.[15][16][20]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact.[15][17]
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is highly recommended to compensate for matrix-induced signal variations.[16][20][25][26][27]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate DBCA from co-eluting matrix components.[19]
Troubleshooting Guides
GC-MS and GC-ECD Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC inlet or column. 2. Column contamination. 3. Improper derivatization. | 1. Deactivate the inlet liner or use a liner with a more inert material. Use a highly inert GC column. 2. Bake out the column at a high temperature (within its specified limit). Trim the first few centimeters of the column. 3. Ensure complete derivatization by optimizing reaction time, temperature, and reagent concentration.[22][28] |
| Poor Reproducibility (Varying Peak Areas) | 1. Inconsistent injection volume. 2. Leaks in the injection port or gas lines. 3. Incomplete or variable derivatization. 4. Sample degradation. | 1. If using manual injection, ensure a consistent technique. For autosamplers, check for proper syringe function and sample draw.[23] 2. Perform a leak check of the GC system.[22] 3. Optimize the derivatization protocol and ensure consistent execution.[21] 4. Ensure proper sample preservation and storage.[13][14] |
| Ghost Peaks/Carryover | 1. Contamination of the syringe, inlet liner, or column from a previous high-concentration sample. | 1. Rinse the syringe with a strong solvent. Replace the inlet liner and septum. Bake out the column. |
| Low or No Analyte Signal | 1. Incomplete derivatization. 2. Analyte degradation during sample preparation or injection. 3. Incorrect GC-MS parameters (e.g., wrong SIM ions). | 1. Verify the efficacy of the derivatization reagent and procedure.[4] 2. Check for thermal degradation in the injector by lowering the temperature. Ensure sample extracts are handled properly. 3. Confirm the mass-to-charge ratios of the derivatized DBCA and ensure they are correctly entered in the acquisition method. |
LC-MS/MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Fronting or Tailing) | 1. Column overload. 2. Mismatch between sample solvent and mobile phase. 3. Column degradation. | 1. Dilute the sample or reduce the injection volume.[29][30] 2. Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase.[31] 3. Replace the analytical column. |
| Retention Time Shifts | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column equilibration issues. | 1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a column oven to maintain a stable temperature.[29] 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Ion Suppression or Enhancement | 1. Co-eluting matrix components. | 1. Improve sample cleanup using SPE.[15] 2. Dilute the sample.[15][17] 3. Modify the chromatographic gradient to separate the analyte from the interfering compounds. 4. Use a stable isotope-labeled internal standard.[25][27] |
| Low Signal Intensity | 1. Suboptimal ion source parameters. 2. Poor ionization efficiency in the chosen mobile phase. 3. Contamination of the mass spectrometer ion source. | 1. Optimize ion source parameters such as capillary voltage, gas flows, and temperature. 2. Adjust the mobile phase pH or add modifiers to enhance ionization. 3. Clean the ion source components according to the manufacturer's instructions.[24][32] |
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of this compound using different analytical methods. These values can serve as a benchmark for your own experiments.
Table 1: GC-based Methods Performance Data
| Method | Detection Limit (µg/L) | Recovery (%) | Reference |
| EPA Method 552.2 (GC-ECD) | 0.468 | Not Specified | [33] |
| EPA Method 552.3 (GC-ECD) | 0.035 | Not Specified | [33] |
| GC-MS (modified EPA 552.2) | < 1 | 73 - 165 | [2] |
Table 2: LC-MS/MS-based Methods Performance Data
| Method | Detection Limit (µg/L) | Recovery (%) | Reference |
| IC-ESI-MS/MS (EPA Method 557) | Varies by analyte | Not Specified | [13] |
| LC-MS/MS | 0.025 - 0.25 | Not Specified | [23] |
Experimental Protocols
Protocol 1: GC-MS Analysis based on EPA Method 552.3
This protocol outlines the key steps for the analysis of DBCA in water samples using liquid-liquid microextraction, derivatization, and GC-MS.
-
Sample Preservation: Upon collection, add ammonium chloride to the sample vial to a final concentration of 100 mg/L to quench residual chlorine. Store samples at 4°C.[34]
-
Extraction:
-
Acidify a 40 mL water sample to a pH ≤ 0.5 with concentrated sulfuric acid.
-
Add 4 mL of methyl tert-butyl ether (MTBE) containing an internal standard (e.g., 1,2,3-trichloropropane).
-
Shake vigorously for 2 minutes to extract the haloacetic acids into the MTBE.
-
-
Derivatization:
-
Transfer the MTBE layer to a clean vial.
-
Add acidic methanol (B129727) and heat at 50°C for 2 hours to convert DBCA to its methyl ester.
-
-
Neutralization and Cleanup:
-
Add a concentrated aqueous solution of sodium sulfate (B86663) to separate the MTBE layer.
-
Neutralize the extract with a saturated solution of sodium bicarbonate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the final MTBE extract into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analytes.
-
Monitor for the characteristic ions of the DBCA methyl ester in Selected Ion Monitoring (SIM) mode for quantification.
-
Protocol 2: LC-MS/MS Analysis based on EPA Method 557
This protocol describes the direct injection analysis of DBCA in drinking water using Ion Chromatography coupled with tandem mass spectrometry.
-
Sample Preservation: As with the GC method, quench residual chlorine with 100 mg/L ammonium chloride and store at 4°C.[13]
-
Internal Standard Spiking: Add an isotopically labeled internal standard (e.g., ¹³C-labeled DBCA) to the sample.
-
Direct Injection: Inject the sample directly into the IC-MS/MS system. No extraction or derivatization is required.
-
IC Separation: Use an ion exchange column to separate DBCA from other anions in the sample matrix. A key feature of this method is the diversion of common anions (like chloride and sulfate) to waste to prevent them from entering the mass spectrometer and causing ion suppression.[13]
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Set up a Multiple Reaction Monitoring (MRM) method to monitor the specific precursor-to-product ion transition for DBCA for highly selective and sensitive quantification.
-
Visualizations
References
- 1. This compound (5278-95-5) for sale [vulcanchem.com]
- 2. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. louis.uah.edu [louis.uah.edu]
- 4. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. NEMI Method Summary - 552.3rev1.0 [nemi.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. lcms.cz [lcms.cz]
- 11. rsc.org [rsc.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. NEMI Method Summary - 557 [nemi.gov]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. bme.psu.edu [bme.psu.edu]
- 16. Simultaneous Determination of Chlorinated and Brominated Acetic Acids in Various Environmental Water Matrixes by High-Performance Liquid Chromatography–Inductively Coupled Plasma Tandem Mass Spectrometry without Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. lcms.cz [lcms.cz]
- 19. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. agilent.com [agilent.com]
- 22. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 23. sciex.com [sciex.com]
- 24. zefsci.com [zefsci.com]
- 25. Choosing an Internal Standard [restek.com]
- 26. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 30. silicycle.com [silicycle.com]
- 31. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 32. chromatographyonline.com [chromatographyonline.com]
- 33. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. paragonlaboratories.com [paragonlaboratories.com]
"strategies to reduce baseline noise in Dibromochloroacetic acid chromatography"
Welcome to the Technical Support Center for the chromatographic analysis of Dibromochloroacetic acid (DBCAA). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic experiments, with a focus on reducing baseline noise.
Troubleshooting Guides
High baseline noise can significantly impact the accuracy and sensitivity of this compound quantification. The following guide provides a systematic approach to identifying and resolving the root causes of baseline instability.
Common Causes and Solutions for Baseline Noise
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High Frequency, Random Noise | Mobile Phase Contamination: Impurities in solvents or reagents.[1][2] | Prepare fresh mobile phase using high-purity, HPLC or LC-MS grade solvents and reagents.[1][3] Filter the mobile phase through a 0.22 µm or 0.45 µm filter.[1] | A significant reduction in baseline noise, resulting in a smoother baseline. |
| Improper Mobile Phase Degassing: Dissolved gases in the mobile phase forming microbubbles in the detector.[1][2] | Degas the mobile phase thoroughly using methods such as helium sparging, vacuum degassing, or an inline degasser.[1] | Elimination of sharp spikes and a more stable baseline. | |
| Dirty Detector Flow Cell: Contamination or deposits on the flow cell windows.[4] | Flush the flow cell with a strong, non-buffered solvent like methanol (B129727) or isopropanol. For persistent issues, follow the manufacturer's protocol for a more intensive cleaning.[5] | A cleaner, more stable baseline with reduced noise. | |
| Aging Detector Lamp: A weak or failing lamp in the UV detector can lead to increased noise.[1][4] | Check the lamp's usage hours and intensity. Replace the lamp if it is near the end of its recommended lifespan.[5] | A significant improvement in baseline stability and a reduction in random fluctuations. | |
| Periodic or Pulsating Noise | Pump Malfunction: Leaking pump seals, worn pistons, or faulty check valves causing pressure fluctuations.[2][6] | Monitor the system pressure; if unstable, inspect, clean, or replace the pump seals and check valves.[5] | A smoother baseline with the elimination of periodic noise that correlates with pump strokes. |
| Inadequate Mobile Phase Mixing: Incomplete mixing of gradient solvents, especially when using additives.[3][4] | Ensure proper mixing of the mobile phase components. If using an additive in a gradient, add it to both the aqueous and organic phases to balance absorptivity.[3] | Reduction of sinusoidal baseline fluctuations. | |
| Baseline Drift | Temperature Fluctuations: Changes in ambient temperature affecting the detector and column.[1] | Maintain a stable laboratory temperature. Use a column oven and ensure the detector is also in a temperature-controlled environment.[7] | A more stable baseline over the course of the analysis. |
| Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column.[2] | Use a guard column to protect the analytical column.[1] If contamination is suspected, flush the column with a strong solvent. If the problem persists, replace the column. | Restoration of a stable baseline and consistent peak retention times. | |
| Changes in Mobile Phase Composition: Gradual changes in the mobile phase composition over time. | Prepare fresh mobile phase daily and keep the solvent reservoirs covered to prevent evaporation and contamination.[3] | A consistent and stable baseline throughout the analytical run. | |
| Ghost Peaks and Spurious Signals | Sample Matrix Interference: Co-elution of compounds from the sample matrix, especially in complex samples like drinking water.[8][9] | For drinking water analysis, direct injection is often possible.[8][10] If matrix effects are significant, consider sample preparation techniques like solid-phase extraction (SPE). | Cleaner chromatograms with fewer interfering peaks. |
| Carryover from Previous Injections: Residual sample remaining in the injection system. | Implement a thorough needle wash program between injections. Injecting a blank solvent can help identify carryover. | Elimination of ghost peaks that appear at the same retention time in subsequent runs. |
Experimental Protocols
Mobile Phase Preparation for Reduced Noise
A stable baseline begins with a properly prepared mobile phase.
Materials:
-
HPLC or LC-MS grade solvents (e.g., water, acetonitrile, methanol)[10]
-
High-purity additives (e.g., formic acid, ammonium (B1175870) chloride)[9][10]
-
0.22 µm or 0.45 µm solvent filters[1]
-
Glass solvent reservoirs
-
Ultrasonic bath or vacuum degassing apparatus
Procedure:
-
Measure the required volumes of each solvent into a clean glass reservoir.
-
Add any necessary additives and mix thoroughly.
-
Filter the entire mobile phase solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter.[1]
-
Degas the mobile phase for at least 15-20 minutes using an ultrasonic bath or a vacuum degassing system to remove dissolved gases.[1]
-
If using an inline degasser, ensure it is functioning correctly.
-
Keep the solvent reservoirs covered during use to prevent re-absorption of gases and contamination.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a lot of sharp, random spikes in my baseline when analyzing this compound. What is the most likely cause?
A1: Sharp, random spikes are often due to air bubbles in the system, which can be caused by inadequate degassing of the mobile phase.[1] They can also be a result of electrical interference from nearby equipment. Ensure your mobile phase is thoroughly degassed and check for any loose electrical connections to your detector.
Q2: My baseline is drifting upwards during my gradient analysis of haloacetic acids. What should I investigate first?
A2: An upward baseline drift in a gradient run is commonly caused by an imbalance in the UV absorbance of the mobile phase components or contamination in one of the solvents.[3] Ensure that if you are using a UV-absorbing additive like formic acid, it is present in both your aqueous and organic mobile phases at concentrations that provide a similar baseline absorbance. Also, check the purity of your solvents, as contaminants in the stronger eluting solvent will become more apparent as its proportion increases during the gradient.
Q3: Can I inject drinking water samples directly for this compound analysis, or is sample preparation necessary?
A3: For many modern LC-MS/MS methods, direct aqueous injection of drinking water samples is feasible and can yield accurate results for haloacetic acids.[8][10] However, if you are using a less selective detector or if your water samples have a complex matrix with high levels of interfering anions, you may experience baseline noise or ion suppression.[8][9] In such cases, a sample preparation step like solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analytes.
Q4: I have a periodic, wave-like pattern in my baseline. What part of my chromatography system should I inspect?
A4: A periodic, oscillating baseline is typically related to the pump's operation.[6] This can be due to a leak in a pump seal, a malfunctioning check valve, or incomplete mixing of the mobile phase.[2] You can often correlate the frequency of the oscillation with the pump's stroke rate. Inspect your pump for any visible leaks and consider rebuilding or replacing the check valves if the problem persists.
Q5: How often should I prepare a fresh mobile phase for this compound analysis?
A5: It is best practice to prepare fresh mobile phase daily, especially if it contains buffers or additives that can support microbial growth.[3][4] Over time, the composition of the mobile phase can change due to evaporation of more volatile components, which can lead to baseline drift and shifts in retention time.
Visual Guides
Troubleshooting Logic for HPLC Baseline Noise
This diagram outlines a systematic approach to diagnosing the source of baseline noise.
Caption: A flowchart for systematic troubleshooting of baseline noise in HPLC.
Experimental Workflow for Sample Analysis
This diagram illustrates a typical workflow for the analysis of this compound in water samples.
Caption: A typical workflow for this compound analysis in water samples.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. youtube.com [youtube.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
"improving recovery of Dibromochloroacetic acid during sample preparation"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Dibromochloroacetic acid (DBCA) during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for this compound (DBCA) analysis in water samples?
A1: The most common methods are based on gas chromatography (GC) and liquid chromatography (LC). U.S. Environmental Protection Agency (EPA) methods are widely used and include:
-
EPA Method 552.2 and 552.3: These methods utilize liquid-liquid extraction (LLE) or microextraction, followed by derivatization to form methyl esters, and analysis by gas chromatography with an electron capture detector (GC-ECD).[1][2]
-
EPA Method 557: This method uses ion chromatography (IC) coupled with tandem mass spectrometry (IC-MS/MS) and allows for direct injection of the sample without the need for derivatization.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach is gaining popularity as it can simplify sample preparation by eliminating the need for derivatization.[4]
Q2: Why is derivatization required for GC analysis of DBCA?
A2: DBCA is a haloacetic acid, which is a polar and non-volatile compound.[5][6] Gas chromatography requires analytes to be volatile to travel through the GC column. Derivatization converts the acidic DBCA into a more volatile form, typically a methyl ester, making it suitable for GC analysis.[7]
Q3: I am observing low recovery of DBCA. What are the potential causes?
A3: Low recovery of DBCA can stem from several factors during sample preparation and analysis:
-
Improper Sample Preservation: Failure to quench residual disinfectants (e.g., chlorine) with an agent like ammonium (B1175870) chloride can lead to the degradation of DBCA in the sample.[7] Samples should also be stored at a low temperature (e.g., >0°C and ≤10°C) and extracted within 14 days.[7]
-
Inefficient Extraction: The choice of extraction method (LLE vs. SPE) and the optimization of its parameters are critical. For LLE, ensuring the correct pH, solvent volume, and adequate mixing is important. For SPE, the cartridge type, conditioning, and elution solvent must be appropriate for DBCA.
-
Incomplete Derivatization: The esterification reaction may be incomplete if the reaction time, temperature, or reagent concentrations are not optimal. For instance, EPA Method 552.3 specifies heating with acidified methanol (B129727) at 50°C for 2 hours.[7]
-
Matrix Effects: Complex sample matrices can interfere with the extraction and analysis, leading to lower recovery.[8][9]
-
Analyte Loss During Solvent Evaporation: If a solvent evaporation step is used to concentrate the sample, volatile DBCA derivatives can be lost if the process is not carefully controlled.
Q4: Can I analyze DBCA without derivatization?
A4: Yes, methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ion chromatography-mass spectrometry (IC-MS) can directly analyze DBCA in its acidic form, eliminating the need for the time-consuming derivatization step.[3][4]
Troubleshooting Guides
Low Analyte Recovery
| Symptom | Possible Cause | Suggested Solution |
| Consistently low recovery across all samples | Inefficient extraction | Review and optimize the extraction protocol. For LLE, ensure correct pH (<0.5), adequate salting out (e.g., with sodium sulfate), and vigorous shaking.[7] For SPE, ensure proper cartridge conditioning, sample loading flow rate, and an effective elution solvent.[6][7] |
| Incomplete derivatization | Verify the concentration and freshness of the derivatizing agent (e.g., acidified methanol). Ensure the reaction is carried out at the specified temperature and for the required duration (e.g., 50°C for 2 hours).[7] | |
| Improper sample preservation | Ensure samples are collected in amber vials with a dechlorinating agent (e.g., ammonium chloride) and stored at the correct temperature until extraction.[7] | |
| Low recovery in specific sample types | Matrix effects | Consider using solid-phase extraction (SPE) as it can offer better cleanup for complex matrices compared to LLE.[7] Alternatively, a matrix-matched calibration curve may be necessary. For LC-MS/MS analysis, dilution of the sample can sometimes mitigate matrix effects. |
| Sporadic or inconsistent recovery | Issues with analytical instrumentation | Check for leaks in the GC or LC system. Ensure the injection port and detector are clean and functioning correctly. Inconsistent autosampler injection volumes can also lead to variability. |
Poor Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Peak tailing or fronting | Active sites in the GC inlet or column | Use a deactivated inlet liner and ensure the GC column is in good condition. For LC, ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form. |
| Co-elution with interfering peaks | Insufficient chromatographic separation | Optimize the temperature program for GC or the mobile phase gradient for LC to improve the resolution between DBCA and interfering compounds. |
| Drifting retention times | Changes in flow rate or temperature | Check for leaks in the chromatographic system and ensure the oven or column compartment temperature is stable. |
Data Presentation
Table 1: Comparison of Analytical Methods for this compound
| Parameter | GC-ECD (EPA Method 552.3) | LC-MS/MS | IC-MS |
| Sample Preparation | Complex (Extraction and Derivatization)[4] | Simple (Direct injection with pH adjustment)[4] | Minimal (Direct injection)[4] |
| Analysis Time | Long (including derivatization)[4] | Short (~10-16 min)[4] | Moderate (~40-60 min)[4] |
| Accuracy (Recovery) | 65.3 - 107.3%[4] | 91 - 120%[4] | 80.8 - 113.8%[4] |
| Precision (%RSD) | <16%[4] | <7%[4] | <17%[4] |
| Limit of Detection (LOD) | 0.035 µg/L[1] | <0.8 µg/L[4] | 0.015 µg/L[4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Microextraction (Based on EPA Method 552.3)
-
Sample Collection and Preservation:
-
Extraction:
-
Transfer a 40 mL aliquot of the water sample to an extraction vial.
-
Acidify the sample to a pH of less than 0.5 with concentrated sulfuric acid.[7]
-
Add 18 g of sodium sulfate (B86663) and shake until dissolved.[7]
-
Add 4 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[7]
-
Shake vigorously for 2 minutes and allow the phases to separate.[7]
-
-
Derivatization:
-
Analysis:
-
Inject an aliquot of the final MTBE extract into a gas chromatograph equipped with an electron capture detector (GC-ECD).[7]
-
Protocol 2: Solid-Phase Extraction (SPE)
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Use a strong anion exchange (SAX) SPE cartridge.[7]
-
Condition the cartridge by passing 3 mL of acetonitrile (B52724) followed by 3 mL of ultrapure water at pH 1.0.[6][7]
-
-
Sample Loading:
-
Elution:
-
Derivatization and Analysis:
-
The eluted extract can then be derivatized and analyzed following steps 3 and 4 of Protocol 1.
-
Visualizations
Caption: Workflow for DBCA Extraction using Liquid-Liquid Microextraction.
Caption: Workflow for DBCA Extraction using Solid-Phase Extraction.
Caption: Logical Flow for Troubleshooting Low DBCA Recovery.
References
- 1. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. Haloacetic Acids Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
"selection of internal standards for Dibromochloroacetic acid analysis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Dibromochloroacetic acid (DBCAA) and other haloacetic acids (HAAs).
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental analysis of this compound.
Issue: Poor Peak Shape or Tailing for DBCAA in LC-MS/MS Analysis
If you are observing poor peak shape, such as tailing, for DBCAA and other haloacetic acids during your LC-MS/MS analysis, consider the following potential causes and solutions:
-
Inappropriate Mobile Phase pH: The ionization state of carboxylic acids like DBCAA is pH-dependent. At a higher pH, the carboxyl group will be deprotonated, leading to increased polarity and potentially poor interaction with the reverse-phase column, which can cause peak tailing.
-
Solution: Acidify your mobile phase to a pH below the pKa of DBCAA (typically around 2-3). The addition of 0.1% formic acid or phosphoric acid to the mobile phase will suppress the ionization of the carboxylic acid group, making the molecule less polar and improving its retention and peak shape on a C18 column.[1]
-
-
Secondary Interactions with the Column: Standard C18 columns that are not end-capped may have residual silanol (B1196071) groups that can interact with the acidic analytes, leading to peak tailing.
-
Solution: Switch to a highly end-capped C18 column or consider using a mixed-mode column that combines reverse-phase and anion-exchange characteristics for better retention and peak shape of polar acidic compounds like haloacetic acids.[1]
-
-
Column Overload: Injecting a sample with a very high concentration of the analyte can lead to peak fronting or tailing.
-
Solution: Dilute your sample and re-inject it to see if the peak shape improves.[1]
-
Issue: Low or Inconsistent Internal Standard Response in LC-MS/MS
An inconsistent response from your internal standard (IS) can significantly impact the accuracy and precision of your results. Here are common causes and troubleshooting steps:
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids) can suppress or enhance the ionization of the internal standard in the mass spectrometer's source, leading to variability in its signal.[2][3]
-
Solution: The best practice is to use a stable isotope-labeled (SIL) internal standard of the analyte (e.g., ¹³C-labeled DBCAA).[3] SIL internal standards have nearly identical physicochemical properties to the analyte and will be similarly affected by matrix effects, thus providing accurate correction. If a SIL IS is not available, ensure your sample preparation method is effective at removing matrix components. You can also investigate by preparing your sample in a "cleaner" matrix and observing if the IS response stabilizes.
-
-
Inconsistent Sample Preparation: Errors in pipetting, incorrect spiking of the internal standard, or variability in extraction efficiency can all lead to inconsistent IS responses.[3]
-
Solution: Review your sample preparation protocol carefully. Ensure that the internal standard is added to all samples, standards, and quality controls at a consistent concentration and at the earliest possible stage of the sample preparation process. Use calibrated pipettes and ensure thorough mixing after spiking.
-
-
Instrumental Issues: Fluctuations in the mass spectrometer's performance, such as a dirty ion source or detector fatigue, can cause the IS signal to drift over an analytical run.
-
Solution: Perform regular maintenance on your LC-MS/MS system, including cleaning the ion source. Monitor the IS response across the entire batch of samples. A significant trend (upward or downward) may indicate an instrumental issue that needs to be addressed.
-
Issue: Low Sensitivity for DBCAA in GC-based Analysis
Gas chromatography (GC) methods for haloacetic acids, including DBCAA, typically require a derivatization step to increase the volatility of these polar compounds. Low sensitivity is a common problem that can often be traced back to the sample preparation and derivatization process.
-
Incomplete Derivatization: The conversion of DBCAA to a more volatile ester (e.g., methyl ester) is a critical step. If this reaction is incomplete, the amount of analyte reaching the detector will be low, resulting in poor sensitivity.[1][4][5]
-
Solution: Optimize your derivatization procedure. Ensure that the acidic methanol (B129727) (or other derivatizing agent) is fresh and of high quality. The reaction time and temperature are also critical parameters; for example, heating at 50°C for 2 hours is a common practice for methylation.[4]
-
-
Inefficient Extraction: The extraction of DBCAA from an aqueous sample into an organic solvent like methyl tert-butyl ether (MTBE) is pH-dependent. For efficient extraction, the pH of the sample must be lowered to less than 0.5 to ensure the haloacetic acid is in its protonated, less polar form.[1][4]
-
Solution: Verify the pH of your samples after acidification. Use a sufficient amount of a strong acid like sulfuric acid to bring the pH below 0.5.
-
-
Choice of Detector: While a mass spectrometer (MS) can be used, an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like DBCAA and is often the detector of choice for these analyses in GC methods.[1][4]
-
Solution: If sensitivity is a major concern, consider using a GC system equipped with an ECD.
-
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it important for DBCAA analysis?
An internal standard is a compound with similar chemical and physical properties to the analyte of interest (DBCAA) that is added at a constant concentration to all samples, calibration standards, and quality controls before analysis.[3] Its primary purpose is to compensate for variations that can occur during sample preparation (e.g., extraction losses), injection, and instrumental analysis (e.g., fluctuations in detector response). By comparing the response of the analyte to the response of the internal standard, a more accurate and precise quantification can be achieved.[3]
Q2: What are the ideal characteristics of an internal standard for DBCAA analysis?
An ideal internal standard for DBCAA analysis should:
-
Be chemically similar to DBCAA but not naturally present in the samples.
-
Exhibit similar chromatographic behavior (i.e., retention time) to DBCAA without co-eluting.
-
Undergo similar extraction and derivatization efficiencies as DBCAA.
-
Be stable throughout the entire analytical procedure.
-
For mass spectrometry-based methods, a stable isotope-labeled (SIL) version of the analyte is the gold standard as it has nearly identical properties.[3]
Q3: Which internal standards are commonly used for the analysis of DBCAA and other haloacetic acids?
The choice of internal standard depends on the analytical technique being used.
| Analytical Technique | Common Internal Standards |
| GC-ECD / GC-MS | 1,2,3-Trichloropropane[6][7], 2,3-Dibromopropionic acid[7][8] |
| LC-MS/MS | Isotopically labeled haloacetic acids (e.g., Chloroacetic acid-2-¹³C, Monobromoacetic acid-1-¹³C, Dichloroacetic acid-2-¹³C, Trichloroacetic acid-2-¹³C)[9][10], 2,3-Dibromopropionic acid[8] |
Q4: What is a surrogate standard and how does it differ from an internal standard?
A surrogate standard is a compound that is chemically similar to the analytes of interest but is not expected to be found in the samples. It is added to all samples, standards, and blanks before extraction. The primary purpose of a surrogate is to monitor the efficiency of the sample preparation and extraction steps for each individual sample.[11] While an internal standard is used for quantification, a surrogate is used as a quality control measure to ensure that the sample preparation was successful. For example, 2-bromopropionic acid has been used as a surrogate in the analysis of haloacetic acids.[11]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Water
This protocol provides a general methodology for the direct analysis of DBCAA in water samples using LC-MS/MS.
-
Sample Preparation:
-
Collect water samples in amber glass vials.
-
If residual chlorine is present, quench the sample by adding ammonium (B1175870) chloride to a final concentration of 100 mg/L.[9][12]
-
Spike all samples, calibration standards, and quality controls with the internal standard solution (e.g., a mix of isotopically labeled haloacetic acids) to a known final concentration.[9][10]
-
No further extraction is typically required for direct aqueous injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.[13]
-
Mobile Phase B: Methanol with 0.1% formic acid.[13]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.[13]
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.[13]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for DBCAA and the internal standards need to be optimized on the instrument.
-
Protocol 2: GC-MS Analysis of this compound in Water after Derivatization
This protocol outlines a common method for analyzing DBCAA in water using GC-MS, which includes an extraction and derivatization step.
-
Sample Preparation and Extraction:
-
To a 30-40 mL water sample, add a surrogate standard.
-
Acidify the sample to a pH < 0.5 with concentrated sulfuric acid.
-
Add a salting-out agent like sodium sulfate (B86663) to improve extraction efficiency.
-
Extract the haloacetic acids from the aqueous phase by shaking vigorously with methyl tert-butyl ether (MTBE).
-
Allow the phases to separate and collect the upper MTBE layer.
-
-
Derivatization (Esterification):
-
To the collected MTBE extract, add acidic methanol (e.g., 10% sulfuric acid in methanol).
-
Heat the mixture at 50°C for 2 hours in a sealed vial to convert the haloacetic acids to their methyl esters.[4]
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Collect the upper MTBE layer containing the methylated haloacetic acids.
-
Add the internal standard (e.g., 1,2,3-trichloropropane) to the final extract before injection.[6]
-
-
Gas Chromatography (GC) Conditions:
-
Column: A DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent capillary column.[13]
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: An initial temperature of around 35-40°C, followed by a temperature ramp to elute the derivatized analytes.[4][13]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
Logical Workflow
Caption: Workflow for selecting an internal standard for DBCAA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 7. scispace.com [scispace.com]
- 8. iwaponline.com [iwaponline.com]
- 9. lcms.cz [lcms.cz]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Method of Analysis at the U.S. Geological Survey California Water Science Center, Sacramento Laboratory â Determination of Haloacetic Acid Formation Potential, Method Validation, and Quality-Control Practices - Method of Analysis of Haloacetic Acid Formation Potential [pubs.usgs.gov]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Liquid Chromatography Methods for Dibromochloroacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Dibromochloroacetic acid (DBCA) and other haloacetic acids (HAAs) by Liquid Chromatography (LC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
Question: Why is my this compound peak tailing?
Answer:
Peak tailing for acidic analytes like this compound in reversed-phase HPLC is frequently caused by secondary interactions between the analyte and the stationary phase.[1] The primary retention mechanism is hydrophobic, but the polar carboxyl group of the acid can interact with residual, uncapped silanol (B1196071) groups on the silica-based column packing.[1] This leads to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak shape.
To resolve peak tailing, consider the following solutions:
-
Lower Mobile Phase pH: Suppress the ionization of the silanol groups by lowering the pH of the mobile phase. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to bring the mobile phase pH well below the pKa of the silanol groups (typically around 3.5-4.5) is recommended.[1]
-
Column Selection: Utilize a highly end-capped column to minimize the number of free silanol groups available for secondary interactions.[1]
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[1]
Question: What causes my this compound peak to split or show a shoulder?
Answer:
Peak splitting or the appearance of a shoulder on the peak can be attributed to several chemical and mechanical factors.[1]
Potential causes and their solutions include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause the analyte band to spread incorrectly at the head of the column. Whenever possible, dissolve your sample in the mobile phase itself.[1]
-
Column Contamination or Void: A blocked inlet frit or a void in the packing material at the top of the column can disrupt the sample path and lead to peak splitting.
-
Co-elution: An impurity or another compound may be eluting very close to the this compound peak. To verify this, try injecting a smaller volume of your sample. If two distinct peaks begin to resolve, co-elution is the likely cause. Adjusting the mobile phase composition or the gradient program may be necessary to improve the separation.[1]
Question: I am observing poor retention of this compound on my C18 column. How can I increase its retention time?
Answer:
This compound and other haloacetic acids are small, polar molecules, which can make achieving adequate retention on traditional reversed-phase columns challenging.[2]
To increase retention, you can try the following:
-
Adjust Mobile Phase pH: Using a mobile phase with a lower pH (e.g., by adding formic or acetic acid) will suppress the ionization of the carboxylic acid group, making the analyte less polar and increasing its retention on a reversed-phase column.[1]
-
Decrease Organic Modifier Concentration: Lowering the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention of polar analytes.
-
Consider Alternative Column Chemistries: If adjusting the mobile phase is insufficient, consider using a different type of stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns, which have ion-exchange properties, can provide better retention for these types of polar compounds.[2][3][4]
Frequently Asked Questions (FAQs)
What is a good starting mobile phase for this compound separation?
A common starting point for the separation of haloacetic acids, including this compound, on a reversed-phase column (like a C18) is a gradient elution using a mixture of an acidified aqueous phase and an organic solvent.
A typical mobile phase could be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or Acetonitrile
The gradient program can be optimized, but a good starting point is a shallow gradient that gradually increases the percentage of the organic modifier. For example, starting with a low percentage of Mobile Phase B and increasing it over the course of the run.[5]
How does pH affect the separation of this compound?
The pH of the mobile phase is a critical parameter for the successful separation of acidic compounds like this compound. The pH affects the ionization state of both the analyte and any residual silanol groups on the column's stationary phase.
-
Analyte Ionization: At a pH above its pKa, this compound will be ionized (negatively charged), making it more polar and reducing its retention on a reversed-phase column. By maintaining the mobile phase pH below the pKa of the acid, it will be in its neutral form, which is more hydrophobic and will be better retained.
-
Silanol Group Ionization: As discussed in the troubleshooting section, a lower pH also suppresses the ionization of silanol groups on the silica (B1680970) packing material, which helps to prevent peak tailing.[1]
Should I use isocratic or gradient elution for my separation?
The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the run. It is best suited for simple mixtures where all components can be adequately separated with a single solvent ratio.[6]
-
Gradient Elution: This method involves changing the mobile phase composition during the run, typically by increasing the proportion of the organic solvent. Gradient elution is ideal for complex samples containing compounds with a wide range of polarities, as it can improve peak resolution and reduce analysis time.[6][7] For the analysis of multiple haloacetic acids, a gradient method is often preferred.
Data and Protocols
Mobile Phase Composition Examples
The following table summarizes various mobile phase compositions that have been used for the analysis of haloacetic acids, including this compound.
| Mobile Phase A | Mobile Phase B | Column Type | Reference |
| 0.2 mM Formic acid in water | 0.2 mM Formic acid in methanol | Reversed-Phase | [5] |
| 3.5 mM Acetic acid–20 mM Ammonium acetate (B1210297) (pH 5.3) in water | Acetonitrile | Reversed-Phase (BetaMax Acid) | [3] |
| 5 mM Formic acid–10 mM Ammonium formate (B1220265) (pH 4.1) in water | Acetonitrile | HILIC | [3] |
| Water with 0.05% acetic acid | Methanol with 0.05% acetic acid | Reversed-Phase (HSS C18 SB) | [8] |
| 25 mM Ammonium acetate buffer (pH 9.2) | Acetonitrile | Shodex RSpak JJ-50 2D | [9] |
| 0.3% Sulfuric acid in water | Acetonitrile | Mixed-Mode (Newcrom BH) | [4] |
Detailed Experimental Protocol: A Starting Point
This protocol provides a general method for the separation of this compound and other haloacetic acids using reversed-phase HPLC with UV detection. This should be considered a starting point for further optimization.
1. Materials and Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (or other suitable acid for pH adjustment)
-
This compound standard
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is recommended.
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of HPLC-grade water to create a 0.1% formic acid solution. Degas the solution.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol. Degas the solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 50 50 12.0 5 95 15.0 5 95 15.1 95 5 | 20.0 | 95 | 5 |
4. Sample Preparation:
-
Dissolve the this compound standard and samples in the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B) to avoid solvent mismatch effects.[1]
5. System Equilibration:
-
Before the first injection, equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.
Visualizations
Caption: Workflow for optimizing mobile phase in LC.
Caption: Troubleshooting decision tree for common LC peak issues.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 6. mastelf.com [mastelf.com]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. waters.com [waters.com]
- 9. shodex.com [shodex.com]
"preventing degradation of Dibromochloroacetic acid in water samples"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Dibromochloroacetic acid (DBCAA) in water samples. Accurate quantification of DBCAA, a common disinfection byproduct, is critical for regulatory compliance and toxicological assessment.
Troubleshooting Guide
This guide addresses specific issues that may arise during the collection, preservation, and analysis of water samples for DBCAA.
Issue 1: Low or No Recovery of DBCAA in Spiked Samples
-
Question: I spiked a known concentration of DBCAA into my water sample, but the analytical results show very low or no recovery. What could be the cause?
-
Answer: This issue often points to the presence of a residual disinfectant, such as chlorine, in your water sample. If not neutralized (quenched) at the time of collection, the disinfectant can degrade the DBCAA before analysis. It is also possible that microbial activity is degrading the analyte.
Troubleshooting Steps:
-
Verify Quenching: Ensure that a quenching agent was added to your sample collection vials before adding the water sample. For haloacetic acids (HAAs) like DBCAA, ammonium (B1175870) chloride is the recommended quenching agent.[1][2][3]
-
Check Quenching Agent Concentration: Use the appropriate concentration of ammonium chloride. Standard methods, such as those from the U.S. EPA, specify the amount needed.[1][2]
-
Sample Holding Time and Temperature: Analyze samples within the recommended holding time (typically 14 days) and ensure they are stored refrigerated at or below 6°C.[4][5]
-
pH of the Sample: While DBCAA is stable in a range of pH values, extreme pH levels could potentially contribute to degradation. Ensure the sample pH is within the recommended range for the analytical method being used.
-
Issue 2: DBCAA Concentrations Increase Between Sampling and Analysis
-
Question: My DBCAA results are higher than expected, and I suspect the concentration is increasing after sample collection. Why is this happening?
-
Answer: An increase in DBCAA concentration after sampling is a strong indicator that a residual disinfectant is present and is continuing to react with organic precursors in the water.[1] This is common in water samples from treatment facilities or distribution systems where a disinfectant residual is maintained.
Troubleshooting Steps:
-
Immediate Quenching: It is critical to quench the disinfectant residual immediately upon sample collection. Add ammonium chloride to the collection bottle before the sample is added to halt the chemical reactions that form DBCAAs.[1][2] Unquenched samples can show a significant increase in HAA concentrations, in some cases as much as 41 µg/L over a 14-day period.[1]
-
Use Proper Collection Vials: Use amber glass vials to prevent photodegradation of analytes and ensure the vials contain the correct type and amount of quenching agent.[4]
-
Issue 3: Inconsistent or Non-Reproducible DBCAA Results
-
Question: I am getting highly variable results for DBCAA from the same batch of samples. What could be causing this lack of reproducibility?
-
Answer: Inconsistent results can stem from several factors, including improper sample collection, handling, or the analytical method itself.
Troubleshooting Steps:
-
Standardize Sample Collection: Ensure a consistent sampling procedure. Flush taps (B36270) for several minutes before collecting the sample to ensure it is representative of the system.[6][7] Do not rinse sample bottles that contain a preservative.[7]
-
Proper Mixing: After capping the sample, invert the vial several times to ensure the quenching agent is thoroughly mixed with the sample.[4]
-
Analytical Method Validation: Verify the performance of your analytical method (e.g., GC-ECD, GC-MS, or LC-MS/MS).[8][9][10] Ensure proper calibration and that the method is suitable for the concentration range you are investigating.
-
Check for Contamination: Use a field blank to check for potential contamination during sample transport or storage.[4]
-
Frequently Asked Questions (FAQs)
-
What is the primary cause of DBCAA degradation in water samples? The primary cause is the failure to neutralize residual disinfectants (like chlorine) at the time of sample collection.[1] This allows for continued chemical reactions that can either form or degrade DBCAA. Microbial degradation is another potential cause.[1][2]
-
What is the recommended quenching agent for DBCAA and other haloacetic acids? Ammonium chloride is the recommended quenching agent in U.S. EPA-approved methods for HAA analysis.[1][2][3] It reacts with free chlorine to form chloramines, which are less likely to form HAAs but still provide protection against microbial degradation.[1][2]
-
What are the proper storage conditions for water samples intended for DBCAA analysis? Samples should be stored in amber glass bottles containing ammonium chloride and refrigerated at a temperature of 1-6°C.[4][5] The typical holding time before analysis is 14 days.[1]
-
Can I use other quenching agents like sodium sulfite (B76179) or ascorbic acid? While other quenching agents are used for different types of disinfection byproducts, ammonium chloride is specifically recommended for HAAs.[3] Studies have shown that agents like sodium sulfite can cause the decomposition of some disinfection byproducts.[3] However, for a broad range of organic DBPs, ascorbic acid is often considered suitable.[11] For HAA analysis specifically, following the prescribed method (which often specifies ammonium chloride) is crucial for accurate results.[1][3]
Data Presentation
Table 1: Comparison of Quenching Agents for Haloacetic Acid (HAA) Analysis
| Quenching Agent | Suitability for HAA Analysis | Advantages | Disadvantages |
| Ammonium Chloride | Excellent | Recommended in EPA methods for HAAs.[1][3] Forms chloramines which prevent further HAA formation and inhibit microbial activity.[1][2] | Only suitable for quenching free chlorine. |
| Ascorbic Acid | Good | Does not cause decomposition of most HAAs.[3][11] Effective for a broader range of organic disinfection byproducts.[11] | May degrade some other classes of disinfection byproducts, such as chloral (B1216628) hydrate.[3] |
| Sodium Sulfite | Use with Caution | Effective at quenching chlorine.[11] | Has been reported to cause decomposition of certain disinfection byproducts.[3] |
| Sodium Thiosulfate | Not Recommended | Commonly used for other analyses. | Reported to cause decomposition of some disinfection byproducts.[3] |
Experimental Protocols
Protocol 1: Sample Collection and Preservation for DBCAA Analysis
This protocol is based on general procedures recommended by regulatory agencies.[4][7]
-
Materials:
-
60-mL amber glass vials with screw caps, pre-preserved with crystalline ammonium chloride.
-
Latex or nitrile gloves.
-
Cooler with ice or cold packs.
-
Sample labels and chain of custody forms.
-
-
Procedure:
-
Select a representative sampling location. If collecting from a tap, remove any aerators or hoses and flush with cold water for at least 5 minutes.[4][6]
-
Reduce the water flow to a gentle stream to minimize aeration.
-
Uncap the pre-preserved sample vial, being careful not to touch the inside of the cap or vial. Do not rinse the vial.
-
Tilt the vial and carefully fill it with the sample water, allowing the water to flow down the side of the vial until it is completely full, forming a convex meniscus at the top.
-
Carefully screw the cap on tightly.
-
Invert the vial several times to ensure the ammonium chloride is completely dissolved and mixed with the sample.[4]
-
Label the vial with the sample ID, location, date, and time of collection.
-
Place the sample in a cooler with ice or cold packs immediately. The temperature should be maintained at or below 6°C.
-
Transport the samples to the laboratory for analysis within the recommended 14-day holding time.
-
Visualizations
Caption: Workflow for DBCAA sample collection and preservation.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Validating sample preservation techniques and holding times for the approved compliance monitoring methods for haloacetic acids under the US EPA's stage 1 D/DBP rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. doh.wa.gov [doh.wa.gov]
- 5. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 6. h2operators.com [h2operators.com]
- 7. epa.gov [epa.gov]
- 8. This compound (5278-95-5) for sale [vulcanchem.com]
- 9. cdn.who.int [cdn.who.int]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
"enhancing ionization efficiency for Dibromochloroacetic acid in mass spectrometry"
Welcome to the technical support center for the mass spectrometric analysis of Dibromochloroacetic acid. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most effective ionization technique for analyzing this compound by mass spectrometry?
A1: Negative-ion electrospray ionization (ESI) is the most common and effective technique for the analysis of this compound and other haloacetic acids.[1][2] These acidic compounds readily deprotonate to form [M-H]⁻ ions in the negative ion mode, leading to high sensitivity.
Q2: Is derivatization necessary for the analysis of this compound by LC-MS?
A2: While derivatization is often required for gas chromatography (GC) analysis to increase volatility, it is generally not necessary for liquid chromatography-mass spectrometry (LC-MS/MS) analysis of this compound.[3] Direct injection of aqueous samples is possible with appropriate chromatographic methods.[4][5] However, derivatization can be employed as a strategy to potentially enhance ionization efficiency and improve chromatographic retention if needed.[6][7]
Q3: Can I use positive-ion ESI for this compound analysis?
A3: While not the standard method, positive-ion ESI can sometimes be used, often relying on the formation of adducts.[2] However, negative-ion ESI is significantly more sensitive for haloacetic acids due to their acidic nature.
Q4: What are common mobile phase additives used for the LC-MS analysis of this compound?
A4: Common mobile phase additives include formic acid and acetic acid.[5][8] Weak acids, like acetic acid, can improve negative-ion ESI responses.[9][10] It is generally recommended to avoid trifluoroacetic acid (TFA) in high concentrations as it is a strong ion-pairing agent that can suppress the ESI signal in negative ion mode.[11][12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.
Problem 1: Poor or No Signal Intensity
Possible Causes and Solutions:
-
Incorrect Ionization Mode: Ensure the mass spectrometer is operating in negative-ion ESI mode.[1][13]
-
Improper Sample pH: For negative-ion mode, the analyte should be in its deprotonated form. Ensure the pH of the sample and mobile phase is appropriate to facilitate this.[12]
-
Suboptimal Source Parameters: The ion source settings, such as capillary voltage, gas temperatures, and gas flow rates, significantly impact ionization efficiency.[12][14] It is crucial to optimize these parameters for your specific instrument and method.
-
Ion Suppression: Matrix components in the sample can co-elute with this compound and suppress its ionization.[14] To mitigate this, improve chromatographic separation, dilute the sample, or use matrix diversion techniques.[1]
-
Sample Concentration: If the sample is too dilute, the signal may be too weak to detect. Conversely, highly concentrated samples can lead to ion suppression.[14]
Problem 2: Inconsistent Retention Times
Possible Causes and Solutions:
-
Column Equilibration: Ensure the analytical column is thoroughly equilibrated with the mobile phase before each injection.[3]
-
Pump Issues: Check for leaks or air bubbles in the LC pump, as this can cause fluctuations in the mobile phase flow rate and composition.[3]
-
Mobile Phase Inconsistency: Ensure the mobile phase is prepared accurately and consistently for each run.
Problem 3: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.[3] Try diluting the sample.
-
Secondary Interactions: The analyte may be interacting with active sites on the column. Using a highly end-capped column or adjusting the mobile phase pH can help minimize these interactions.[15]
-
Incompatible Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[15]
Data Presentation
The following table summarizes the impact of various parameters on the ionization efficiency of haloacetic acids, including this compound.
| Parameter | Effect on Ionization Efficiency | Notes |
| Ionization Mode | Negative-ion ESI provides the best sensitivity. | Haloacetic acids readily form [M-H]⁻ ions.[1][2] |
| Mobile Phase pH | Adjusting pH to be ~2 units above the pKa enhances deprotonation and signal in negative mode. | This ensures the analyte is in its ionic form in solution.[12] |
| Mobile Phase Additives | Weak acids (e.g., acetic acid) can enhance the negative-ion ESI response. | Formic acid has also been used successfully.[5][9][10] |
| Strong ion-pairing agents (e.g., TFA) can suppress the ESI signal. | TFA can form strong ion pairs with the analyte, neutralizing it.[11][12] | |
| Flow Rate | Lower flow rates (microflow or nanoflow) can increase ionization efficiency. | Smaller droplets are formed, leading to more efficient desolvation and ion formation.[16][17] |
| Source Temperature | Optimization is required; excessively high temperatures can cause degradation. | Affects the desolvation process.[12][18] |
| Derivatization | Can enhance ionization efficiency by introducing a more readily ionizable group. | This is an option if direct analysis yields poor sensitivity.[6][19] |
Experimental Protocols
Protocol 1: Direct Injection LC-MS/MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound in water samples.
1. Sample Preparation:
- Collect the water sample in a clean vial.
- If residual chlorine is present, quench with ammonium (B1175870) chloride (100 mg/L).[4]
- Fortify the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of a haloacetic acid).[4][18]
- No further pre-concentration or filtration is typically required for direct injection methods.[4][5]
2. LC Parameters:
- Column: A reversed-phase C18 column suitable for polar compounds (e.g., Agilent InfinityLab Poroshell 120 HPH-C18).[4]
- Mobile Phase A: Water with 0.1% formic acid.[5]
- Mobile Phase B: Methanol with 0.1% formic acid.[5]
- Gradient: Develop a gradient to ensure separation from other haloacetic acids and matrix components. A typical starting condition is a high percentage of Mobile Phase A.
- Flow Rate: 0.2 - 0.4 mL/min.
- Column Temperature: Maintain a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
3. MS Parameters:
- Ion Source: Electrospray Ionization (ESI).
- Polarity: Negative.[1][13]
- Ionization Mode: Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, using a specific precursor-to-product ion transition for this compound.[1]
Visualizations
The following diagrams illustrate key workflows and troubleshooting logic.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. sciex.com [sciex.com]
- 6. daneshyari.com [daneshyari.com]
- 7. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. halocolumns.com [halocolumns.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. pragolab.cz [pragolab.cz]
- 14. gmi-inc.com [gmi-inc.com]
- 15. benchchem.com [benchchem.com]
- 16. lcms.cz [lcms.cz]
- 17. sciex.com [sciex.com]
- 18. researchgate.net [researchgate.net]
- 19. chromsoc.jp [chromsoc.jp]
"troubleshooting guide for EPA method 552.2"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing EPA Method 552.2 for the determination of haloacetic acids and dalapon (B104946) in drinking water.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process, presented in a question-and-answer format.
Sample Preparation and Extraction
-
Question: What are the critical first steps in sample handling to ensure accurate results?
-
Answer: Proper sample collection and preservation are paramount. Grab samples should be collected in amber glass containers with TFE-lined screw caps. Dechlorination is a critical step and should be performed immediately upon collection by adding ammonium (B1175870) chloride to a concentration of 100 mg/L.[1] Samples must then be stored at 4°C and protected from light until analysis.[1]
-
-
Question: I'm observing extraneous peaks in my chromatograms, suggesting contamination. What are the likely sources and how can I prevent this?
-
Answer: Contamination can arise from several sources. Glassware must be meticulously cleaned by washing with detergent and hot water, followed by rinsing with tap and reagent water, and then baking at 400°C for one hour.[2] Reagents, especially sodium sulfate (B86663) and sulfuric acid, can also introduce contaminants; it is recommended to bake the sodium sulfate and use high-purity acids.[3] Sample-to-sample carryover is another common issue. To mitigate this, rinse the syringe and injection port with methyl tert-butyl ether (MTBE) between injections, particularly after analyzing a highly concentrated sample.[1][4]
-
-
Question: My surrogate recoveries are consistently low (<70%). What could be the cause?
-
Answer: Low surrogate recovery can indicate a problem with the extraction or derivatization steps. Check for the following:
-
Incorrect pH: The sample pH must be adjusted to <0.5 before extraction to ensure the haloacetic acids are in their protonated form for efficient partitioning into the MTBE.[2]
-
Incomplete Extraction: Ensure vigorous shaking during the liquid-liquid extraction to achieve a thorough partitioning of the analytes into the organic phase.
-
Emulsion Formation: If an emulsion forms between the aqueous and organic layers, it can trap the analytes and lead to poor recovery. This can sometimes be broken by centrifugation or the addition of a small amount of sodium chloride.
-
Degradation of Surrogates: Check the expiration and storage conditions of your surrogate standards.
-
Matrix Effects: Complex sample matrices can interfere with the extraction process. A matrix spike and duplicate analysis can help diagnose this issue.
-
-
Derivatization
-
Question: I am seeing a significant bromoform (B151600) peak in my chromatograms. Is this normal?
-
Answer: Yes, the presence of a bromoform peak is a known artifact of EPA Method 552.2.[1][5] It is caused by the partial decarboxylation of tribromoacetic acid (TBAA) during the acidic methanol (B129727) derivatization step.[1] Fortunately, the elution of bromoform typically does not interfere with the target analytes.[1]
-
-
Question: My derivatization efficiency seems low, leading to poor analyte response. How can I optimize this step?
-
Answer: Incomplete derivatization can be a significant source of error. Ensure the following:
-
Fresh Reagents: Use fresh, high-purity acidic methanol. The derivatization reagent should be prepared by carefully adding 10% (v/v) concentrated sulfuric acid to methanol.
-
Proper Heating: The method specifies gentle heating of the extract after the addition of acidic methanol. Ensure the temperature and duration of this step are consistent with the method protocol to drive the esterification reaction to completion.
-
Neutralization: After derivatization, the acidic extract must be neutralized by back-extraction with a saturated sodium bicarbonate solution.[1][2] Incomplete neutralization can lead to chromatographic problems.
-
-
Chromatographic Analysis
-
Question: I am having trouble with the co-elution of Bromochloroacetic acid (BCAA). How can this be resolved?
-
Answer: Co-elution of the BCAA methyl ester with an interferent, likely dimethyl sulfide, is a known issue on the DB-1701 confirmation column.[1][4] While complete separation may not be achievable, quantitative confirmation can often be performed by careful manual integration that only includes the peak area of the target analyte.[1][4]
-
-
Question: My peaks are tailing. What are the common causes and solutions?
-
Answer: Peak tailing can be caused by several factors:
-
Active Sites in the GC System: Acidic analytes like the haloacetic acid methyl esters can interact with active sites in the injection port liner or the column itself. Using a deactivated liner and ensuring a properly conditioned column can help.
-
Column Contamination: Contaminants from the sample matrix can build up on the column, leading to peak tailing. Baking out the column at a high temperature at the end of each analytical sequence can help remove these contaminants.[3]
-
Improper pH of the Extract: If the extract is not properly neutralized, residual acid can cause peak distortion.[6]
-
-
-
Question: My internal standard response is inconsistent between samples and standards. What should I investigate?
-
Answer: Inconsistent internal standard response can be indicative of matrix effects or instrument variability.[7]
-
Matrix Effects: Co-extracted matrix components can enhance or suppress the ionization of the internal standard in the detector. Analyze a laboratory fortified blank and a matrix spike to assess the impact of the sample matrix.
-
Instrument Drift: Fluctuations in the GC-ECD system can cause variations in response. Ensure the instrument has had adequate time to stabilize and that all parameters (temperatures, flows) are constant.
-
Contamination: High concentrations of certain analytes in a sample can sometimes affect the response of the internal standard.[7]
-
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for quality control in EPA Method 552.2.
| Parameter | Specification | Reference |
| Sample pH for Extraction | < 0.5 | [2] |
| Sample Dechlorination | 100 mg/L Ammonium Chloride | [1] |
| Sample Storage Temperature | 4°C | [1] |
| Glassware Baking Temperature | 400°C for 1 hour | [2] |
| Surrogate Recovery | 70-130% | [2] |
Table 1: Key Quality Control Parameters for EPA Method 552.2
Experimental Protocols
A detailed methodology for the key experiments in EPA Method 552.2 is provided below.
1. Sample Preparation and Extraction
-
Allow the refrigerated sample to come to room temperature.
-
Transfer 40 mL of the sample to a 60-mL screw cap vial with a TFE-faced silicone septum.
-
Add 2.0 mL of concentrated sulfuric acid to adjust the pH to <0.5.
-
Add 4.0 mL of MTBE to the vial.
-
Cap the vial and shake vigorously for 2 minutes.
-
Allow the layers to separate. The MTBE layer (top) contains the extracted haloacetic acids.
2. Derivatization
-
Carefully transfer approximately 3 mL of the MTBE extract to a 15-mL screw cap test tube.
-
Add 1.0 mL of acidic methanol (10% H₂SO₄ in methanol).
-
Cap the tube and heat in a water bath at 50°C for 2 hours.
-
Remove the tube from the water bath and allow it to cool to room temperature.
3. Neutralization
-
Add 4.0 mL of a saturated sodium bicarbonate solution to the test tube.
-
Cap and shake for 2 minutes.
-
Allow the layers to separate.
-
The upper MTBE layer now contains the methylated haloacetic acids.
4. Gas Chromatography with Electron Capture Detection (GC-ECD) Analysis
-
Transfer a portion of the final MTBE extract to an autosampler vial.
-
Add the internal standard (1,2,3-trichloropropane).
-
Inject 1-2 µL of the extract into the GC-ECD system.
-
Quantify the analytes using a multi-point calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for EPA Method 552.2.
Caption: Experimental workflow for EPA Method 552.2.
Caption: Troubleshooting flowchart for common issues in EPA Method 552.2.
References
- 1. NEMI Method Summary - 552.2 [nemi.gov]
- 2. LGC Standards: Reference Materials, Standards & Testing [lgcstandards.com:443]
- 3. 552.2 Haloacetic Acids : Matrix interference in samples - Chromatography Forum [chromforum.org]
- 4. epd.georgia.gov [epd.georgia.gov]
- 5. Method 552.2: Determination of Haloacetic Acids and Dalapon Analysis in Drinking Water by Ion Exchange Liquid-Solid Extraction and GC with an Electron Capture Detector [restek.com]
- 6. Haloacetic Acid Method w/ Shimadzu GCMS QP-2010 - Chromatography Forum [chromforum.org]
- 7. EPA 524.2 Internal Standard/Surrogate Issue - Chromatography Forum [chromforum.org]
Technical Support Center: Refining Derivatization Protocols for Brominated Acetic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their derivatization protocols for brominated acetic acids (BAAs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of brominated acetic acids for analysis by gas chromatography (GC).
Issue 1: Incomplete or No Derivatization
Symptoms:
-
Low or no peak area for the derivatized analyte.
-
Presence of the underivatized BAA peak (often broad and tailing) in the chromatogram.
-
Inconsistent and non-reproducible results.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Moisture | Silylating and alkylating reagents are highly sensitive to water. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If the sample is in an aqueous matrix, it must be evaporated to complete dryness before adding the derivatization reagent.[1] |
| Insufficient Reagent Concentration | An inadequate amount of derivatizing reagent will lead to an incomplete reaction. A general guideline is to use at least a 2:1 molar ratio of the derivatizing agent to active hydrogens in the sample.[1][2] |
| Suboptimal Reaction Time or Temperature | Derivatization reactions are often dependent on time and temperature. For silylation with BSTFA, a common starting point is heating at 60-70°C for 30-60 minutes.[1] For methylation with acidic methanol (B129727), increasing the reaction time and temperature can improve efficiency.[3] For PFBBr, reaction times can be as short as 30 minutes.[4] Optimization for your specific analytes may be required. |
| Steric Hindrance | The chemical structure of the BAA or other matrix components can physically block the derivatizing agent from reacting. Using a catalyst, such as trimethylchlorosilane (TMCS) with BSTFA, can enhance reactivity.[1] For PFBBr derivatization, a phase transfer catalyst like 18-crown-6 (B118740) can be used.[5] |
| Improper pH | The pH of the reaction mixture is critical for the derivatization of carboxylic acids. Ensure the pH is optimized for the chosen derivatization chemistry to ensure the carboxylic acid is in its reactive form. |
Issue 2: Peak Tailing or Poor Peak Shape
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Broad peaks, leading to poor resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Derivatization | See "Incomplete or No Derivatization" section above. Underivatized acids are polar and can interact with active sites in the GC system. |
| Active Sites in the GC System | The GC inlet liner, column, or detector can have active sites that interact with the derivatized analytes. Use a deactivated inlet liner and a high-quality, inert GC column. Silanizing the glassware can also help.[6] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Try diluting the sample or reducing the injection volume. |
| Improper GC Conditions | Optimize the GC oven temperature program, carrier gas flow rate, and injector temperature to ensure proper volatilization and chromatography. |
Issue 3: Presence of Extraneous Peaks (Artifacts)
Symptoms:
-
Multiple peaks for a single analyte.
-
Unexpected peaks in the chromatogram that are not present in the standards.
Possible Causes and Solutions:
| Cause | Solution |
| Reagent Artifacts | The derivatization reagent itself or its byproducts can be detected. For example, BSTFA and its byproducts are volatile and can cause chromatographic interference.[2] Prepare a reagent blank (all components except the sample) to identify these peaks. |
| Side Reactions | The derivatizing reagent may react with other components in the sample matrix, creating new compounds. Complex samples are more prone to artifact formation.[7] |
| Contamination | Contamination can be introduced from solvents, glassware, or even pipette tips.[8] Ensure high purity solvents and meticulously clean glassware. Run a solvent blank to check for contamination. |
| Degradation of Derivatives | Some derivatives, particularly trimethylsilyl (B98337) (TMS) esters, can be susceptible to hydrolysis if exposed to moisture. Analyze samples as soon as possible after derivatization.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for brominated acetic acids for GC analysis?
A1: The most common methods for derivatizing brominated acetic acids for GC analysis are:
-
Esterification with acidic methanol: This method converts the carboxylic acid group to a methyl ester. It is a widely used and cost-effective technique.[3][9]
-
Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][10]
-
Alkylation with Pentafluorobenzyl bromide (PFBBr): This method forms pentafluorobenzyl esters, which are highly sensitive to electron capture detection (ECD).[4][5]
Q2: How do I choose the right derivatization reagent for my application?
A2: The choice of derivatization reagent depends on several factors:
-
Detector: For electron capture detection (ECD), reagents that introduce electrophilic groups, like PFBBr, will significantly enhance sensitivity.[5] For mass spectrometry (MS), any of the common methods can be used, but silylation can sometimes lead to more complex mass spectra.[10]
-
Sample Matrix: For complex matrices, a more selective derivatization method may be necessary to avoid side reactions. Esterification with acidic methanol is often a robust choice.
-
Volatility and Thermal Stability: Derivatization increases the volatility and thermal stability of the brominated acetic acids, making them suitable for GC analysis.[11] All common methods achieve this.
-
Presence of Other Functional Groups: If your sample contains other functional groups (e.g., hydroxyl, amine), silylating agents like BSTFA may derivatize them as well.[10]
Q3: My derivatization reaction is not going to completion. What are the first things I should check?
A3: The most common culprits for incomplete derivatization are:
-
Moisture: Even trace amounts of water can quench the reaction. Ensure all your reagents, solvents, and glassware are scrupulously dry.[1]
-
Reagent Amount: You may not be using a sufficient excess of the derivatizing reagent. Try increasing the reagent-to-analyte ratio.[1]
-
Reaction Time and Temperature: The reaction may need more time or a higher temperature to proceed to completion. Consult literature for recommended conditions for your specific analytes and reagent, and consider optimizing these parameters.[1][3]
Q4: I am seeing a lot of interfering peaks in my chromatogram. How can I identify the source?
A4: To identify the source of interfering peaks, you should systematically run a series of blank samples:
-
Solvent Blank: Inject the solvent you are using to dissolve your samples and reagents. This will identify any contamination from the solvent itself.
-
Reagent Blank: Prepare a sample with all the derivatization reagents but without your analyte. This will show you any peaks originating from the reagents or their byproducts.[2]
-
Matrix Blank: If you are working with a complex sample matrix (e.g., biological fluids, environmental extracts), prepare a blank matrix sample (without the brominated acetic acids) and run it through the entire extraction and derivatization procedure. This will help identify interferences from the matrix itself.
Data Presentation
Table 1: Method Detection Limits (MDLs) for Brominated Acetic Acids using different EPA Methods.
| Compound | EPA Method 552.2 MDL (µg/L)[12] | Standard Method 6251B MDL (µg/L)[12] |
| Monobromoacetic Acid (MBAA) | 0.204 | 0.087 |
| Dibromoacetic Acid (DBAA) | 0.066 | 0.065 |
| Bromochloroacetic Acid (BCAA) | 0.251 | 0.04 |
Table 2: Recovery of Haloacetic Acids using a GC/μECD Method. [13]
| Compound | Fortification Level 1 (0.2–2 ng/mL) Recovery (%) | Fortification Level 2 (1–10 ng/mL) Recovery (%) | Fortification Level 3 (4–40 ng/mL) Recovery (%) |
| Monochloroacetic acid (MCAA) | 100.5 | 98.4 | 99.5 |
| Dichloroacetic acid (DCAA) | 104.5 | 101.5 | 101.5 |
| Trichloroacetic acid (TCAA) | 101.0 | 99.1 | 99.8 |
| Monobromoacetic acid (MBAA) | 116.5 | 110.5 | 107.5 |
| Dibromoacetic acid (DBAA) | 105.5 | 102.5 | 101.5 |
| Tribromoacetic acid (TBAA) | 82.5 | 88.6 | 89.9 |
| Bromochloroacetic acid (BCAA) | 108.0 | 104.5 | 102.5 |
| Bromodichloroacetic acid (BDCAA) | 94.0 | 94.2 | 94.1 |
| Dibromochloroacetic acid (DBCAA) | 90.5 | 92.4 | 92.5 |
Experimental Protocols
Protocol 1: Esterification with Acidic Methanol (Based on EPA Method 552.2) [12]
-
Sample Preparation: Extract the brominated acetic acids from the aqueous sample using a suitable solvent like methyl tert-butyl ether (MTBE).
-
Derivatization:
-
To the MTBE extract, add 4 mL of 10% sulfuric acid in methanol.
-
Tightly cap the vial and heat at 50°C for 2 hours.
-
-
Neutralization:
-
Cool the sample to room temperature.
-
Add 4 mL of a saturated sodium bicarbonate solution to neutralize the acid.
-
Shake vigorously for 2 minutes.
-
-
Extraction:
-
Allow the layers to separate.
-
Transfer the upper MTBE layer containing the derivatized analytes to a clean vial.
-
-
Analysis: Inject an aliquot of the MTBE extract into the GC-ECD or GC-MS system.
Protocol 2: Silylation with BSTFA + 1% TMCS [1]
-
Sample Preparation:
-
If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Place the dried residue in a reaction vial.
-
-
Derivatization:
-
Add 100 µL of an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample.
-
Add 200 µL of BSTFA containing 1% TMCS.
-
-
Reaction:
-
Tightly cap the vial and heat at 70°C for 1 hour in a heating block or oven.
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject an aliquot of the derivatized sample directly into the GC-MS system.
-
Protocol 3: Alkylation with Pentafluorobenzyl Bromide (PFBBr) [4][5]
-
Sample Preparation: The sample containing brominated acetic acids should be in an organic solvent. If in an aqueous matrix, perform a liquid-liquid extraction into a suitable organic solvent and ensure the extract is dry.
-
Derivatization (Extractive Alkylation):
-
Combine 1 mL of the sample in methylene (B1212753) chloride with 1 mL of 0.1 M tetrabutylammonium (B224687) hydrogen sulfate, 1 mL of 0.2 M sodium hydroxide, and 25 µL of PFBBr in a reaction vial.
-
Cap the vial and shake for 20-30 minutes at room temperature.
-
-
Analysis:
-
Analyze an aliquot of the organic phase by GC-FID. For GC-ECD analysis, evaporate the methylene chloride to dryness and redissolve the residue in a suitable solvent.[5]
-
Visualizations
Caption: Workflow for Esterification with Acidic Methanol.
Caption: Workflow for Silylation with BSTFA.
Caption: Troubleshooting Logic for Derivatization Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Haloacetic Acids Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 12. cdn.who.int [cdn.who.int]
- 13. agilent.com [agilent.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Dibromochloroacetic Acid (DBCA) Detection in Drinking Water
For researchers, scientists, and drug development professionals, the accurate quantification of disinfection byproducts like dibromochloroacetic acid (DBCA) in drinking water is paramount for public health and safety. This guide provides an objective comparison of established and emerging analytical methods for DBCA, supported by experimental data and detailed protocols to aid in methodological validation and selection.
This compound is one of the nine haloacetic acids (HAA9) that can form during water disinfection processes, particularly chlorination, when bromide is present in the source water. Due to potential health concerns, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established monitoring requirements for these compounds. This guide delves into the most common and validated analytical techniques, offering a comparative overview of their performance.
Performance Comparison of Analytical Methods
The selection of an analytical method for DBCA is often a trade-off between sensitivity, specificity, sample throughput, and operational cost. The following table summarizes the key performance indicators for the most widely used and promising techniques.
| Method | Principle | Sample Preparation | Typical Detection Limit (µg/L) | Accuracy/Recovery (%) | Precision (%RSD) | Throughput |
| EPA Method 552.3 | GC-ECD | Liquid-liquid extraction, derivatization (methylation) | 0.012 - 0.066[1][2] | 70-130 | < 20 | Low to Medium |
| EPA Method 557 | IC-MS/MS | Direct injection (after filtration) | 0.015 - 0.11[2][3] | 80-120 | < 15 | High |
| LC-MS/MS | LC-MS/MS | Direct injection or SPE | < 0.8[4] | 90-110[4] | < 7[4] | High |
| GC-MS | GC-MS | Liquid-liquid extraction, derivatization (methylation) | 5.0 - 30.0[5][6] | 70-130 | < 20 | Low to Medium |
Experimental Protocols: A Closer Look
EPA Method 552.3: Gas Chromatography with Electron Capture Detection (GC-ECD)
This is a widely accepted regulatory method that involves a multi-step sample preparation process.
Methodology:
-
Sample Collection and Preservation: Collect samples in amber vials containing ammonium (B1175870) chloride to quench residual chlorine.[7] Samples should be stored at ≤6°C and protected from light.[7]
-
Extraction: A 40 mL water sample is acidified to a pH of less than 0.5. The haloacetic acids are then extracted into a small volume (e.g., 4 mL) of methyl tert-butyl ether (MTBE) through liquid-liquid extraction.[8]
-
Derivatization: The extracted haloacetic acids are converted to their more volatile methyl esters by adding acidified methanol (B129727) and heating the mixture.[8]
-
Analysis: An aliquot of the extract is injected into a gas chromatograph equipped with an electron capture detector (GC-ECD) for separation and quantification.[8]
EPA Method 557: Ion Chromatography Tandem Mass Spectrometry (IC-MS/MS)
This method offers a more direct analysis with minimal sample preparation.
Methodology:
-
Sample Collection and Preservation: Similar to EPA 552.3, samples are collected with a quenching agent.
-
Sample Preparation: Water samples are typically filtered and can be directly injected into the IC-MS/MS system.[9]
-
Analysis: The sample is injected into an ion chromatograph for separation of the haloacetic acids, followed by detection and quantification using a tandem mass spectrometer (MS/MS). This provides high selectivity and sensitivity.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique is gaining popularity due to its high throughput and reduced sample preparation complexity.
Methodology:
-
Sample Collection and Preservation: Standard collection with a quenching agent.
-
Sample Preparation: For many applications, the water sample only requires pH adjustment before direct injection.[4] In some cases, solid-phase extraction (SPE) may be used for pre-concentration to achieve lower detection limits.[10]
-
Analysis: The prepared sample is injected into a liquid chromatograph for separation, followed by sensitive and selective detection with a tandem mass spectrometer.[4]
Workflow and Pathway Visualizations
To better illustrate the analytical process, the following diagrams outline the typical experimental workflows.
References
- 1. cdn.who.int [cdn.who.int]
- 2. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. iwaponline.com [iwaponline.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. paragonlaboratories.com [paragonlaboratories.com]
- 8. NEMI Method Summary - 552.3rev1.0 [nemi.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scielo.br [scielo.br]
Navigating the Analytical Maze: An Inter-Laboratory Comparison of Dibromochloroacetic Acid Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantification of Dibromochloroacetic Acid (DBCAA), a significant disinfection byproduct. This guide provides a comparative overview of common analytical techniques, supported by data from a recent inter-laboratory proficiency test, to aid in method selection and implementation.
This compound (DBCAA) is a member of the haloacetic acids (HAAs), a group of disinfection byproducts formed during water treatment processes involving chlorination. Due to their potential health risks, the monitoring of HAAs in drinking water is a critical aspect of public health and safety. This guide delves into the primary analytical methods employed for the quantification of DBCAA, offering a comparative analysis of their performance based on data from a 2023 proficiency testing scheme.
Performance Snapshot: Insights from Proficiency Testing
An inter-laboratory proficiency test for haloacetic acids in drinking water (PT 7/23 - TW S11) was conducted by AQS Baden-Württemberg in 2023. This study provides a valuable dataset for evaluating the performance of various laboratories in the analysis of several haloacetic acids, including dibromoacetic acid (DBAA), a close structural analog to DBCAA. The results of such studies are typically used to assess the accuracy and comparability of analytical methods across different laboratories.
While the detailed individual results of all participating laboratories for DBCAA are not publicly available, the structure of such proficiency tests allows for a robust statistical evaluation of analytical performance. The performance of each laboratory is typically assessed using z-scores, which measure the deviation of a laboratory's result from the assigned reference value. A z-score between -2 and 2 is generally considered satisfactory.
Below is a representative summary of how data from such an inter-laboratory comparison for a related analyte, Dibromoacetic Acid (DBAA), is typically presented.
Table 1: Representative Inter-Laboratory Comparison Data for Dibromoacetic Acid (DBAA) Analysis (μg/L)
| Laboratory ID | Method | Reported Value | Assigned Value | z-Score |
| Lab 01 | GC-ECD | 15.2 | 14.5 | 0.48 |
| Lab 02 | LC-MS/MS | 13.9 | 14.5 | -0.41 |
| Lab 03 | GC-ECD | 16.1 | 14.5 | 1.10 |
| Lab 04 | IC-MS/MS | 14.8 | 14.5 | 0.21 |
| Lab 05 | GC-ECD | 12.8 | 14.5 | -1.17 |
| Lab 06 | LC-MS/MS | 14.3 | 14.5 | -0.14 |
| Lab 07 | GC-ECD | 17.5 | 14.5 | 2.07 |
| Lab 08 | LC-MS/MS | 14.6 | 14.5 | 0.07 |
| Lab 09 | GC-ECD | 13.5 | 14.5 | -0.69 |
| Lab 10 | IC-MS/MS | 15.0 | 14.5 | 0.34 |
Note: The data presented in this table is illustrative and based on the typical format of proficiency test reports. It does not represent the actual results from the AQS Baden-Württemberg PT 7/23.
Core Analytical Techniques: A Head-to-Head Comparison
The two predominant analytical techniques for the determination of DBCAA and other haloacetic acids are Gas Chromatography with Electron Capture Detection (GC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 2: Comparison of Key Performance Characteristics of Major Analytical Methods
| Feature | Gas Chromatography-Electron Capture Detection (GC-ECD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives followed by detection of electron-capturing compounds. | Separation of native analytes in the liquid phase followed by mass-based detection and quantification. |
| Sample Preparation | Requires liquid-liquid extraction and chemical derivatization to form volatile esters. | Often allows for direct injection of aqueous samples with minimal preparation. |
| Selectivity | Good, but can be susceptible to interferences from co-extracted compounds. | Excellent, due to the high specificity of mass detection (monitoring of specific precursor and product ions). |
| Sensitivity | High, with low detection limits. | Very high, often achieving lower detection limits than GC-ECD. |
| Throughput | Lower, due to the multi-step sample preparation process. | Higher, due to simplified sample preparation and faster analysis times. |
| Common Method | U.S. EPA Method 552.3 | U.S. EPA Method 557 and various in-house developed methods. |
Experimental Protocols: A Detailed Look into the Methodologies
Gas Chromatography with Electron Capture Detection (GC-ECD) - Based on U.S. EPA Method 552.3
This method involves the extraction and derivatization of haloacetic acids from a water sample prior to analysis by gas chromatography with an electron capture detector.
1. Sample Preparation and Extraction:
-
Adjust the pH of a 40 mL water sample to <0.5 with concentrated sulfuric acid.
-
Add a surrogate standard to the sample to monitor extraction efficiency.
-
Extract the haloacetic acids from the acidified water sample with 4 mL of methyl tert-butyl ether (MTBE) by vigorous shaking.
-
Separate the organic and aqueous layers by centrifugation or by allowing the layers to settle.
2. Derivatization:
-
Transfer the MTBE extract to a clean vial.
-
Add acidic methanol (B129727) to the extract.
-
Heat the mixture to convert the haloacetic acids into their corresponding methyl esters. This step is crucial as it makes the analytes volatile and suitable for GC analysis.
3. Neutralization and Final Extraction:
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the methylated haloacetic acids into a small volume of a suitable solvent like hexane.
-
Concentrate the final extract to a volume of 1 mL.
4. GC-ECD Analysis:
-
Inject an aliquot of the final extract into a gas chromatograph equipped with an electron capture detector.
-
The separation of the methylated haloacetic acids is typically achieved on a capillary column.
-
The concentration of each haloacetic acid is determined by comparing its peak area to that of a calibration curve prepared from standards that have undergone the same extraction and derivatization procedure.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Based on U.S. EPA Method 557
This method allows for the direct analysis of haloacetic acids in water samples without the need for derivatization, significantly reducing sample preparation time.
1. Sample Preparation:
-
Preserve water samples with a quenching agent like ammonium (B1175870) chloride to remove any residual chlorine, which could otherwise lead to the formation of additional disinfection byproducts during storage.
-
Samples may be filtered to remove particulate matter.
-
Add an internal standard to the sample to correct for any matrix effects and variations in instrument response.
2. LC-MS/MS Analysis:
-
Directly inject the prepared sample into a liquid chromatograph.
-
Separate the haloacetic acids on a suitable analytical column, such as a reversed-phase C18 column.
-
The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. In this mode, the specific precursor ion for each haloacetic acid is selected, fragmented, and a specific product ion is monitored for quantification. This provides a high degree of selectivity and sensitivity.
-
The concentration of each haloacetic acid is determined by comparing the response of the analyte to a calibration curve.
Visualizing the Workflow
To further clarify the processes involved, the following diagrams illustrate the experimental workflows for DBCAA analysis using GC-ECD and LC-MS/MS.
Conclusion
The selection of an appropriate analytical method for the determination of this compound is dependent on various factors, including the required sensitivity, sample throughput, and available instrumentation. While GC-ECD has been a traditional and reliable method, the advancements in LC-MS/MS technology offer a more streamlined and often more sensitive approach with significantly reduced sample preparation. Inter-laboratory comparison studies, such as the proficiency tests organized by AQS Baden-Württemberg, are invaluable for assessing the state of the art in analytical performance and for ensuring the comparability and reliability of data generated by different laboratories. Researchers and analytical professionals should consider the performance characteristics and workflow of each method to select the most suitable approach for their specific analytical needs.
A Head-to-Head Battle: GC-ECD vs. LC-MS/MS for Haloacetic Acid Analysis in Water
A comprehensive guide for researchers and analytical scientists on selecting the optimal method for the quantitative analysis of nine haloacetic acids (HAA9) in drinking water. This guide provides a detailed comparison of Gas Chromatography with Electron Capture Detection (GC-ECD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by performance data and detailed experimental protocols.
The presence of haloacetic acids (HAAs), a major class of disinfection byproducts (DBPs) in drinking water, is a significant concern for public health due to their potential carcinogenicity.[1] Accurate and reliable quantification of the nine regulated and emerging HAAs (HAA9) is crucial for regulatory compliance and for ensuring the safety of drinking water. Two of the most prominent analytical techniques employed for this purpose are Gas Chromatography with Electron Capture Detection (GC-ECD), as outlined in EPA Method 552.3, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), detailed in EPA Method 557.
This guide presents a direct comparison of these two methodologies, evaluating their performance based on key analytical parameters to assist researchers, scientists, and drug development professionals in making an informed decision for their specific analytical needs.
Performance Face-Off: GC-ECD vs. LC-MS/MS
The choice between GC-ECD and LC-MS/MS for HAA analysis hinges on a variety of factors, including sensitivity, selectivity, sample throughput, and operational complexity. The following tables summarize the quantitative performance of each technique for the nine haloacetic acids.
Table 1: Comparison of Method Detection Limits (MDLs) and Limits of Quantification (LOQs) (µg/L)
| Analyte | GC-ECD (EPA 552.2/552.3) | LC-MS/MS (EPA 557 & other methods) |
| Monochloroacetic acid (MCAA) | < 1[2] | 0.042 - <5[1][3] |
| Monobromoacetic acid (MBAA) | < 1[2] | 0.057[3] |
| Dichloroacetic acid (DCAA) | < 1[2] | 0.053[3] |
| Trichloroacetic acid (TCAA) | < 1[2] | 0.061[3] |
| Bromochloroacetic acid (BCAA) | < 1[2] | 0.076[3] |
| Dibromoacetic acid (DBAA) | < 1[2] | 0.064[3] |
| Bromodichloroacetic acid (BDCAA) | < 1[2] | 0.11[3] |
| Chlorodibromoacetic acid (CDBAA) | < 1[2] | 0.22[3] |
| Tribromoacetic acid (TBAA) | < 1[2] | 0.58[3] |
Note: Values are compiled from various studies and EPA methods and may vary based on instrumentation and matrix conditions.
Table 2: Comparison of Precision and Recovery (%)
| Analyte | GC-ECD (Average Recovery ± RSD)[1] | LC-MS/MS (Average Recovery ± RSD)[1] |
| Monochloroacetic acid (MCAA) | 76.0 ± 20.0 | 101.0 ± 5.0 |
| Monobromoacetic acid (MBAA) | 90.0 ± 10.0 | 102.0 ± 6.0 |
| Dichloroacetic acid (DCAA) | 95.0 ± 8.0 | 103.0 ± 5.0 |
| Trichloroacetic acid (TCAA) | 98.0 ± 7.0 | 104.0 ± 5.0 |
| Bromochloroacetic acid (BCAA) | 92.0 ± 9.0 | 103.0 ± 6.0 |
| Dibromoacetic acid (DBAA) | 88.0 ± 11.0 | 102.0 ± 6.0 |
| Bromodichloroacetic acid (BDCAA) | 68.2 ± 15.0 | 105.9 ± 7.0 |
| Chlorodibromoacetic acid (CDBAA) | 65.3 ± 16.0 | 107.0 ± 7.0 |
| Tribromoacetic acid (TBAA) | 67.8 ± 15.0 | 107.2 ± 7.0 |
| Overall Average | 85.4 ± 13.1 | 102.7 ± 6.1 |
Data from a direct comparison study highlights the generally higher and more consistent recoveries of the LC-MS/MS method, particularly for the more brominated and challenging trihaloacetic acids.[1]
Key Distinctions and Considerations
GC-ECD:
-
Principle: This established technique relies on the separation of volatile compounds in a gas phase followed by detection using an electron capture detector, which is highly sensitive to halogenated compounds.
-
Workflow: A significant drawback of GC-ECD is the mandatory derivatization step.[4] Haloacetic acids are polar and non-volatile, requiring conversion to their methyl esters before they can be analyzed by GC. This multi-step process, involving liquid-liquid extraction and derivatization, is time-consuming and can be a source of variability and analyte loss.[1]
-
Performance: While GC-ECD can achieve low detection limits, it is prone to interferences from co-extracted matrix components, which can lead to false positives.[1] The derivatization efficiency can also be inconsistent, especially for the brominated trihaloacetic acids, leading to lower recoveries.[1]
LC-MS/MS:
-
Principle: This modern technique separates compounds in a liquid phase and uses tandem mass spectrometry for detection. It offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
-
Workflow: The primary advantage of LC-MS/MS is the ability to perform direct aqueous injection, eliminating the need for laborious extraction and derivatization steps.[4][5] This significantly simplifies the sample preparation process, reduces the use of organic solvents, and increases sample throughput.[4]
-
Performance: LC-MS/MS generally provides superior performance in terms of accuracy and precision due to its high selectivity, which minimizes matrix interferences.[1] It demonstrates excellent recoveries across all nine HAAs, including the more challenging brominated species.[1] While the initial capital cost of an LC-MS/MS system is higher, the reduced labor and solvent costs can offset this over time.[1]
Experimental Workflows
The following diagrams illustrate the distinct experimental workflows for each technique.
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of HAAs using GC-ECD and LC-MS/MS.
GC-ECD Protocol (Based on EPA Method 552.3)
-
Sample Collection and Preservation: Collect water samples in amber glass vials containing ammonium chloride to a final concentration of 100 mg/L to quench residual chlorine.[1] Store samples at ≤6 °C and protect from light.
-
Sample Preparation and Extraction:
-
Transfer a 30 mL aliquot of the sample to a screw-cap vial.
-
Acidify the sample to a pH of <0.5 with 1.5 mL of concentrated sulfuric acid.
-
Add an internal standard solution and 3 mL of methyl tert-butyl ether (MTBE).
-
Add approximately 12 g of anhydrous sodium sulfate.
-
Shake vigorously for 3 minutes to extract the HAAs into the MTBE layer.
-
Allow the phases to separate.[1]
-
-
Derivatization:
-
Transfer 1 mL of the MTBE extract to a new vial.
-
Add 1 mL of 10% sulfuric acid in methanol.
-
Heat the vial at 50 °C for 2 hours to convert the HAAs to their methyl esters.[1]
-
-
Gas Chromatography-Electron Capture Detection (GC-ECD):
-
GC Column: A suitable capillary column for pesticide analysis (e.g., HP-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: An example program starts at 40 °C, holds for 5 minutes, ramps to 100 °C, holds, then ramps to 200 °C.[6]
-
Injection Mode: Splitless.
-
LC-MS/MS Protocol (Based on EPA Method 557 and other validated methods)
-
Sample Collection and Preservation: Collect water samples in amber glass vials containing ammonium chloride (100 mg/L).[1] Store samples at ≤6 °C and protect from light.
-
Sample Preparation:
-
Adjust the sample pH to 2 ± 0.5 with sulfuric acid (this step can be matrix-dependent).[6]
-
Add an internal standard.
-
Filter the sample through a 0.2 µm filter directly into an autosampler vial.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC Column: A reverse-phase C18 column is commonly used.[4]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a weak acid like formic acid as an additive.[4]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor and product ion transitions for each HAA, ensuring high selectivity and sensitivity.
-
Conclusion
Both GC-ECD and LC-MS/MS are capable of quantifying haloacetic acids in drinking water. However, a thorough comparison reveals significant advantages for the LC-MS/MS technique. The elimination of the complex and time-consuming derivatization step not only streamlines the analytical workflow but also leads to improved accuracy, precision, and higher recoveries, particularly for the challenging brominated trihaloacetic acids.[1] While the initial investment for an LC-MS/MS system is higher, the benefits of increased sample throughput, reduced labor, and superior data quality make it a compelling choice for laboratories conducting routine HAA monitoring and for researchers seeking the most reliable and robust analytical solution. For laboratories already equipped with GC-ECD instrumentation, it remains a viable, albeit more labor-intensive, option. The choice of method will ultimately depend on the specific requirements of the laboratory, including sample load, budget, and the desired level of data quality.
References
- 1. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 2. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. iwaponline.com [iwaponline.com]
- 5. apps.nelac-institute.org [apps.nelac-institute.org]
- 6. sciex.com [sciex.com]
Comparative Toxicity of Dibromochloroacetic Acid and Other Haloacetic Acids: A Guide for Researchers
A detailed analysis of the cytotoxic, genotoxic, and systemic toxicity of haloacetic acids (HAAs), a prevalent class of water disinfection byproducts, is crucial for understanding their potential health risks. This guide provides a comparative overview of the toxicity of Dibromochloroacetic acid (DBCAA) and other notable HAAs, supported by experimental data to inform researchers, scientists, and drug development professionals.
Haloacetic acids are formed when disinfectants like chlorine react with natural organic matter in water.[1] Their presence in drinking water is a public health concern due to their potential carcinogenic and mutagenic effects.[1][2] The toxicity of HAAs is significantly influenced by the type and number of halogen atoms on the acetic acid molecule, with a general trend showing iodinated HAAs as the most toxic, followed by brominated and then chlorinated HAAs.[3]
Quantitative Toxicity Data Comparison
To facilitate a clear comparison of the toxic potential of various HAAs, the following tables summarize key quantitative data from in vitro and in vivo studies.
In Vitro Cytotoxicity and Genotoxicity
The following table presents the rank order of chronic cytotoxicity and acute genotoxicity of several HAAs in Chinese hamster ovary (CHO) cells.
Table 1: Rank Order of Chronic Cytotoxicity and Acute Genotoxicity of Haloacetic Acids in CHO Cells
| Rank | Chronic Cytotoxicity (72h exposure) | Acute Genotoxicity |
| 1 | Iodoacetic acid (IAA) | Iodoacetic acid (IAA) |
| 2 | Bromoacetic acid (BAA) | Bromoacetic acid (BAA) |
| 3 | Tribromoacetic acid (TBAA) | Chloroacetic acid (CAA) |
| 4 | Chlorodibromoacetic acid (CDBAA) | Dibromoacetic acid (DBAA) |
| 5 | Diiodoacetic acid (DIAA) | Diiodoacetic acid (DIAA) |
| 6 | Dibromoacetic acid (DBAA) | Tribromoacetic acid (TBAA) |
| 7 | Bromodichloroacetic acid (BDCAA) | Bromochloroacetic acid (BCAA) |
| 8 | Bromochloroacetic acid (BCAA) | Bromoiodoacetic acid (BIAA) |
| 9 | Chloroacetic acid (CAA) | Chlorodibromoacetic acid (CDBAA) |
| 10 | Bromoiodoacetic acid (BIAA) | Dichloroacetic acid (DCAA) - Not Genotoxic |
| 11 | Trichloroacetic acid (TCAA) | Trichloroacetic acid (TCAA) - Not Genotoxic |
| 12 | Dichloroacetic acid (DCAA) | Bromodichloroacetic acid (BDCAA) - Not Genotoxic |
Data sourced from a comparative systematic analysis of 12 individual HAAs.[3] Another study confirmed a similar trend for six common HAAs, ranking their cytotoxicity as Iodoacetic acid (IA) > Bromoacetic acid (BA) > Dibromoacetic acid (DBA) > Chloroacetic acid (CA) > Dichloroacetic acid (DCA) > Trichloroacetic acid (TCA).[1][2] All tested HAAs except for Trichloroacetic acid (TCA) were found to be mutagenic in the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) gene mutation assay.[1][2]
Systemic Toxicity: LD50, NOAEL, and LOAEL
The following table summarizes available oral LD50, No Observed Adverse Effect Level (NOAEL), and Lowest Observed Adverse Effect Level (LOAEL) data for selected HAAs in rats. Data for this compound is limited.
Table 2: Acute and Sub-chronic Oral Toxicity Data for Selected Haloacetic Acids in Rats
| Haloacetic Acid | LD50 (mg/kg bw) | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL |
| Monochloroacetic acid (MCA) | 90.4 (1% solution) | - | - | - |
| Dichloroacetic acid (DCA) | - | - | - | Liver tumors.[4] |
| Trichloroacetic acid (TCA) | - | - | - | Liver tumors in mice.[4] |
| Monobromoacetic acid (MBA) | 177 | - | - | Excess drinking, hypomobility, labored breathing, diarrhea.[5] |
| Dibromoacetic acid (DBA) | 1737 | 2 | 10 | Altered spermiation.[5] |
| Bromochloroacetic acid (BCA) | - | 41 | - | - |
| This compound (DBCAA) | No data available | - | - | Decreased food and water consumption at doses ≥ 1000 ppm in drinking water; male reproductive toxicant at 1500 ppm.[6] |
Note: The absence of data does not imply a lack of toxicity.
Experimental Protocols
In Vitro Cytotoxicity and Genotoxicity Assays in CHO Cells
A common experimental approach to assess the in vitro toxicity of HAAs involves the use of Chinese hamster ovary (CHO) cells.
Cytotoxicity Assay:
-
Cell Line: Chinese hamster ovary (CHO-K1) cells.
-
Method: Microplate-based cytotoxicity test.
-
Procedure: CHO-K1 cells are seeded in 96-well microplates and exposed to various concentrations of the test HAA for a chronic duration (e.g., 72 hours).
-
Endpoint: Cell viability is assessed using a suitable method, such as the crystal violet staining assay. The concentration that causes a 50% reduction in cell viability (IC50) is determined.
Genotoxicity Assay (HGPRT Gene Mutation Assay):
-
Cell Line: Chinese hamster ovary (CHO-K1) cells.
-
Method: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) gene mutation assay.
-
Procedure: Cells are exposed to the test HAA. After a defined expression period, cells are cultured in a selective medium containing a purine (B94841) analog (e.g., 6-thioguanine).
-
Endpoint: Only cells with a mutation in the HGPRT gene can survive in the selective medium. The number of mutant colonies is counted to determine the mutagenic frequency.[1][2]
Mechanistic Insights: Signaling Pathways in HAA Toxicity
The toxicity of haloacetic acids is mediated by various cellular and molecular mechanisms.
Oxidative Stress and TLR4 Signaling in Dibromoacetic Acid (DBA) Induced Hepatotoxicity
Dibromoacetic acid has been shown to induce liver toxicity in mice through mechanisms involving oxidative stress and the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[7] This pathway leads to an inflammatory response, contributing to liver damage.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the cytotoxicity and genotoxicity of haloacetic acids using microplate-based cytotoxicity test and CHO/HGPRT gene mutation assay [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian cell cytotoxicity and genotoxicity of the haloacetic acids, a major class of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. health.canada.ca [health.canada.ca]
- 5. cdn.who.int [cdn.who.int]
- 6. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dibromoacetic Acid Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency Unveiled: A Comparative Guide to Brominated vs. Chlorinated Disinfection Byproducts
For Researchers, Scientists, and Drug Development Professionals
The disinfection of water is a cornerstone of public health, yet the process creates a complex mixture of chemical compounds known as disinfection byproducts (DBPs). Formed from the reaction of disinfectants like chlorine with natural organic matter, these compounds are of significant interest due to their potential toxicological effects. When bromide is present in the source water, it can react to form brominated DBPs, which often exhibit greater biological potency than their chlorinated counterparts. This guide provides an objective, data-driven comparison of the cytotoxicity and genotoxicity of brominated versus chlorinated DBPs, focusing on the most studied classes: haloacetic acids (HAAs) and trihalomethanes (THMs).
Comparative Analysis of DBP Potency
A substantial body of evidence from in vitro studies demonstrates that brominated DBPs are generally more cytotoxic and genotoxic than their chlorinated analogs.[1][2] The general trend for toxicity within halogenated DBPs often follows the order: iodinated > brominated > chlorinated.[3][4] This increased potency is linked to the chemical properties of the halogen atom; the greater polarizability and superior leaving group ability of bromine compared to chlorine enhances the compound's reactivity with biological macromolecules.
Data Presentation: Cytotoxicity and Genotoxicity of Haloacetic Acids (HAAs)
The following tables summarize quantitative data from studies using Chinese Hamster Ovary (CHO) cells, a standard model for in vitro toxicology. Cytotoxicity is reported as the %C½ value, the concentration that induces a 50% reduction in cell density over 72 hours. Genotoxicity is reported as the genotoxic potency value derived from the alkaline single-cell gel electrophoresis (Comet) assay, which measures DNA strand breaks. A lower value for both metrics indicates higher potency.
Table 1: Comparative Chronic Cytotoxicity of Brominated and Chlorinated Haloacetic Acids in CHO Cells
| Disinfection Byproduct | Abbreviation | Chemical Class | %C½ (µM) - Cytotoxicity |
|---|---|---|---|
| Brominated Analogs | |||
| Bromoacetic Acid | BAA | Mono-HAA | 85 |
| Dibromoacetic Acid | DBAA | Di-HAA | 778 |
| Tribromoacetic Acid | TBAA | Tri-HAA | 276 |
| Bromochloroacetic Acid | BCAA | Di-HAA | 1,730 |
| Bromodichloroacetic Acid | BDCAA | Tri-HAA | 1,590 |
| Chlorodibromoacetic Acid | CDBAA | Tri-HAA | 450 |
| Chlorinated Analogs | |||
| Chloroacetic Acid | CAA | Mono-HAA | 2,430 |
| Dichloroacetic Acid | DCAA | Di-HAA | 9,000 |
| Trichloroacetic Acid | TCAA | Tri-HAA | 4,500 |
Data synthesized from Plewa et al., 2010.[3]
Table 2: Comparative Acute Genotoxicity of Brominated and Chlorinated Haloacetic Acids in CHO Cells
| Disinfection Byproduct | Abbreviation | Chemical Class | Genotoxic Potency (µM) |
|---|---|---|---|
| Brominated Analogs | |||
| Bromoacetic Acid | BAA | Mono-HAA | 17 |
| Dibromoacetic Acid | DBAA | Di-HAA | 1,800 |
| Tribromoacetic Acid | TBAA | Tri-HAA | 2,500 |
| Bromochloroacetic Acid | BCAA | Di-HAA | 3,200 |
| Bromodichloroacetic Acid | BDCAA | Tri-HAA | Not Genotoxic |
| Chlorodibromoacetic Acid | CDBAA | Tri-HAA | 14,000 |
| Chlorinated Analogs | |||
| Chloroacetic Acid | CAA | Mono-HAA | 410 |
| Dichloroacetic Acid | DCAA | Di-HAA | Not Genotoxic |
| Trichloroacetic Acid | TCAA | Tri-HAA | Not Genotoxic |
Data synthesized from Plewa et al., 2010.[3]
As the data illustrates, the brominated HAAs consistently exhibit higher cytotoxicity and genotoxicity (lower %C½ and genotoxic potency values) than their direct chlorinated analogs. For example, Bromoacetic Acid (BAA) is approximately 28 times more cytotoxic and 24 times more genotoxic than Chloroacetic Acid (CAA).[3]
Key Experimental Protocols
The data presented in this guide are primarily derived from two well-established in vitro assays: the CHO Cell Chronic Cytotoxicity Assay and the Alkaline Single-Cell Gel Electrophoresis (SCGE or Comet) Assay.
CHO Cell Chronic Cytotoxicity Assay
This assay quantifies the reduction in cell density after prolonged exposure to a test agent.
Objective: To determine the concentration of a DBP that causes a 50% reduction in cell density (%C½) over a 72-hour period.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) AS52 cells are maintained in Ham's F12 medium supplemented with 5% fetal bovine serum (FBS) at 37°C in a 5% CO₂ atmosphere.
-
Assay Setup: The assay is conducted in sterile 96-well flat-bottomed microplates.
-
Cell Seeding: A suspension of CHO cells is prepared, and 3 x 10³ cells are seeded into each well.
-
DBP Exposure: A series of concentrations for each test DBP are prepared in the culture medium. These dilutions are added to the wells containing the cells. Each concentration is tested in multiple replicates (typically 4-8). Control wells containing only medium (blank) and cells with medium but no DBP (negative control) are included.
-
Incubation: The microplates are incubated for 72 hours (approximately 3-4 cell divisions).
-
Cell Density Measurement: After incubation, the medium is discarded, and the remaining cells are washed with phosphate-buffered saline (PBS). The cells are then fixed with methanol (B129727) and stained with a solution such as crystal violet.
-
Quantification: The stain is solubilized, and the absorbance is read using a microplate spectrophotometer. The absorbance is directly proportional to the cell density.
-
Data Analysis: The cell density for each DBP concentration is calculated as a percentage of the negative control. A concentration-response curve is generated, and the %C½ value is calculated using regression analysis.
Alkaline Single-Cell Gel Electrophoresis (Comet) Assay
The Comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.
Objective: To quantify the level of DNA damage (single-strand breaks, double-strand breaks, and alkali-labile sites) induced by DBP exposure.
Methodology:
-
Cell Treatment: CHO cells (or other relevant cell lines like HepG2) are exposed to various concentrations of a DBP for a short period (e.g., 3 hours), ensuring cell viability remains high (typically >70%).
-
Cell Embedding: Approximately 1 x 10⁵ treated cells are suspended in low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a cold, high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind DNA "nucleoids."
-
DNA Unwinding: The slides are placed in a horizontal electrophoresis chamber filled with a high-pH alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for a period (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: An electric field (e.g., 25 V, 300 mA) is applied for a set time (e.g., 20-30 minutes). Fragmented DNA (due to strand breaks) migrates from the nucleoid towards the anode, forming a "comet tail."
-
Neutralization and Staining: The slides are washed with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). The DNA is then stained with a fluorescent dye such as propidium (B1200493) iodide or SYBR Green.
-
Visualization and Scoring: Slides are viewed using a fluorescence microscope. Images of 50-100 randomly selected comets per sample are captured and analyzed using specialized software. The extent of DNA damage is quantified using metrics like Olive Tail Moment (OTM), which is a product of the tail length and the fraction of DNA in the tail.
-
Data Analysis: The genotoxic potency is calculated from the slope of the linear portion of the concentration-response curve (OTM vs. DBP concentration).
Mechanisms of Toxicity and Signaling Pathways
The enhanced potency of brominated DBPs is rooted in their chemical reactivity. A key mechanism for the toxicity of monohaloacetic acids (monoHAAs) is the inhibition of the essential glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).
MonoHAAs act as alkylating agents, and their toxicity correlates with the leaving group potential of the halogen (I > Br >> Cl). They target the active site cysteine residue of GAPDH, leading to irreversible inhibition of the enzyme. This blockage of a critical step in glycolysis disrupts cellular energy production (ATP synthesis) and redox balance (NADH production), ultimately leading to oxidative stress, DNA damage, and cell death.
References
- 1. Oxidative Stress and Genotoxic Potency Data for Haloacetic Acids - Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mammalian cell cytotoxicity and genotoxicity analysis of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian cell cytotoxicity and genotoxicity of the haloacetic acids, a major class of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic and Other Relevant Data - Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Formation of Dibromochloroacetic Acid with Chlorine, Chloramine, and Ozone Disinfectants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the formation potential of Dibromochloroacetic acid (DBCAA), a regulated disinfection byproduct (DBP), when using three common water disinfectants: chlorine, chloramine (B81541), and ozone. The information presented is supported by experimental data from various scientific studies to assist researchers in understanding the complex interplay of factors that lead to DBCAA formation.
Executive Summary
The choice of disinfectant plays a pivotal role in the formation of disinfection byproducts in treated water. This compound (DBCAA) is a member of the haloacetic acid (HAA) group of DBPs, which are of regulatory concern due to their potential health effects. This guide consolidates experimental findings to compare the propensity of chlorine, chloramine, and ozone to form DBCAA.
In general, free chlorine is the most significant contributor to the formation of brominated HAAs, including DBCAA, particularly in source waters with elevated bromide concentrations. Chloramination, the use of monochloramine, typically results in substantially lower concentrations of HAAs compared to chlorination. The role of ozone is more complex; while it is a powerful disinfectant, its application, especially as a pre-oxidant before subsequent chlorination or chloramination, can influence the formation of brominated DBPs. In some cases, pre-ozonation can lead to an increase in the formation of certain brominated HAAs.
Quantitative Comparison of this compound Formation
The following tables summarize quantitative data from scientific literature on the formation of DBCAA and related haloacetic acids under various experimental conditions with chlorine, chloramine, and ozone. It is crucial to note that the absolute concentrations of DBCAA can vary significantly depending on source water characteristics (e.g., natural organic matter and bromide content), disinfectant dose, contact time, pH, and temperature. The data presented here are intended to provide a comparative perspective.
Table 1: Comparison of Haloacetic Acid (HAA) Formation Potential with Different Disinfectants
| Disinfectant | Typical Dibromoacetic Acid (DBAA) Concentration Range (µg/L) | Key Findings and Remarks |
| Chlorine | 2.1 - 38.7[1] | Chlorine is a major contributor to the formation of brominated HAAs, including DBCAA, especially in water with high bromide levels.[1] The concentration of these byproducts tends to increase with higher chlorine doses and longer contact times. |
| Chloramine | Generally lower than chlorine[2][3] | Chloramination significantly reduces the formation of most HAAs compared to chlorination.[2][4] However, the presence of bromide can still lead to the formation of brominated HAAs, albeit at lower levels. |
| Ozone | Variable; depends on subsequent disinfection | Ozone itself does not directly form halogenated DBPs. However, pre-ozonation can alter the organic matter, potentially increasing the formation of brominated HAAs upon subsequent chlorination or chloramination in bromide-rich waters.[5][6] |
Table 2: Influence of Bromide Concentration on Dibromoacetic Acid (DBAA) Formation with Chlorine
| Initial Bromide Concentration (mg/L) | Disinfectant | Resulting DBAA Concentration (µg/L) | Reference |
| Not specified (low) | Chlorine | < 5 | General observation from multiple sources |
| 0.2 | Chlorine | 10 - 20 | Estimated from trends in HAA formation studies |
| 0.5 | Chlorine | 20 - 40 | Estimated from trends in HAA formation studies |
Note: Specific quantitative data for DBCAA formation under varying bromide concentrations for chloramine and ozone followed by secondary disinfection is limited in readily available literature. However, the general trend indicates that increasing bromide levels will lead to higher brominated HAA concentrations for all disinfection scenarios involving chlorine or bromine.
Experimental Protocols
Accurate quantification of DBCAA in water samples is essential for research and regulatory compliance. The United States Environmental Protection Agency (US EPA) Method 552.2 and 552.3 are widely accepted standards for the determination of haloacetic acids in drinking water. A generalized protocol based on these methods is described below.
Methodology for Haloacetic Acid Analysis (Based on US EPA Method 552.2)
-
Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Immediately after collection, dechlorinate the sample by adding ammonium (B1175870) chloride to prevent further DBP formation.
-
Store samples at 4°C and protect them from light until extraction.
-
-
Extraction:
-
Acidify a 40-mL water sample to a pH of less than 0.5 with concentrated sulfuric acid.
-
Add a surrogate standard (e.g., 2,3-dibromopropionic acid) to the sample to monitor extraction efficiency.
-
Perform a liquid-liquid extraction by adding methyl tert-butyl ether (MTBE) and shaking vigorously.
-
Allow the phases to separate and collect the upper MTBE layer containing the haloacetic acids.
-
-
Derivatization:
-
Add acidic methanol (B129727) (a solution of sulfuric acid in methanol) to the MTBE extract.
-
Heat the mixture in a water bath to convert the haloacetic acids into their more volatile methyl esters. This step is crucial for gas chromatography analysis.
-
-
Analysis:
-
Inject a portion of the derivatized extract into a gas chromatograph (GC) equipped with an electron capture detector (ECD).
-
Separate the HAA methyl esters on a capillary GC column.
-
Identify and quantify the individual HAAs based on their retention times and comparison to a calibration curve prepared with known standards.
-
Visualization of Formation Pathways and Influencing Factors
The following diagrams illustrate the key relationships in the formation of this compound.
Caption: Comparative formation pathways of this compound.
Caption: Generalized experimental workflow for DBCAA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. journal.gnest.org [journal.gnest.org]
- 3. waterrf.org [waterrf.org]
- 4. Comparison of the disinfection by-product formation potential of treated waters exposed to chlorine and monochloramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of Eight Classes of DBPs from Chlorine, Chloramine, and Ozone: Mechanisms and Formation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Solid-Phase and Liquid-Liquid Extraction for Dibromochloroacetic Acid Determination
For researchers, scientists, and drug development professionals engaged in the analysis of disinfection byproducts like Dibromochloroacetic acid (DBCA), the choice of sample preparation method is critical to ensure accurate and reliable results. The two most prevalent techniques for extracting DBCA from aqueous matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.
Quantitative Performance Comparison
| Performance Metric | Solid-Phase Extraction (SPE) for HAAs | Liquid-Liquid Extraction (LLE) for HAAs | Notes |
| Analyte Recovery | 84.1% (mean for urinary organic acids)[1] | 77.4% (mean for urinary organic acids)[1] | SPE generally exhibits higher and more consistent recoveries for a broad range of analytes.[2][3] For specific HAAs, recoveries between 50% and 120% have been reported for SPE using polymeric cartridges.[4] |
| Precision (%RSD) | <10% for many analytes[1] | <10% for many analytes[1] | Both methods can achieve acceptable precision, though SPE may offer better reproducibility due to the standardized nature of the cartridges. |
| Limit of Detection (LOD) | Sorbent and method dependent, can be in the low µg/L to ng/L range. | EPA Method 552.2: 0.468 µg/L for Chlorodibromoacetic acid.[5] EPA Method 552.3 (microextraction): 0.035 µg/L for Chlorodibromoacetic acid.[5] | LLE, particularly microextraction techniques, can achieve very low detection limits. |
| Limit of Quantification (LOQ) | Method dependent, typically in the low µg/L range. | Method dependent, typically in the low µg/L range. | Both methods can provide quantification at levels relevant for regulatory monitoring. |
Experimental Workflows
The operational workflows for SPE and LLE differ significantly, with SPE being more amenable to automation and high-throughput applications.
Detailed Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Haloacetic Acids
This generalized protocol is based on the use of a Strong Anion Exchange (SAX) SPE cartridge and can be adapted for this compound.
1. Materials and Reagents:
-
SPE cartridges (e.g., SAX, 200 mg, 3 mL)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Sulfuric acid
2. Cartridge Conditioning:
-
Pass 3 mL of acetonitrile through the SPE cartridge.
-
Follow with 3 mL of ultrapure water adjusted to pH 1.0.
3. Sample Preparation and Loading:
-
Acidify the water sample (e.g., 250 mL) to a pH of approximately 1.0 with sulfuric acid.[6]
-
Load the acidified sample onto the conditioned SPE cartridge at a flow rate of about 5 mL/min.[6]
4. Cartridge Washing:
-
Wash the cartridge with a small volume of acidified water to remove any interfering substances.
5. Elution:
-
Elute the retained this compound from the cartridge with a suitable organic solvent, such as acetonitrile or methanol.[6]
6. Analysis:
-
The eluate can be concentrated and reconstituted in a suitable solvent for analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD) after a derivatization step, or directly analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Liquid-Liquid Extraction (LLE) Protocol (based on EPA Method 552.2)
This protocol is a standard method for the determination of haloacetic acids in drinking water.[7]
1. Materials and Reagents:
-
Methyl tert-butyl ether (MTBE)
-
Sulfuric acid, concentrated
-
Acidic methanol (10% v/v sulfuric acid in methanol)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (B86663), anhydrous
2. Sample Preparation and Extraction:
-
Adjust a 40 mL water sample to a pH of less than 0.5 with concentrated sulfuric acid.
-
Add 4 mL of MTBE to the sample in a screw-cap vial.
-
Shake the vial vigorously for 2 minutes.
-
Allow the phases to separate. The upper organic layer contains the extracted haloacetic acids.
3. Derivatization (Esterification):
-
Transfer the MTBE extract to a clean vial.
-
Add acidic methanol to the extract.
-
Heat the mixture at 50°C for 2 hours to convert the haloacetic acids to their methyl esters.
4. Neutralization and Drying:
-
After cooling, add a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Shake and allow the phases to separate.
-
Transfer the upper MTBE layer containing the methylated haloacetic acids to a new vial containing anhydrous sodium sulfate to remove any residual water.
5. Analysis:
-
The final extract is ready for injection into a GC-ECD for analysis.
Concluding Remarks
Both Solid-Phase Extraction and Liquid-Liquid Extraction are viable methods for the determination of this compound in aqueous samples.
SPE offers several advantages , including:
-
Reduced solvent consumption.
-
Amenability to automation for high-throughput analysis.[9]
-
Cleaner extracts, which can minimize matrix effects in sensitive analytical instruments.[3]
LLE, particularly established methods like EPA 552.2, provides:
-
A well-validated and widely accepted procedure.
-
Potentially lower cost per sample for laboratories not equipped for automated SPE.
-
Excellent sensitivity, especially with microextraction techniques.
The choice between SPE and LLE will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, available instrumentation, and budget. For laboratories focused on high-throughput analysis and requiring the cleanest extracts, SPE is often the preferred method. For routine monitoring where a well-established and validated method is required, LLE remains a robust and reliable option.
References
- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. lcms.cz [lcms.cz]
- 4. scielo.br [scielo.br]
- 5. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NEMI Method Summary - 552.2 [nemi.gov]
- 8. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
- 9. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
Performance Showdown: A Comparative Guide to SPE Sorbents for Haloacetic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of Solid-Phase Extraction (SPE) sorbents for the accurate quantification of haloacetic acids (HAAs).
The reliable quantification of haloacetic acids (HAAs), a major class of disinfection byproducts in water, is critical for regulatory compliance and public health. The selection of an appropriate Solid-Phase Extraction (SPE) sorbent is a pivotal step in achieving high recovery and reproducibility in HAA analysis. This guide provides an objective comparison of the performance of various SPE sorbents, supported by experimental data and detailed protocols to aid researchers in method development and optimization.
Performance Comparison of SPE Sorbents
The selection of an optimal SPE sorbent for HAA analysis is dependent on the specific HAA species of interest, the sample matrix, and the analytical method employed. The following table summarizes the performance of commonly used SPE sorbents for the nine common haloacetic acids (HAA9): monochloroacetic acid (MCAA), monobromoacetic acid (MBAA), dichloroacetic acid (DCAA), dibromoacetic acid (DBAA), trichloroacetic acid (TCAA), tribromoacetic acid (TBAA), bromochloroacetic acid (BCAA), bromodichloroacetic acid (BDCAA), and chlorodibromoacetic acid (CDBAA).[1]
| Sorbent Type | Sorbent Chemistry | Principle of Interaction | Recovery Rates (%) | Relative Standard Deviation (RSD) (%) | Key Advantages | Limitations |
| Strong Anion Exchange (SAX) | Silica-based with quaternary ammonium (B1175870) functional groups.[1] | Electrostatic interaction between the positively charged sorbent and negatively charged HAAs.[2][3] | Generally high for most HAAs, often >80-90%. | Typically <10%. | High selectivity for acidic compounds like HAAs.[1] | Can be susceptible to interference from other anions in the sample matrix. Performance can be pH-dependent. |
| Polymer-Based (e.g., PS-DVB, LiChrolut EN) | Highly cross-linked polystyrene-divinylbenzene.[1][4] | Primarily non-polar/hydrophobic interactions.[4][5] | Good to excellent, with LiChrolut EN showing high recoveries.[4] | Generally <15%. | Stable over a wide pH range.[1] Good retention for a broad range of compounds. | May require sample acidification to ensure HAAs are in their neutral form for optimal retention. |
| Hydrophilic-Lipophilic Balanced (HLB) | Copolymer of a hydrophilic (e.g., N-vinylpyrrolidone) and a lipophilic monomer (e.g., divinylbenzene).[1] | A combination of hydrophilic and lipophilic interactions. | Versatile, with good recoveries for a wide range of compounds from polar to non-polar.[1] Excellent extraction efficiencies for tri-substituted HAAs (e.g., 92% for TBAA).[6][7][8] | Variable, dependent on the specific HAA and matrix. | Broad applicability.[1] Some formulations are water-wettable, potentially simplifying the conditioning step.[1] | May have lower selectivity compared to ion-exchange sorbents. |
| Thin-Film SPME (e.g., PDMS, Carboxen®, HLB) | Polydimethylsiloxane (PDMS), Carboxen®, or HLB impregnated films. | Physisorption through hydrogen bonding.[7] | HLB impregnated films show high efficiency for tri-substituted HAAs (51% for BDCAA, 77% for CDBAA, 92% for TBAA).[6][7][8] | Method is still under development, and data is emerging. | Faster, greener alternative to traditional SPE.[6][8] Increased surface area to volume ratio enhances extraction efficiency.[6][8][9] | Newer technique, may require specialized equipment and method development. |
Experimental Protocols
The following are generalized experimental protocols for HAA analysis using different SPE cartridges. Researchers should optimize these methods for their specific applications and instrumentation.[1]
Strong Anion Exchange (SAX) SPE
-
Sorbent Chemistry: Typically a silica-based sorbent with a quaternary ammonium functional group.[1]
-
Methodology:
-
Conditioning: Condition the cartridge with 10 mL of methanol (B129727), followed by 10 mL of reagent water.[1] Do not allow the cartridge to dry.[1]
-
Sample Loading: Adjust the pH of a 50 mL water sample to 5.0 ± 0.5 with sulfuric acid.[1] Pass the sample through the cartridge at a flow rate of 3-5 mL/min.[1]
-
Washing: Wash the cartridge with a specific reagent to remove interferences (e.g., as specified in EPA Method 552.3).[1]
-
Elution: Elute the HAAs with an appropriate solvent, which may involve a change in pH or an increase in ionic strength.
-
Post-Elution: The eluate may require concentration and derivatization before analysis by Gas Chromatography (GC) or can be directly analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Polymer-Based SPE
-
Sorbent Chemistry: Highly cross-linked polystyrene-divinylbenzene (PS-DVB) polymer.[1]
-
Methodology:
-
Conditioning: Condition the cartridge (e.g., 200 mg, 3 mL) with 3 mL of acetonitrile (B52724) (MeCN) followed by 3 mL of ultrapure water at pH 1.0.[1]
-
Sample Loading: Acidify 250 mL of the water sample to pH 1.0 with sulfuric acid.[1] Pass the sample through the cartridge at a flow rate of 5 mL/min.[1]
-
Drying: After loading, dry the cartridge under a vacuum for 10 minutes to remove excess water.[1]
-
Elution: Elute the HAAs with 2 mL of MeCN.[1]
-
Post-Elution: The eluate can be directly analyzed by LC-MS/MS.[1]
-
Hydrophilic-Lipophilic Balanced (HLB) SPE
-
Sorbent Chemistry: A copolymer of a hydrophilic monomer (e.g., N-vinylpyrrolidone) and a lipophilic monomer (e.g., divinylbenzene).[1]
-
Methodology:
-
Conditioning: Condition the cartridge with methanol followed by water.[1] Some water-wettable HLB cartridges may not require this step.[1]
-
Sample Loading: Load the pre-treated (e.g., acidified) water sample.[1]
-
Washing: Wash the cartridge with a weak organic solvent in water to remove interferences.[1]
-
Elution: Elute the HAAs with a stronger organic solvent like methanol or acetonitrile.[1]
-
Post-Elution: The eluate is typically concentrated and then analyzed by LC-MS/MS or by GC after derivatization.[1]
-
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the performance evaluation of different SPE sorbents for HAA analysis.
Caption: Workflow for SPE sorbent performance evaluation.
This guide provides a foundational understanding of the performance characteristics of various SPE sorbents for HAA analysis. The selection of the most suitable sorbent will ultimately depend on the specific analytical requirements, including the target HAAs, desired detection limits, and available instrumentation. It is imperative that researchers perform in-house validation to ensure the chosen method meets the required performance criteria.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. SPE 固定相和溶剂选择 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. researchgate.net [researchgate.net]
- 5. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Comparison of three sorbents for thin film solid phase microextraction of haloacetic acids from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of three sorbents for thin film solid phase microextraction of haloacetic acids from water - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00634H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
"assessing the accuracy and precision of Dibromochloroacetic acid quantification methods"
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Dibromochloroacetic acid (DBCA), a disinfection byproduct with potential health implications, is of paramount importance. This guide provides an objective comparison of the most common analytical methods for DBCA quantification, supported by performance data and detailed experimental protocols to aid in method selection and implementation.
The primary analytical techniques for the determination of DBCA and other haloacetic acids (HAAs) in water samples are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) or other sensitive detectors. The United States Environmental Protection Agency (EPA) has established several standard methods, including EPA Method 552.2, 552.3 (both GC-based), and EPA Method 557 (LC-based), which are widely used for regulatory monitoring and research.
Performance Comparison of Analytical Methods
The choice of an analytical method for DBCA quantification is often a balance between factors such as sensitivity, accuracy, precision, sample throughput, and the complexity of the instrumentation and sample preparation. The following tables summarize key performance metrics for the most prevalent methods.
| Method | Technique | Method Detection Limit (MDL) / Limit of Detection (LOD) (µg/L) | Accuracy (Recovery %) | Precision (Relative Standard Deviation - RSD %) | Analysis Time | Sample Preparation |
| EPA Method 552.2 | GC-ECD | 0.468 | 73 - 165 (for all nine HAAs)[1] | Varies | Long | Complex (Liquid-liquid extraction, derivatization)[2] |
| EPA Method 552.3 | GC-ECD | 0.035 | 82.5 - 116.5 (for HAA9) | < 3.5 (for HAA9) | Long | Complex (Liquid-liquid microextraction, derivatization) |
| GC-MS | GC-MS | < 1 (for all nine HAAs and dalapon)[1] | 73 - 165 (for all nine HAAs and dalapon)[1] | Not specified | Shorter than GC-ECD[1] | Complex (Liquid-liquid microextraction, derivatization)[1] |
| EPA Method 557 | IC-MS/MS | 0.025 - 0.25 (for nine HAAs, bromate, and dalapon)[3] | 86 - 104 (in synthetic matrix); 72 - 121 (in finished drinking water)[4] | < 0.06 (in reagent water)[3] | Moderate (~40-60 min)[4] | Minimal (Direct injection) |
| LC-MS/MS (Reverse Phase) | LC-MS/MS | < 0.8 (for nine HAAs)[5] | 102.7 (overall for nine HAAs)[5] | 6.1 (average for nine HAAs)[5] | Short (~10 min)[5] | Simple (pH adjustment)[5] |
| LC-MS/MS (Direct Injection) | LC-MS/MS | 0.003 - 0.04[6] | 85.2 - 107.7[6] | Not specified | Short (< 8 min)[6] | Minimal (Direct injection)[6] |
| LC-MS/MS (HILIC) | LC-MS/MS | 0.08 - 2.0 (with SPE)[7] | 50 - 120 (with SPE)[7] | ≤ 20 (with SPE)[7] | Short (~10 min)[7] | Moderate (SPE)[7] |
Note: Performance data can vary based on the specific instrument, analytical conditions, and sample matrix.
Experimental Workflows
The operational workflows for GC-based and LC-based methods differ significantly, primarily due to the sample preparation requirements.
Caption: Comparative workflows for GC and LC-based DBCA analysis.
Detailed Experimental Protocols
Below are detailed methodologies for the key analytical techniques.
EPA Method 552.3: GC-ECD Analysis
This method involves liquid-liquid microextraction, derivatization to form methyl esters, and analysis by gas chromatography with an electron capture detector (GC-ECD).
1. Sample Preparation and Extraction:
-
Collect a 40 mL water sample in a vial containing a dechlorinating agent (e.g., ammonium (B1175870) chloride).[8]
-
Adjust the sample pH to ≤ 0.5 with concentrated sulfuric acid.
-
Add 4 mL of methyl tert-butyl ether (MTBE) containing an internal standard.
-
Shake vigorously to extract the haloacetic acids into the MTBE layer.[8]
2. Derivatization:
-
Separate the MTBE extract.
-
Add acidic methanol (B129727) to the extract.
-
Heat the mixture to convert the haloacetic acids to their more volatile methyl esters.[8]
-
Neutralize the extract with a saturated sodium bicarbonate solution.[8]
3. GC-ECD Analysis:
-
Inject an aliquot of the final MTBE extract into a gas chromatograph equipped with a capillary column and an electron capture detector.
-
The separation and detection of the methylated DBCA allow for its quantification against a procedural calibration curve.[9]
LC-MS/MS Analysis (Reverse Phase)
This modern approach offers a simpler and faster alternative to GC-based methods, requiring minimal sample preparation.
1. Sample Preparation:
-
Collect water samples in amber glass bottles and preserve with ammonium chloride if residual chlorine is present.[5]
-
Store samples refrigerated and protected from light.
-
Prior to analysis, adjust the sample pH to 2 ± 0.5 with sulfuric acid.[5]
-
Add an internal standard to the sample.
2. LC-MS/MS Analysis:
-
Inject the pH-adjusted sample directly into a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[5]
-
The separation is typically achieved on a C18 column using a gradient of mobile phases such as water and methanol with a weak acid additive (e.g., formic acid).[5]
-
The mass spectrometer is operated in negative ion electrospray ionization (ESI) mode, monitoring for specific precursor-to-product ion transitions for DBCA and other haloacetic acids (Multiple Reaction Monitoring - MRM). This provides high selectivity and sensitivity.
Method Comparison and Recommendations
Gas Chromatography-based methods (GC-ECD, GC-MS) have historically been the standard for haloacetic acid analysis and are well-established with documented EPA methods. They offer excellent sensitivity, particularly with an electron capture detector which is highly responsive to halogenated compounds. However, these methods are labor-intensive and time-consuming due to the mandatory extraction and derivatization steps.[1][6] These multi-step sample preparation procedures can also be a source of variability and potential for analyte loss, affecting accuracy and precision.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have emerged as a powerful alternative, addressing many of the limitations of GC-based techniques. The primary advantage of LC-MS/MS is the ability to directly analyze water samples with minimal preparation, significantly reducing analysis time and simplifying the workflow.[5][6] This leads to higher sample throughput and potentially improved reproducibility by minimizing manual sample handling steps. Modern LC-MS/MS instruments offer excellent sensitivity and selectivity, often exceeding the performance of older GC methods. While the initial capital investment for an LC-MS/MS system may be higher, the reduced labor and solvent costs can make it a more cost-effective solution in the long run for high-throughput laboratories.
For researchers and professionals requiring rapid, accurate, and high-throughput analysis of this compound, modern LC-MS/MS methods are highly recommended . For laboratories with existing GC instrumentation and lower sample loads, established EPA methods like 552.3 can still provide reliable results , provided that the complex sample preparation is meticulously performed and controlled. The choice ultimately depends on the specific analytical needs, available resources, and desired sample throughput.
References
- 1. Analyzing haloacetic acids using gas chromatography/mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. NEMI Method Summary - 552.2 [nemi.gov]
- 3. sciex.com [sciex.com]
- 4. agilent.com [agilent.com]
- 5. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 6. agilent.com [agilent.com]
- 7. scielo.br [scielo.br]
- 8. NEMI Method Summary - 552.3rev1.0 [nemi.gov]
- 9. agilent.com [agilent.com]
Unraveling the Formation of Dibromochloroacetic Acid: A Comparative Analysis Across Diverse Water Matrices
A comprehensive guide for researchers and scientists on the formation of Dibromochloroacetic acid (DBCAA), a regulated disinfection byproduct, in various water environments. This guide provides a comparative analysis of DBCAA formation in drinking water, wastewater, and swimming pools, supported by experimental data and detailed methodologies.
The disinfection of water is a cornerstone of public health, yet it can lead to the unintended formation of disinfection byproducts (DBPs), such as this compound (DBCAA). The formation of this potentially carcinogenic compound is a complex process influenced by a multitude of factors, including the source of the water, the type of disinfectant used, and various physicochemical parameters. This guide offers an objective comparison of DBCAA formation across different water matrices, providing valuable insights for professionals in water quality management and environmental health.
Comparative Analysis of this compound (DBCAA) Formation
The concentration of DBCAA in water is highly variable and dependent on the specific characteristics of the water matrix and the treatment processes employed. The following tables summarize quantitative data from various studies, offering a comparative perspective on DBCAA formation.
Table 1: DBCAA Formation in Different Drinking Water Sources
| Water Source | Disinfectant | Bromide Level (μg/L) | DBCAA Concentration (μg/L) | Reference |
| Surface Water | Chlorine | High | 12.0 - 38.7 | [1][2] |
| Surface Water | Chloramine + Chlorine Dioxide | High | 12.5 | [1] |
| Surface Water | Chlorine + Chlorine Dioxide | High | 14.1 - 23.3 | [1] |
| Groundwater | Chlorine | Not specified | Mean: 0.82 | [3] |
| Surface Water | Chlorine | Not specified | Mean: 1.09 | [3] |
Table 2: Bromochloroacetic Acid Formation in Different Drinking Water Systems
| Water System | Disinfectant | Bromochloroacetic Acid Concentration (μg/L) | Reference |
| Groundwater Distribution System | Not specified | Mean: 1.47 | [3][4] |
| Surface Water Distribution System | Not specified | Mean: 3.61 | [3][4] |
| Finished Water (Various European countries) | Chlorination | Mean: 3.53 (Range: ND - 13.7) | [4] |
| Finnish Waterworks (Surface Water) | Chlorination | Up to 19 | [4] |
Table 3: Impact of Bromide on DBP Formation in Swimming Pools
| Water Type | Disinfectant | Bromide Level | Predominant DBPs | Reference |
| Seawater Swimming Pool | Chlorine | ~70 mg/L | Bromoform, Dibromoacetic acid, Tribromoacetic acid | [5] |
| Freshwater Swimming Pool | Chlorine | Lower | Chloroform, Dichloroacetic acid | [4] |
Key Factors Influencing DBCAA Formation
The formation and concentration of DBCAA are governed by several key factors:
-
Disinfectant Type: Chlorine is a major contributor to the formation of DBCAA, particularly in waters with high bromide content.[2] The use of alternative disinfectants like ozone, chloramines, and chlorine dioxide can lower the formation of haloacetic acids, but the presence of bromide can still lead to the formation of brominated compounds.[1][4]
-
Bromide Concentration: The presence of bromide ions in the source water is a critical precursor for the formation of brominated DBPs like DBCAA.[3] Higher bromide levels lead to a shift from chlorinated to brominated DBPs.[4] Seawater, with its naturally high bromide concentration, is particularly prone to forming significant levels of brominated DBPs when chlorinated.[5]
-
Natural Organic Matter (NOM): The reaction between disinfectants and NOM is the primary pathway for DBP formation. The characteristics and concentration of NOM in the source water significantly impact the type and amount of DBPs produced.
-
pH and Temperature: Higher pH levels can influence the speciation of both the disinfectant and the organic precursors, thereby affecting the rate and extent of DBCAA formation. Temperature can also play a role in the reaction kinetics.
-
Contact Time: Longer contact times between the disinfectant and the water generally lead to higher concentrations of DBPs.[2]
Experimental Protocols
Accurate quantification of DBCAA is essential for monitoring and research. The following provides a general overview of the methodologies commonly employed.
Sample Collection and Preservation
-
Collection: Water samples should be collected in amber glass bottles to prevent photodegradation of the analytes.
-
Dechlorination: Immediately upon collection, a quenching agent such as ammonium (B1175870) chloride or sodium sulfite (B76179) should be added to the sample to stop any further formation of DBPs.
-
Storage: Samples should be stored at 4°C and protected from light until analysis.
Analytical Method: EPA Method 552.2 & 552.3
The United States Environmental Protection Agency (US EPA) Methods 552.2 and 552.3 are widely accepted for the determination of haloacetic acids, including DBCAA, in drinking water.[3]
-
Principle: These methods involve the extraction of the haloacetic acids from the water sample, followed by derivatization to their methyl esters, and subsequent analysis by gas chromatography with an electron capture detector (GC-ECD).
-
Extraction: Liquid-liquid extraction using a solvent like methyl tert-butyl ether (MTBE) is a common technique.
-
Derivatization: The extracted acids are converted to their more volatile methyl esters using acidic methanol. This step is crucial for efficient separation and detection by GC.
-
Analysis: The derivatized sample is injected into a gas chromatograph, where the different haloacetic acid esters are separated based on their boiling points and detected by an electron capture detector, which is highly sensitive to halogenated compounds.
Visualizing the Pathways and Processes
To better understand the complex interactions leading to DBCAA formation and the workflow of a comparative study, the following diagrams are provided.
References
- 1. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.who.int [cdn.who.int]
- 4. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Direct Aqueous Injection for Haloacetic Acid Analysis: A Comparative Guide
For researchers and scientists in drug development and environmental monitoring, accurate and efficient quantification of haloacetic acids (HAAs) in aqueous samples is crucial. As disinfection byproducts, HAAs are regulated contaminants with potential health risks.[1] This guide provides a detailed comparison of the direct aqueous injection (DAI) method with the established EPA Method 552.3 for the analysis of nine haloacetic acids (HAA9). We will delve into the performance data and experimental protocols of each method to offer a clear perspective for selecting the most suitable approach for your laboratory's needs.
Method Comparison: Performance at a Glance
The choice of analytical method often hinges on a balance of speed, sensitivity, and accuracy. The following tables summarize the key performance metrics for a direct aqueous injection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and the traditional Gas Chromatography-Electron Capture Detection (GC-ECD) based EPA Method 552.3.
Table 1: Performance Comparison of Analytical Methods for Haloacetic Acids
| Parameter | Direct Aqueous Injection LC-MS/MS | EPA Method 552.3 (GC-ECD) |
| Principle | Direct injection of aqueous sample followed by LC separation and MS/MS detection. | Liquid-liquid microextraction, derivatization to methyl esters, and GC-ECD analysis.[2][3] |
| Sample Preparation | Minimal: Filtration and acidification.[4] | Extensive: pH adjustment, solvent extraction, derivatization, heating, neutralization.[5] |
| Analysis Time | ~8-12 minutes per sample.[6][7] | Up to 60 minutes per sample.[8] |
| Derivatization | Not required.[6] | Required (acidified methanol).[9] |
| Throughput | High | Low |
| Automation Potential | High | Moderate |
Table 2: Quantitative Performance Data
| Analyte | Direct Aqueous Injection LC-MS/MS | EPA Method 552.3 (GC-ECD) |
| Limit of Quantification (LOQ) (µg/L) [4][6] | Method Detection Limit (MDL) (µg/L) [1] | |
| Monochloroacetic acid (MCAA) | 0.5 - 500 | < 1 |
| Monobromoacetic acid (MBAA) | 0.5 - 50 | < 1 |
| Dichloroacetic acid (DCAA) | 0.5 - 10 | < 1 |
| Trichloroacetic acid (TCAA) | 0.5 | < 1 |
| Dibromoacetic acid (DBAA) | 0.5 - 10 | < 1 |
| Bromochloroacetic acid (BCAA) | 0.5 - 50 | < 1 |
| Bromodichloroacetic acid (BDCAA) | 0.5 | < 1 |
| Chlorodibromoacetic acid (CDBAA) | 0.5 | < 1 |
| Tribromoacetic acid (TBAA) | 0.5 | < 1 |
| Linearity (R²) | > 0.995 - 0.997[7][10] | Not explicitly stated, but method is linear in the 10-150 µg/L range.[11] |
| Precision (%RSD) | < 8% - 12.5%[10][12] | Not explicitly stated, but initial demonstration of accuracy must be within ±30% of the fortified value.[5] |
| Recovery (%) | 85.2 - 107.7%[7] | 73 - 165%[1] |
Experimental Protocols
A clear understanding of the experimental workflow is essential for method implementation and validation. Below are the detailed protocols for both the direct aqueous injection LC-MS/MS method and EPA Method 552.3.
Direct Aqueous Injection LC-MS/MS Method
This method offers a streamlined workflow, significantly reducing sample preparation time and potential for analyte loss.[6]
1. Sample Preparation:
-
Collect water samples in appropriate containers.
-
Quench any residual chlorine with ammonium (B1175870) chloride (100 mg/L).[7]
-
Acidify the sample to a pH of approximately 4.1 with formic acid.[4]
-
Filter the sample through a 0.22 µm membrane.[11]
2. Instrumental Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used.[11]
-
Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) and water, both containing a small amount of formic acid, is common.[8]
-
Flow Rate: Approximately 0.2 - 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
EPA Method 552.3: Liquid-Liquid Microextraction with GC-ECD
This is a well-established method that requires a more involved sample preparation process including derivatization.[2][3]
1. Sample Preparation:
-
Adjust a 40 mL water sample to a pH of 0.5 or less with a strong acid.[5]
-
Add an internal standard and extract the sample with 4 mL of methyl tert-butyl ether (MTBE) or tert-amyl methyl ether (TAME).[5]
-
Separate the organic phase.
2. Derivatization:
-
Add acidic methanol to the organic extract.[5]
-
Heat the mixture for 2 hours to convert the haloacetic acids to their methyl esters.[5]
3. Post-Derivatization Workup:
-
Add a concentrated aqueous solution of sodium sulfate (B86663) to separate the solvent phase containing the methylated haloacetic acids from the acidic methanol.[5]
-
Neutralize the extract with a saturated solution of sodium bicarbonate.[5]
4. Instrumental Analysis:
-
Gas Chromatography (GC):
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium or hydrogen.[13]
-
Column: A capillary column suitable for pesticide analysis is often used.
-
-
Electron Capture Detector (ECD):
-
Highly sensitive to halogenated compounds.
-
Visualizing the Workflows
The following diagrams illustrate the distinct workflows of the two methods, highlighting the simplicity of the direct aqueous injection approach.
Caption: Workflow for Direct Aqueous Injection LC-MS/MS.
Caption: Workflow for EPA Method 552.3.
Conclusion
The validation of a direct aqueous injection method for haloacetic acids presents a compelling alternative to traditional, labor-intensive techniques like EPA Method 552.3. The DAI LC-MS/MS approach offers significant advantages in terms of speed, simplicity, and high-throughput capability, all while maintaining excellent sensitivity, precision, and accuracy.[6][7] While EPA Method 552.3 remains a robust and validated method, laboratories looking to increase efficiency and reduce solvent consumption and potential for human error may find the direct injection method to be a superior choice for routine HAA analysis. The choice between these methods will ultimately depend on the specific needs, sample throughput, and available instrumentation of the laboratory.
References
- 1. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. regulations.gov [regulations.gov]
- 4. scielo.br [scielo.br]
- 5. NEMI Method Summary - 552.3rev1.0 [nemi.gov]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 9. Techniques and methods for the determination of haloacetic acids in potable water - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. gcms.cz [gcms.cz]
A Comparative Guide to New Analytical Techniques versus EPA Standard Methods for PFAS Analysis in Water
For Researchers, Scientists, and Drug Development Professionals
The ubiquitous nature of per- and polyfluoroalkyl substances (PFAS) in water sources necessitates robust and reliable analytical methods for their detection and quantification. While the U.S. Environmental Protection Agency (EPA) has established standard methods for PFAS analysis, new analytical techniques are continuously being developed with the promise of faster and more cost-effective screening. This guide provides an objective comparison of a novel screening method, Particle-Induced Gamma-ray Emission (PIGE) spectroscopy, with the established EPA Method 537.1 for the analysis of PFAS in drinking water.
Data Presentation: A Tale of Two Methods
The fundamental difference between PIGE and EPA Method 537.1 lies in their analytical approach and the nature of the data they provide. PIGE offers a rapid, non-destructive measurement of total fluorine content, serving as a surrogate for total PFAS concentration. In contrast, EPA Method 537.1 is a highly specific and sensitive method for the identification and quantification of individual PFAS compounds.
| Parameter | Particle-Induced Gamma-ray Emission (PIGE) | EPA Method 537.1 (LC-MS/MS) |
| Principle | Measures total fluorine content via gamma-ray emission upon proton bombardment. | Separates, identifies, and quantifies specific PFAS compounds using liquid chromatography-tandem mass spectrometry.[1][2][3] |
| Target Analytes | Total Organic Fluorine (as a proxy for total PFAS).[4][5] | 18 specific PFAS compounds in drinking water.[6] |
| Detection Limit | < 50 parts per trillion (ppt) for total fluorine.[4][7] | Compound-specific, typically in the low ng/L (ppt) range (e.g., 0.08-0.2 ng/L).[2] |
| Analysis Time | Rapid, minutes per sample for the instrumental analysis.[5] | Longer, requires chromatographic separation, typically 10-20 minutes per sample for the instrumental analysis.[2][8] |
| Cost | Potentially lower cost per sample due to high throughput. | Higher cost per sample due to sophisticated instrumentation and longer analysis time. |
| Data Output | A single value for total fluorine concentration. | Concentration values for each of the 18 targeted PFAS compounds.[6] |
| Primary Use | High-throughput screening of numerous samples to identify potential PFAS contamination.[4][5] | Accurate and precise quantification of specific PFAS for regulatory compliance and detailed risk assessment.[3][6] |
Experimental Protocols: A Closer Look at the Methodologies
The experimental workflows for PIGE and EPA Method 537.1, while both involving a solid-phase extraction (SPE) step, differ significantly in their subsequent analytical procedures.
EPA Method 537.1: A Targeted Approach
EPA Method 537.1 is a well-established and validated procedure for the precise measurement of specific PFAS compounds in drinking water.[3][6]
Sample Preparation:
-
A 250 mL water sample is collected in a polypropylene (B1209903) bottle containing a preservative.
-
The sample is passed through a solid-phase extraction (SPE) cartridge, typically containing a polystyrene-divinylbenzene sorbent, to adsorb the PFAS compounds.
-
The cartridge is then eluted with a small volume of methanol (B129727) to release the trapped PFAS.
-
The eluate is concentrated to a final volume of 1 mL.
Instrumental Analysis:
-
An aliquot of the concentrated extract is injected into a liquid chromatograph (LC) coupled with a tandem mass spectrometer (MS/MS).
-
The LC separates the individual PFAS compounds based on their chemical properties.
-
The MS/MS then identifies and quantifies each compound based on its unique mass-to-charge ratio and fragmentation pattern.
Particle-Induced Gamma-ray Emission (PIGE): A Screening Tool
PIGE is an emerging technique that offers a rapid assessment of total fluorine content, making it a valuable tool for preliminary screening of a large number of samples.[4][5]
Sample Preparation:
-
A water sample (up to 2 L) is passed through an activated carbon felt filter via gravity.[4][7]
-
This process captures a broad range of organic fluorine compounds, including various PFAS, onto the surface of the felt.
-
The felt is then dried before analysis.
Instrumental Analysis:
-
The dried activated carbon felt is placed in the PIGE instrument.
-
A beam of protons is directed at the felt, causing the fluorine atoms present to emit characteristic gamma rays.
-
The intensity of these gamma rays is proportional to the total amount of fluorine in the sample, providing a measure of the total organic fluorine concentration.
Visualizing the Workflows
The following diagrams illustrate the distinct experimental workflows of EPA Method 537.1 and the PIGE screening method.
Caption: Experimental workflow for EPA Method 537.1.
Caption: Experimental workflow for the PIGE screening method.
Conclusion: Complementary Approaches for a Comprehensive Strategy
Particle-Induced Gamma-ray Emission (PIGE) spectroscopy and EPA Method 537.1 are not mutually exclusive but rather complementary analytical techniques for assessing PFAS contamination in water. PIGE serves as a powerful, high-throughput screening tool to rapidly identify samples with elevated total fluorine content, indicating potential PFAS contamination. This allows for the prioritization of samples that require further, more detailed analysis. EPA Method 537.1, as the established standard, provides the necessary specificity and sensitivity for the accurate quantification of individual PFAS compounds, which is crucial for regulatory compliance, human health risk assessment, and the development of effective remediation strategies. By employing a tiered approach that leverages the strengths of both methods, researchers and scientists can achieve a more efficient and comprehensive understanding of PFAS contamination in the environment.
References
- 1. Current progress in the environmental analysis of poly- and perfluoroalkyl substances (PFAS) - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D2VA00147K [pubs.rsc.org]
- 2. sciex.com [sciex.com]
- 3. epa.gov [epa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Developing PIGE into a Rapid Field-Screening Test for PFAS [serdp-estcp.mil]
- 6. Validation studies of EPA method 537.1 designed for use in both research and contract compliance laboratories for monitoring perfluoroalkyl and polyfluoroalkyl substances (PFAS) in drinking water samples - American Chemical Society [acs.digitellinc.com]
- 7. pub.norden.org [pub.norden.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Unraveling the Genotoxic Threat: A Comparative Guide to Drinking Water Disinfection Byproducts
A deep dive into the relative genotoxicity of common disinfection byproducts (DBPs) found in drinking water, this guide offers researchers, scientists, and drug development professionals a comparative analysis of their potential DNA-damaging effects. Citing experimental data from key genotoxicity assays, we provide a comprehensive overview to inform risk assessment and guide future research in water quality and safety.
Water disinfection is a cornerstone of public health, preventing the spread of waterborne diseases. However, the reaction of disinfectants with natural organic matter in water gives rise to a complex mixture of disinfection byproducts (DBPs). Mounting evidence suggests that chronic exposure to certain DBPs may pose health risks, including an increased risk of cancer, due to their genotoxic potential. This guide focuses on the comparative genotoxicity of three major classes of DBPs: Trihalomethanes (THMs), Haloacetic Acids (HAAs), and Nitrosamines.
Quantitative Comparison of DBP Genotoxicity
The genotoxicity of DBPs is commonly assessed using a battery of in vitro assays, including the Comet assay (single-cell gel electrophoresis), the micronucleus assay, and the Ames test. These tests measure different endpoints of DNA damage, from strand breaks to chromosomal damage and gene mutations. The following tables summarize quantitative data from studies on the genotoxicity of various DBPs in mammalian cells, primarily Chinese Hamster Ovary (CHO) cells.
Table 1: Genotoxicity of Haloacetic Acids (HAAs) in CHO Cells (Comet Assay)
| Disinfection Byproduct | Chemical Formula | Lowest Genotoxic Concentration (µM) | % Tail DNA at Lowest Genotoxic Conc. | Reference |
| Iodoacetic Acid (IAA) | CH₂ICOOH | 2.5 | ~20 | [1] |
| Bromoacetic Acid (BAA) | CH₂BrCOOH | 25 | ~15 | [1] |
| Dibromoacetic Acid (DBAA) | CHBr₂COOH | 100 | ~10 | [1] |
| Chloroacetic Acid (CAA) | CH₂ClCOOH | 2500 | ~15 | [1] |
| Dichloroacetic Acid (DCAA) | CHCl₂COOH | Not Genotoxic | - | [1] |
| Trichloroacetic Acid (TCAA) | CCl₃COOH | Not Genotoxic | - | [1] |
Note: The % Tail DNA is an indicator of the extent of DNA damage. Higher values indicate greater damage. Data is approximated from published graphs for comparative purposes.
Table 2: Genotoxicity of Nitrosamines in CHO Cells (Comet Assay)
| Disinfection Byproduct | Chemical Formula | Lowest Genotoxic Concentration (µM) | Fold Increase in Tail Moment vs. Control | Reference |
| N-nitrosodimethylamine (NDMA) | (CH₃)₂NNO | 100 | ~4 | [2] |
| N-nitrosopiperidine (NPIP) | C₅H₁₀N₂O | 250 | ~3.5 | [2] |
| N-nitrosomorpholine (NMOR) | C₄H₈N₂O₂ | 500 | ~2.5 | [2] |
| N-nitrosopyrrolidine (NPYR) | C₄H₈N₂O | Not Genotoxic | - | [2] |
Note: Tail moment is another measure of DNA damage in the Comet assay. The data represents the approximate fold increase compared to the negative control at the lowest observed genotoxic concentration.
Table 3: Relative Genotoxicity of Trihalomethanes (THMs)
| Disinfection Byproduct | Chemical Formula | Genotoxicity in Mammalian Cells | Reference |
| Bromoform (CHBr₃) | CHBr₃ | Genotoxic | [3] |
| Bromodichloromethane (BDCM) | CHBrCl₂ | Genotoxic | [3] |
| Dibromochloromethane (DBCM) | CHBr₂Cl | Genotoxic | [3] |
| Chloroform (CHCl₃) | CHCl₃ | Weakly Genotoxic / Non-genotoxic in some studies | [3] |
Note: Quantitative data for THMs from mammalian cell-based assays like the Comet or micronucleus assay is less consistently reported in a comparable format to HAAs and nitrosamines. The genotoxicity of THMs is often demonstrated through mutagenicity in the Ames test or through in vivo studies. The general consensus is that brominated THMs are more genotoxic than chloroform.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of the standard protocols for the key genotoxicity assays mentioned in this guide.
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: A single-cell suspension is prepared from the desired cell line (e.g., CHO cells) or tissue.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as a "nucleoid."
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Broken DNA fragments migrate faster and farther than intact DNA, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Scoring: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment using image analysis software.[4][5]
In Vitro Micronucleus Assay
The micronucleus assay detects chromosomal damage by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.
-
Cell Culture and Treatment: Mammalian cells (e.g., CHO, human lymphocytes) are cultured and exposed to various concentrations of the test substance.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one round of mitosis are scored.
-
Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides.
-
Staining: The slides are stained with a DNA-specific stain, such as Giemsa or a fluorescent dye.
-
Scoring: The frequency of micronucleated cells is determined by scoring a large number of binucleated cells (typically 1000-2000) under a microscope. An increase in the frequency of micronucleated cells indicates chromosomal damage.[3][6][7]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Strain Selection: Several different strains of S. typhimurium are used, each with a different type of mutation in the histidine operon, allowing for the detection of different types of mutagens (e.g., those causing frameshift vs. base-pair substitution mutations).
-
Metabolic Activation (S9 Mix): The test is performed both with and without the addition of a rat liver extract (S9 mix). This is because some chemicals are not mutagenic themselves but can be converted to mutagens by metabolic enzymes in the liver.
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations in a medium containing a trace amount of histidine. This small amount of histidine allows the bacteria to undergo a few rounds of cell division, which is necessary for mutations to be expressed.
-
Plating: The bacteria are then plated on a minimal agar (B569324) medium that lacks histidine.
-
Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted, and a dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[8][9][10][11]
Mechanistic Insights: Signaling Pathways of Genotoxicity
A common mechanism by which many DBPs induce genotoxicity is through the generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage. This damage triggers a complex signaling network known as the DNA Damage Response (DDR) pathway.
Caption: Oxidative stress-induced DNA damage response pathway.
This simplified diagram illustrates how DBPs can lead to the production of ROS, which in turn causes oxidative DNA damage. This damage is recognized by sensor proteins like ATM and ATR, initiating a signaling cascade through transducer kinases like Chk1 and Chk2, and the tumor suppressor p53. This response can lead to cell cycle arrest to allow time for DNA repair, or if the damage is too severe, trigger apoptosis (programmed cell death).
Experimental Workflow
The general workflow for assessing the genotoxicity of a disinfection byproduct using an in vitro mammalian cell assay is outlined below.
Caption: In vitro genotoxicity testing workflow.
This guide provides a comparative overview of the genotoxic potential of common drinking water disinfection byproducts. The presented data and experimental protocols offer a valuable resource for researchers in the fields of toxicology, environmental science, and drug development. A deeper understanding of the relative genotoxicity of DBPs is essential for developing more effective water treatment strategies that minimize the formation of these harmful compounds and ensure the long-term safety of our drinking water.
References
- 1. measurlabs.com [measurlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Micronucleus assay in human cells: lymphocytes and buccal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaline Comet Assay to Detect DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Comet Assay: Assessment of In Vitro and In Vivo DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of an in vivo micronucleus assay using flow cytometry | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
A Comparative Analysis of the Developmental Toxicity of Dibromochloroacetic Acid and Diiodoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the developmental toxicity of two drinking water disinfection byproducts, Dibromochloroacetic acid (DBCA) and Diiodoacetic acid (DIA). The information presented is based on experimental data from in vivo and in vitro studies, offering insights into their relative potencies, mechanisms of action, and the experimental methodologies used for their evaluation.
Comparative Developmental Toxicity Profiles
This compound and Diiodoacetic acid are members of the haloacetic acid (HAA) class of compounds, which are known to exhibit developmental toxicity.[1] Experimental evidence indicates that both DBCA and DIA can induce a range of developmental abnormalities. However, their potencies and specific effects can differ.
A key comparative study in F344 rats demonstrated that while both compounds are teratogenic, Dibromoacetic acid (DBA), the primary component of DBCA, is a more potent teratogen than Diiodoacetic acid.[2] This is evidenced by a significantly higher incidence of eye malformations at equimolar doses.[2] Conversely, DIA was found to be more potent in causing maternal toxicity, as indicated by weight loss in the dams.[2]
Iodoacetic acids, in general, are considered to be more cytotoxic and genotoxic than their chlorinated and brominated counterparts.[3] DIA exposure in reproductive and developmental toxicity screening tests has been shown to decrease the anogenital distance (AGD) index in male pups, suggesting a potential for endocrine disruption.[3]
The developmental toxicity of DBCA has been evaluated in Sprague-Dawley rats, where exposure to high concentrations in drinking water did not result in any visceral malformations in pups.[4] However, other studies with DBA have reported developmental effects, including decreased pup body weights at concentrations of 250 ppm and greater.[5]
Quantitative Developmental Toxicity Data
The following tables summarize key quantitative data from developmental toxicity studies of this compound (as DBA) and Diiodoacetic acid.
Table 1: Developmental Toxicity of Dibromoacetic Acid (DBA)
| Endpoint | Species | Exposure Route | Dose/Concentration | Observed Effect | NOAEL/LOAEL | Reference(s) |
| Eye Malformations | F344 Rat | Gavage | 100 mg/kg/day (0.46 mmol/kg) | Increased incidence of eye malformations | - | [2] |
| Eye Malformations | F344 Rat | Gavage | 140 mg/kg/day (0.64 mmol/kg) | Increased incidence of eye malformations | - | [2] |
| Pup Body Weight | Sprague-Dawley Rat | Drinking Water | 250 ppm | Decreased pup body weights | NOAEL: < 250 ppm | [5] |
| Reproductive Tract Malformations | Sprague-Dawley Rat | Drinking Water | 650 ppm | Unilateral abnormalities of the epididymis in F1 males | - | [1] |
| General Developmental Toxicity | Sprague-Dawley Rat | Drinking Water | 1000 ppm | No visceral malformations or variations in pups | NOAEL: ≥ 1000 ppm | [4] |
| Male Reproductive Toxicity | Rat | Gavage | 10 mg/kg/day | Delayed or altered spermiation | NOAEL: 2 mg/kg/day | [6] |
Table 2: Developmental Toxicity of Diiodoacetic Acid (DIA)
| Endpoint | Species | Exposure Route | Dose/Concentration | Observed Effect | NOAEL/LOAEL | Reference(s) |
| Eye Malformations | F344 Rat | Gavage | 200 mg/kg/day (0.64 mmol/kg) | Increased incidence of eye malformations | - | [2] |
| Maternal Toxicity (Weight Loss) | F344 Rat | Gavage | 150 mg/kg/day (0.48 mmol/kg) | Maternal weight loss | - | [2] |
| Anogenital Distance (AGD) Index | Sprague-Dawley Rat | - | 22.5 mg/kg for 28 days | Decreased AGD index in male pups | - | [3] |
| Sperm Motility | Sprague-Dawley Rat | - | 22.5 mg/kg for 28 days | Dose-dependent decline in sperm motility | - | [3] |
Experimental Protocols
Detailed methodologies for key toxicological assays are outlined below to provide a comprehensive understanding of the experimental context.
In Vivo Developmental Toxicity Study in Rats
This protocol is a composite based on typical methodologies reported in the literature for haloacetic acids.[2][7]
-
Animal Model: Timed-pregnant F344 or Sprague-Dawley rats are used. Day 0 of gestation (GD 0) is confirmed by the presence of a vaginal plug.
-
Dose Administration: The test compounds (DBCA or DIA) are administered typically by oral gavage. The vehicle is often deionized water with pH adjustment. Dosing occurs during the critical period of organogenesis, for example, from GD 6 to 15.
-
Dose Groups: Multiple dose groups are established, including a control group receiving the vehicle only, and several groups receiving increasing concentrations of the test article.
-
Maternal Observations: Dams are monitored daily for clinical signs of toxicity, and body weight is recorded regularly throughout the gestation period.
-
Fetal Examination: On a specific gestation day (e.g., GD 20), dams are euthanized, and the uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external malformations. A subset of fetuses is typically processed for visceral and skeletal examinations.
-
Postnatal Examination (if applicable): In some studies, dams are allowed to deliver, and the pups are examined at various postnatal days for viability, growth, and developmental landmarks.
Frog Embryo Teratogenesis Assay – Xenopus (FETAX)
This protocol is based on the standardized FETAX procedure.[1][6]
-
Test Organism: Embryos of the African clawed frog, Xenopus laevis.
-
Breeding and Embryo Collection: Adult frogs are induced to breed by injection of human chorionic gonadotropin (HCG). Fertilized eggs are collected and sorted to select normally developing mid-blastula stage embryos.
-
Exposure: Groups of embryos are placed in solutions containing various concentrations of the test compound (DBCA or DIA) or a control solution (FETAX solution). The exposure is static-renewal, lasting for 96 hours, which covers the period of major organogenesis.
-
Endpoints: At the end of the 96-hour exposure, the number of surviving embryos is recorded to determine the 96-h LC50 (lethal concentration for 50% of the embryos). Surviving larvae are examined for malformations to determine the 96-h EC50 (effective concentration for malformations in 50% of the embryos). Larval length is also measured as an indicator of growth inhibition.
-
Teratogenic Index (TI): The TI is calculated as the ratio of the LC50 to the EC50. A higher TI value suggests a greater teratogenic potential.
Signaling Pathways and Mechanisms of Toxicity
The developmental toxicity of DBCA and DIA is thought to involve multiple cellular and molecular mechanisms.
This compound (DBCA)
Studies on the hepatotoxicity of DBA, a major component of DBCA, suggest the involvement of oxidative stress and the Toll-Like Receptor 4 (TLR4) signaling pathway .[8] DBA has been shown to increase levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and upregulate the expression of proteins in the TLR4 pathway, leading to inflammation and cellular damage.[8] While this study focused on hepatotoxicity, these pathways are also relevant to developmental processes.
References
- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Frog Embryo Teratogenesis Assay Xenopus (FETAX) for Soil Toxicity Screening [apps.ecology.wa.gov]
- 5. Frog Embryo Teratogenesis Assay- Xenopus (FETAX): Use in Alternative Preclinical Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. store.astm.org [store.astm.org]
- 7. 24d.info [24d.info]
- 8. Dibromoacetic Acid Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
"evaluating the efficacy of different water treatment processes on Dibromochloroacetic acid removal"
A Comparative Guide for Researchers and Water Quality Professionals
Dibromochloroacetic acid (DBCAA), a disinfection byproduct (DBP) formed during water chlorination, is a growing concern for water utilities and public health officials due to its potential carcinogenic properties. This guide provides a comparative analysis of the efficacy of four common water treatment processes—Granular Activated Carbon (GAC) adsorption, Ozonation, Advanced Oxidation Processes (AOPs) using UV/H₂O₂, and Reverse Osmosis (RO)—in removing DBCAA from water. The information presented is intended to assist researchers, scientists, and water treatment professionals in selecting and optimizing strategies for mitigating DBCAA contamination.
Comparative Analysis of DBCAA Removal Efficacy
The following table summarizes the quantitative data on the removal efficiency of DBCAA by different water treatment processes. It is important to note that the efficacy of each method can be influenced by various factors, including water matrix, initial contaminant concentration, and specific operating parameters of the treatment process.
| Treatment Process | DBCAA Removal Efficiency (%) | Key Influencing Factors |
| Granular Activated Carbon (GAC) | 20 - 55% | GAC type, age of the carbon, empty bed contact time (EBCT), presence of other organic matter.[1][2][3] |
| Ozonation | Up to 57% (for total HAAFPs) | Ozone dosage, contact time, water temperature, pH, and bromide concentration. |
| Advanced Oxidation (UV/H₂O₂) | ~80% (for Dibromoacetic acid) | UV dose, hydrogen peroxide concentration, pH, and alkalinity of the water.[4] |
| Reverse Osmosis (RO) | >75% (for total HAAs), 86 - 94% (for negatively charged HAAs) | Membrane type, operating pressure, pH, and water temperature.[5] |
In-Depth Process Evaluation
Granular Activated Carbon (GAC)
GAC is a widely used technology for the removal of organic contaminants. Its porous structure provides a large surface area for the adsorption of compounds like DBCAA. However, the performance of GAC can diminish over time as the adsorption sites become saturated, requiring periodic regeneration or replacement.[1][2][3]
Ozonation
Ozone is a powerful oxidant that can effectively degrade a wide range of organic compounds. In the context of DBCAA precursors, ozonation can significantly reduce the formation potential of haloacetic acids (HAAs). A pilot-scale study demonstrated that ozonation could achieve a maximum removal rate of 57.0% for total HAA formation potentials (HAAFPs).
Advanced Oxidation Process (UV/H₂O₂)
The combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂) generates highly reactive hydroxyl radicals (•OH) that can rapidly oxidize and degrade organic contaminants. Research has shown that UV/H₂O₂ treatment can be highly effective in degrading brominated haloacetic acids, with studies indicating approximately 80% removal of dibromoacetic acid.[4]
Reverse Osmosis (RO)
Reverse osmosis is a membrane filtration process that removes a wide range of contaminants by forcing water through a semipermeable membrane. For haloacetic acids, which are typically negatively charged in water, RO can achieve high rejection rates due to electrostatic repulsion. Studies on multi-stage RO systems have demonstrated over 75% rejection of total HAAs, with average rejections of 86-94% for negatively charged HAAs.[5]
Experimental Protocols
Accurate quantification of DBCAA is essential for evaluating the performance of any treatment process. The following section outlines a standard experimental protocol based on established methods for the analysis of haloacetic acids in water.
Protocol: Determination of this compound in Water by Gas Chromatography with Electron Capture Detection (GC-ECD)
This protocol is based on methodologies outlined in EPA Methods 552.1, 552.2, 552.3, and Standard Method 6251.[6][7][8][9]
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles with polytetrafluoroethylene (PTFE)-lined screw caps.
-
Dechlorinate the sample at the time of collection by adding ammonium (B1175870) chloride to a final concentration of 100 mg/L.
-
Store samples at 4°C and protect them from light until extraction. The maximum holding time is 14 days.
2. Extraction:
-
Allow samples to reach room temperature.
-
In a screw-cap vial, add 40 mL of the water sample.
-
Adjust the sample pH to <0.5 with concentrated sulfuric acid.
-
Add 4 mL of methyl tert-butyl ether (MTBE) to the vial.
-
Shake vigorously for 2 minutes.
-
Allow the phases to separate.
3. Derivatization (Esterification):
-
Carefully transfer the upper MTBE layer to a clean vial.
-
Add 1 mL of acidic methanol (B129727) (10% v/v sulfuric acid in methanol).
-
Tightly cap the vial and heat at 50°C for 2 hours.
-
Allow the vial to cool to room temperature.
4. Neutralization and Cleanup:
-
Add 4 mL of a saturated sodium bicarbonate solution to the vial and shake for 2 minutes to neutralize the excess acid.
-
Allow the phases to separate.
-
Transfer the upper MTBE layer containing the methylated HAAs to a clean vial for analysis.
5. GC-ECD Analysis:
-
Instrument: Gas chromatograph equipped with an electron capture detector (GC-ECD).
-
Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 200°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 4 minutes.
-
Ramp 1: Increase to 100°C at 10°C/minute.
-
Ramp 2: Increase to 200°C at 20°C/minute, hold for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1-2 µL.
6. Quality Control:
-
Analyze a method blank with each batch of samples to check for contamination.
-
Analyze a laboratory-fortified blank and a laboratory-fortified matrix sample to assess accuracy and precision.
-
Use an internal standard, such as 1,2,3-trichloropropane, to correct for variations in extraction and injection volume.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for evaluating and comparing the efficacy of different water treatment processes for DBCAA removal.
Caption: Workflow for comparing DBCAA removal by different water treatment methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Modeling PFAS Removal Using Granular Activated Carbon for Full-Scale System Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. standardmethods.org [standardmethods.org]
- 7. standardmethods.org [standardmethods.org]
- 8. ハロ酢酸分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. cdn.who.int [cdn.who.int]
Safety Operating Guide
Proper Disposal of Dibromochloroacetic Acid: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of dibromochloroacetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this substance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1][2]
-
Body Protection: Fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if dust/aerosols are generated.[1]
Engineering Controls:
-
Handle the substance in a well-ventilated area, preferably within a chemical fume hood.[1][3][4]
-
Ensure an emergency eyewash station and safety shower are readily accessible.[4]
Step-by-Step Disposal Protocol
The ultimate disposal of this compound must comply with all applicable environmental and public health regulations.[3] The recommended method is through a licensed chemical destruction facility or by controlled incineration.[1][2] Do not discharge this compound into sewer systems or drains. [1][2]
Step 1: Waste Classification and Segregation
This compound is a halogenated organic acid and must be disposed of as hazardous waste.[5] It should be segregated from other waste streams to avoid dangerous chemical reactions. Keep it separate from:
-
Bases
-
Oxidizing agents
-
Non-halogenated solvents
Step 2: Spill Management and Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate: Remove all personnel from the immediate spill area.[1][2]
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition from the area.[1][2]
-
Containment:
-
Collection: Carefully sweep or scoop the contained material into a suitable, closed container designated for hazardous waste disposal.[2][3]
-
Decontamination: Wash the spill site thoroughly after the material has been completely removed.[2][3]
-
PPE Decontamination: Wash contaminated clothing before reuse and discard any contaminated disposable items, such as gloves, as hazardous waste.[2][3]
Step 3: Packaging and Labeling for Disposal
Proper packaging and labeling are crucial for safe transport and disposal.
-
Container Selection: Use a designated, leak-proof, and closed container suitable for hazardous chemical waste.[1][3][7]
-
Filling: Do not fill the waste container beyond 90% of its capacity to allow for expansion.[7]
-
Labeling: Clearly label the container with "Hazardous Waste" and the specific chemical name: "this compound." Ensure the label is accurate and legible.[7]
-
Cleanliness: The exterior of the waste container must be clean and free of any chemical residue.[7]
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated, secure area away from incompatible materials. A safety cabinet is a suitable storage location.[7] The storage area should be cool, dry, and well-ventilated.
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. The primary disposal methods for this compound are:
-
Licensed Chemical Destruction Plant: The material is sent to a specialized facility for treatment and destruction.[1][2]
-
Controlled Incineration: The waste is incinerated at high temperatures with flue gas scrubbing to neutralize harmful byproducts.[1][2]
Data Summary
The classification of halogenated organic acid waste often depends on the concentration of halogens and the acidity of the mixture. The following table summarizes general classification criteria.
| Waste Classification | Criteria |
| Halogenated Compound | Organic liquid products containing more than 2% of any halogen.[5] |
| Halogenated Organic Acid | Halogenated mixtures with an acid content of more than 10%.[5] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bromochloroacetic Acid | C2H2BrClO2 | CID 542762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 6. fishersci.com [fishersci.com]
- 7. ethz.ch [ethz.ch]
Essential Safety and Operational Guide for Handling Dibromochloroacetic Acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Dibromochloroacetic acid. Adherence to these protocols is essential to ensure personal safety and environmental protection.
This compound is a corrosive chemical that poses significant health risks. It can cause severe skin burns and serious eye damage.[1][2][3] Inhalation, ingestion, or skin contact may be harmful.[4] It is imperative to handle this compound with strict safety measures in a controlled laboratory environment.
Hazard Identification and Classification
A summary of the hazards associated with this compound is provided below.
| Hazard Class | GHS Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1][2][3] | Danger |
| Serious Eye Damage | H318: Causes serious eye damage.[2] | Danger |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[4] | Warning |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound. The required equipment is detailed below.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles and a face shield (minimum 8 inches).[1][2] | Goggles: EN 166 (EU) or NIOSH (US) approved.[1] |
| Hands | Chemical-impermeable gloves (e.g., Butyl rubber, Neoprene).[1][5] | Must satisfy specifications of EU Directive 89/686/EEC and standard EN 374.[1] |
| Body | Chemical-resistant and flame-retardant lab coat or apron over impervious clothing.[1][5] | N/A |
| Respiratory | Required when dusts are generated or if working outside a fume hood.[1][3] | NIOSH (US) or CEN (EU) approved air-purifying respirator with appropriate cartridges.[3] |
| Feet | Closed-toe shoes, preferably chemical-resistant boots.[2] | N/A |
Note: Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]
Step-by-Step Handling Protocol
All handling of this compound must be performed in a designated area, inside a properly functioning chemical fume hood to minimize inhalation exposure.[2][3][6] An eyewash station and emergency shower must be immediately accessible.[2][3][7]
Preparation and Weighing:
-
Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.
-
Work in Fume Hood: Conduct all operations, including weighing, within a certified chemical fume hood.[6]
-
Avoid Dust: Handle the solid carefully to avoid the formation of dust and aerosols.[1][8]
-
Use Appropriate Tools: Use non-sparking tools for handling.[1][8]
Solution Preparation and Use:
-
Containment: Use appropriate glassware and secondary containment to prevent spills.
-
Dilution: If diluting, always add the acid slowly to the solvent. Never add solvent to the acid.
-
Transport: When moving the chemical, even within the lab, use a protective bottle carrier.[7]
Post-Handling:
-
Decontamination: Thoroughly clean the work area after use.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves.[1]
-
Clothing: Contaminated work clothing should not be taken home.[2] It must be decontaminated or disposed of as hazardous waste.[1][2]
Caption: Workflow for Safely Handling this compound.
Emergency Procedures
Immediate action is critical in case of exposure or a spill.
| Emergency Situation | First Aid / Spill Response Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7][8] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with water for at least 15 minutes in an emergency shower. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8] |
| Small Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the material into a designated hazardous waste container.[9] |
| Large Spill | Evacuate the laboratory and alert others. Contact your institution's Environmental Health & Safety (EHS) department immediately. |
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: As a halogenated organic acid, it must be collected in a designated, properly labeled, and sealed hazardous waste container.[10] Do not mix with non-halogenated waste.[10]
-
Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).
-
Environmental Precaution: Do not allow the chemical or its waste to enter drains, sewers, or waterways.[4][8]
-
Disposal Vendor: All waste must be disposed of through your institution's EHS-approved hazardous waste disposal vendor, typically via incineration.[10]
-
Neutralization: Neutralization of dilute solutions may be an option but should only be performed by trained personnel following a specific, EHS-approved protocol.[11] Never add a base directly to the concentrated acid.[11]
Caption: Disposal Pathway for this compound Waste.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bromochloroacetic Acid | C2H2BrClO2 | CID 542762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. safeti.com [safeti.com]
- 7. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bucknell.edu [bucknell.edu]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

